2-oxo-2H-pyran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxopyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDUSDULLYAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356041 | |
| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3040-20-8 | |
| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Oxo-2H-pyran-3-carboxylic Acid from Meldrum's Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust synthetic pathway to 2-oxo-2H-pyran-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Leveraging the unique reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, this guide details a strategic approach involving the formation of a key electrophilic intermediate followed by a cyclization cascade. The causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature are central pillars of this document, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction
The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged motif found in numerous natural products and pharmacologically active compounds. The presence of a conjugated lactone system imparts unique chemical and biological properties, making these structures attractive targets for organic synthesis. Specifically, the introduction of a carboxylic acid moiety at the 3-position furnishes a versatile handle for further chemical elaboration, enabling the development of novel therapeutics and functional materials.
Meldrum's acid is an exceptionally useful C3 synthon in organic synthesis due to the high acidity of its methylene protons (pKa ≈ 4.97) and its thermal lability, which allows for the generation of highly reactive ketene intermediates.[1][2] This guide focuses on a logical and efficient synthetic strategy to construct the this compound core, beginning with the activation of Meldrum's acid.
Proposed Synthetic Pathway and Mechanistic Rationale
The synthesis of this compound from Meldrum's acid is proposed to proceed through a two-step sequence:
-
Formation of an Electrophilic Intermediate: Reaction of Meldrum's acid with an orthoformate, such as triethyl orthoformate, to generate 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Cyclization and Hydrolysis: Subsequent reaction of this intermediate, likely involving an acid-catalyzed cascade of hydrolysis, cyclization, and elimination of acetone and ethanol, to yield the target this compound.
This strategy is analogous to the well-established synthesis of coumarin-3-carboxylic acids, where Meldrum's acid undergoes a Knoevenagel condensation with salicylaldehydes, followed by an intramolecular cyclization.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of Meldrum's acid derivatives and analogous cyclization reactions.
Part 1: Synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This procedure is adapted from the well-documented reaction of Meldrum's acid with orthoformates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Meldrum's Acid | 144.12 | 14.4 g | 0.1 |
| Triethyl Orthoformate | 148.20 | 22.2 g (25 mL) | 0.15 |
| Acetic Anhydride | 102.09 | 20.4 g (20 mL) | 0.2 |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid (14.4 g, 0.1 mol).
-
Add triethyl orthoformate (22.2 g, 0.15 mol) and acetic anhydride (20.4 g, 0.2 mol).
-
Heat the reaction mixture at 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.
-
The resulting crude product, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Causality: Acetic anhydride is used to facilitate the reaction and to remove the ethanol formed during the condensation, driving the equilibrium towards the product.
Part 2: Synthesis of this compound
This proposed protocol is based on the acid-catalyzed cyclization and hydrolysis of related Meldrum's acid adducts.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 200.19 | 10.0 g (0.05 mol) |
| Concentrated Hydrochloric Acid | 36.46 | ~10 mL |
| Water | 18.02 | 100 mL |
Procedure:
-
In a 250 mL round-bottom flask, suspend 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 g, 0.05 mol) in water (100 mL).
-
With vigorous stirring, slowly add concentrated hydrochloric acid (~10 mL) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
During the reaction, acetone and ethanol will be formed and may be distilled off.
-
Upon completion, cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from water or a suitable organic solvent to afford pure this compound.
Causality: The acidic conditions catalyze the hydrolysis of the enol ether and the dioxanone ring of the Meldrum's acid derivative. This is followed by an intramolecular condensation (lactonization) to form the pyrone ring. The final step involves the elimination of acetone and ethanol.
Mechanistic Deep Dive
The transformation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione into this compound under acidic conditions is a fascinating cascade of reactions.
Caption: Detailed mechanistic steps for the conversion of the intermediate to the final product.
Conclusion
The synthesis of this compound from Meldrum's acid represents an elegant and efficient approach to a valuable heterocyclic building block. By leveraging the inherent reactivity of Meldrum's acid, a straightforward two-step process can be employed. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols based on sound chemical principles, and a thorough mechanistic explanation. The presented methodology is designed to be a self-validating system, empowering researchers to confidently and successfully synthesize this important compound for applications in drug discovery and materials science.
References
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Crimmins, M. T., & Washburn, D. G. (2002). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 79, 11. [Link]
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McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]
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Pungot, A. L. S., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]
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Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1094. [Link]
- Sadek, K. U., et al. (2015). A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. Journal of Chemical Research, 39(6), 334-336.
- Al-Zaydi, K. M. (2013). Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. Journal of Saudi Chemical Society, 17(2), 209-214.
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Wikipedia contributors. (2023). Meldrum's acid. In Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem Compound Database. [Link]
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PubChem. (n.d.). This compound. PubChem Compound Database. [Link]
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Ivanov, A. S. (2008). Meldrum's acid and its derivatives in the synthesis of natural products and their analogues. Chemical Society Reviews, 37(4), 789-811. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Oxo-2H-pyran-3-carboxylic Acid and its Isomer, Coumalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-2H-pyran scaffold is a core heterocyclic motif present in a variety of natural products and synthetic compounds of significant chemical and biological interest. The combination of a lactone, a conjugated diene system, and the potential for various functional group substitutions makes this class of molecules versatile building blocks in organic synthesis and drug discovery. This guide provides a detailed examination of the physical and chemical properties of 2-oxo-2H-pyran-3-carboxylic acid. Due to the limited availability of experimental data for this specific isomer, a comprehensive analysis of the well-characterized and closely related isomer, coumalic acid (2-oxo-2H-pyran-5-carboxylic acid), is also presented. This comparative approach offers valuable insights into the structure-property relationships within this important class of compounds.
This compound: An Overview
This compound is a positional isomer of the more extensively studied coumalic acid. While it shares the same molecular formula and weight, the placement of the carboxylic acid group at the 3-position is expected to influence its electronic properties, reactivity, and biological activity. Currently, much of the available data for this compound is predicted from computational models, highlighting a need for further experimental investigation.
Chemical Structure
Caption: Chemical structure of this compound.
Physical and Chemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these values are derived from computational algorithms and await experimental verification.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₄O₄ | - |
| Molecular Weight | 140.09 g/mol | - |
| Melting Point | 127-128 °C | [1] |
| Boiling Point | 353.2 ± 35.0 °C | [1] |
| Density | 1.542 ± 0.06 g/cm³ | [1] |
| pKa | 1.87 ± 0.20 | [1] |
| CAS Number | 3040-20-8 | [1][2][3] |
Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic Acid): A Comprehensive Analysis
Coumalic acid, also known as 2-oxo-2H-pyran-5-carboxylic acid, is a well-studied platform chemical that can be derived from biorenewable feedstocks like malic acid.[4][5] Its utility spans various industries, including pharmaceuticals, polymers, and specialty chemicals, owing to its defined properties and versatile reactivity.[4][6]
Chemical Structure
Caption: Chemical structure of coumalic acid.
Physical and Chemical Properties (Experimental)
The experimentally determined properties of coumalic acid are well-documented in the scientific literature.
| Property | Experimental Value | Source |
| Molecular Formula | C₆H₄O₄ | [7] |
| Molecular Weight | 140.09 g/mol | [7] |
| Appearance | Bright yellow solid/prisms; Pale yellow to light brown powder | [7][8] |
| Melting Point | 206–209 °C (with decomposition) | [4] |
| Solubility | Sparingly soluble in cold water; Soluble in alcohol and glacial acetic acid; Slightly soluble in ether, acetone, and ethyl acetate; Insoluble in chloroform, benzene, and ligroin. Decomposes in boiling water. | [8] |
| CAS Number | 500-05-0 | [7] |
Synthesis of Coumalic Acid
Coumalic acid is most commonly synthesized via the acid-catalyzed self-condensation of malic acid.[4][9] This reaction involves dehydration and decarbonylation, typically using fuming sulfuric acid.[4][10]
This protocol is adapted from the procedure described in Organic Syntheses.[10]
Materials:
-
Powdered malic acid (200 g, 1.49 moles)
-
Concentrated sulfuric acid (170 mL)
-
20–30% fuming sulfuric acid (oleum) (150 mL total)
-
Crushed ice (800 g)
-
Methanol
-
Decolorizing carbon (e.g., Norit)
Procedure:
-
In a 2-liter round-bottomed flask, suspend the powdered malic acid in concentrated sulfuric acid.
-
Add the fuming sulfuric acid in three 50 mL portions at 45-minute intervals.
-
Once the evolution of gas has subsided, heat the mixture on a water bath for 2 hours with occasional shaking.
-
Cool the reaction mixture and slowly pour it onto crushed ice with stirring.
-
Allow the mixture to stand for 24 hours to facilitate the precipitation of the crude acid.
-
Filter the crude product using a Büchner funnel, wash with three 50 mL portions of ice-cold water, and dry on a water bath. The expected yield of crude acid is 75–80 g.
-
For purification, dissolve half of the crude product in five times its weight of hot methanol.
-
Add 3 g of decolorizing carbon and boil the solution.
-
Filter the hot solution and cool it in an ice bath to crystallize the coumalic acid.
-
Collect the precipitate by filtration and wash with 25 mL of cold methanol. The mother liquor can be used to recrystallize the remaining crude material. The final yield of bright yellow coumalic acid is typically 68–73 g.
Caption: Workflow for the synthesis of coumalic acid from malic acid.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of coumalic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum of coumalic acid is characterized by distinct signals corresponding to the protons on the pyran ring. A representative ¹H NMR spectrum is available in chemical databases.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of coumalic acid displays characteristic absorption bands for the functional groups present.[7][12] Key features include:
Chemical Properties and Reactivity
Coumalic acid's reactivity is dominated by the presence of the carboxylic acid and the electron-deficient diene system of the pyran ring.
-
Stability: Coumalic acid is stable under standard conditions but decomposes in boiling water.[8]
-
Reactivity: A key reaction of coumalic acid and its esters is their participation as electron-poor dienes in inverse electron-demand Diels-Alder reactions.[4][9] This reactivity allows for the metal-free synthesis of complex aromatic systems, such as terphenyls, which have applications in molecular electronics.[4]
Caption: Generalized scheme of the Diels-Alder reaction of a coumalate.
Applications
The versatile chemical nature of coumalic acid has led to its use in a variety of applications:
-
Pharmaceuticals: It serves as a building block for pharmaceutical scaffolds with potential anti-bronchial and anti-malarial activities.[4] It is also an inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[15]
-
Polymers: Coumalic acid is used as a component in the synthesis of polymers.[4]
-
Flavors and Fragrances: Its derivatives are utilized in the flavor, fragrance, and cosmetics industries.[4]
-
Molecular Electronics: As a precursor to terphenyls via Diels-Alder reactions, it plays a role in the development of materials for applications like organic light-emitting diodes (OLEDs).[4]
-
Agrochemicals: It is used in the formulation of agrochemicals.[6]
Comparative Summary and Conclusion
This guide has detailed the known properties of this compound and its extensively studied isomer, coumalic acid. While both share the 2-oxo-2H-pyran core, the position of the carboxylic acid group significantly impacts their known chemical landscape.
-
This compound remains a molecule for which most physicochemical data is computationally predicted. There is a clear opportunity for further research to experimentally determine its properties, develop efficient synthetic routes, and explore its reactivity and potential applications.
-
Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) , in contrast, is a well-characterized compound with established synthetic protocols, extensive experimental data, and a growing list of applications. Its role as a biorenewable platform chemical makes it a valuable target for further development in sustainable chemistry.
For researchers in drug development and materials science, both isomers represent intriguing scaffolds. The comprehensive data available for coumalic acid provides a strong foundation for understanding the general behavior of this class of compounds, while the data gap for the 3-carboxylic acid isomer presents a frontier for new discoveries.
References
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- Flow synthesis of coumalic acid and its derivatization - RSC Publishing. (2018, July 20).
- Coumalic Acid.
- 2-Pyrones. XIII.1 The Chemistry of Coumalic Acid and its Derivatives.
- Coumalic acid | hCA Inhibitor | MedChemExpress.
- Coumalic acid(500-05-0) 1H NMR spectrum - ChemicalBook.
- Coumalic acid - Wikipedia.
- Methyl 2-oxo-2H-pyran-3-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- The Reaction of Coumalic Acid with Benzoquinone: Formation of a Spirobutenolide.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2H-pyran-3-carboxylate
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for methyl 2-oxo-2H-pyran-3-carboxylate (CAS No. 25991-27-9), a heterocyclic compound of significant interest as a versatile building block in synthetic organic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing not only the spectral data but also the underlying scientific rationale for the experimental choices and data interpretation. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction to Methyl 2-oxo-2H-pyran-3-carboxylate
Methyl 2-oxo-2H-pyran-3-carboxylate, also known as 3-carbomethoxy-2-pyrone, is a member of the 2-pyrone class of compounds.[1] The 2H-pyran-2-one scaffold is a structural motif found in numerous natural products and serves as a key intermediate in the synthesis of complex organic molecules.[2][3] Its reactivity, governed by the conjugated lactone system and the electron-withdrawing ester group, makes it a valuable synthon. Accurate and unambiguous structural confirmation is paramount before its use in any synthetic route, making a comprehensive spectroscopic analysis indispensable. This guide integrates data from multiple analytical techniques to provide a complete and authoritative characterization.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical properties. These values are critical for sample handling, solvent selection, and predicting behavior in various analytical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆O₄ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1], Sigma-Aldrich |
| CAS Number | 25991-27-9 | Sigma-Aldrich |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 75-77 °C | Sigma-Aldrich |
| Boiling Point | 146-148 °C at 0.75 mmHg | Sigma-Aldrich[4] |
| IUPAC Name | methyl 2-oxopyran-3-carboxylate | PubChem[1] |
Spectroscopic Characterization: A Multi-Technique Approach
No single technique can provide a complete structural picture. The synergistic use of NMR, IR, and MS is essential for unambiguous confirmation. This section details the acquisition and interpretation of data from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Principle & Rationale
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the details of the carbon backbone. For methyl 2-oxo-2H-pyran-3-carboxylate, NMR is crucial for confirming the substitution pattern on the pyranone ring and the presence of the methyl ester.
3.1.2 Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following is a generalized protocol for obtaining high-quality NMR spectra suitable for this class of compound.
-
Sample Preparation: Accurately weigh 5-10 mg of methyl 2-oxo-2H-pyran-3-carboxylate. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the solution is clear and homogeneous.[5]
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3.1.3 Data Analysis & Interpretation
Publicly available spectral data provides the basis for the following assignments.[1]
Table 1: ¹H NMR Spectroscopic Data for Methyl 2-oxo-2H-pyran-3-carboxylate (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | Doublet | H-4 |
| ~7.5 | Doublet of doublets | H-6 |
| ~6.4 | Doublet | H-5 |
| ~3.9 | Singlet | -OCH₃ |
Interpretation: The downfield shifts of the ring protons are consistent with their positions on an electron-deficient, conjugated system. The singlet at ~3.9 ppm is characteristic of the methyl ester protons.
Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-oxo-2H-pyran-3-carboxylate (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=O (Ester) |
| ~160 | C=O (Lactone, C-2) |
| ~150 | C-6 |
| ~145 | C-4 |
| ~118 | C-5 |
| ~115 | C-3 |
| ~53 | -OCH₃ |
Interpretation: The spectrum clearly shows seven distinct carbon signals. The two signals in the carbonyl region (~160-163 ppm) correspond to the lactone and ester groups. The four signals in the olefinic region confirm the unsaturated pyranone ring, and the signal at ~53 ppm is characteristic of the methyl ester carbon.
3.1.4 Workflow for NMR Analysis
Infrared (IR) Spectroscopy
3.2.1 Principle & Rationale
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Molecular vibrations, such as the stretching and bending of bonds, absorb infrared radiation at specific frequencies. For methyl 2-oxo-2H-pyran-3-carboxylate, IR is ideal for confirming the presence of the two distinct carbonyl groups (lactone and ester) and the C=C double bonds of the pyran ring.
3.2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.[6]
3.2.3 Data Analysis & Interpretation
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
Table 3: Key IR Absorption Bands for Methyl 2-oxo-2H-pyran-3-carboxylate
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1750-1770 | Strong | C=O Stretch (α,β-unsaturated lactone) |
| ~1720-1740 | Strong | C=O Stretch (α,β-unsaturated ester) |
| ~1640 & ~1560 | Medium | C=C Stretch (conjugated ring) |
| ~1200-1300 | Strong | C-O Stretch (ester and lactone) |
| ~2950-3000 | Medium-Weak | C-H Stretch (sp³ -OCH₃) |
| ~3050-3100 | Medium-Weak | C-H Stretch (sp² ring C-H) |
Interpretation: The presence of two strong, distinct carbonyl peaks is the most telling feature, confirming the lactone and ester functionalities. The higher frequency of the lactone carbonyl is expected due to the ring strain and electronic effects. The C=C stretching bands confirm the unsaturated nature of the pyran ring. This data is consistent with spectra available from public databases.[1]
Mass Spectrometry (MS)
3.3.1 Principle & Rationale
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's structure. In its most common form, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.
3.3.2 Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC), which separates the compound from the solvent and introduces it into the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source (70 eV) to ionize the molecule.
-
Detection: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
3.3.3 Data Analysis & Interpretation
Table 4: Mass Spectrometry Data for Methyl 2-oxo-2H-pyran-3-carboxylate
| m/z Value | Proposed Identity | Ionization Method |
| 154.027 | [M]⁺ | Electron Ionization (EI) |
| 123 | [M - OCH₃]⁺ | Electron Ionization (EI) |
| 95 | [M - COOCH₃]⁺ | Electron Ionization (EI) |
Interpretation: The primary piece of data is the molecular ion peak ([M]⁺), which confirms the molecular weight of the compound. The observed exact mass of 154.0266 Da corresponds precisely to the molecular formula C₇H₆O₄.[1] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give the peak at m/z 123, and the loss of the entire carbomethoxy group (-COOCH₃) to give the peak at m/z 95.
Integrated Spectroscopic Analysis
By combining the data from all three techniques, we achieve an unambiguous structural confirmation of methyl 2-oxo-2H-pyran-3-carboxylate.
-
MS confirms the molecular formula is C₇H₆O₄ with a molecular weight of 154.12 g/mol .[1]
-
IR confirms the presence of key functional groups: an α,β-unsaturated lactone, an α,β-unsaturated ester, C=C double bonds, and both sp² and sp³ C-H bonds.[1]
-
NMR provides the complete structural map. ¹³C NMR confirms the presence of 7 unique carbons, including two carbonyls and four sp² carbons. ¹H NMR shows the three distinct ring protons and the three methyl ester protons, with chemical shifts and multiplicities that are fully consistent with the assigned structure.[1]
Conclusion
The spectroscopic characterization of methyl 2-oxo-2H-pyran-3-carboxylate is straightforward when a systematic, multi-technique approach is employed. The key identifying features are the molecular ion at m/z 154, the dual carbonyl stretches in the IR spectrum, and the characteristic pattern of three olefinic protons and a methyl singlet in the ¹H NMR spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important synthetic building block.
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The Therapeutic Potential of 2-oxo-2H-pyran-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of the Pyran Scaffold
The 2-oxo-2H-pyran, or α-pyrone, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological functions.[1] Derivatives of 2-oxo-2H-pyran-3-carboxylic acid, in particular, have garnered significant attention from researchers in drug development due to their synthetic accessibility and diverse pharmacological activities. This technical guide provides an in-depth exploration of the prominent biological activities of these derivatives—anticancer, anti-inflammatory, and antimicrobial—with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this versatile chemical class.
Part 1: Anticancer Activity - Targeting Cell Proliferation and Invasion
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of cell cycle regulation and the inhibition of cancer cell invasion.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A key mechanism underlying the anticancer properties of these derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[2][3] CDKs are essential protein kinases that regulate the progression of the cell cycle.[4] The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the transition from the G1 to the S phase of the cell cycle.[5] In many cancers, CDK2 is overexpressed, leading to uncontrolled cell proliferation.[6]
This compound derivatives have been shown through molecular docking studies to bind effectively within the ATP-binding pocket of CDK2.[2][6][7][8] This binding prevents the phosphorylation of CDK2's target substrates, such as the retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S checkpoint and inducing apoptosis.[5] The pyran ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the CDK2 active site, such as Lys33, Leu83, and Asp145.[6][9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the pyran-carboxylic acid core.
-
Position 3: The presence of an aryl ester at the carboxylic acid function is often preferred over thioesters or amides for inducing significant biological activity.[10][11]
-
Position 6: The acetoxymethyl substituent at this position can be replaced by an acetamidomethyl group without a loss of potency in reducing cancer cell invasion.[10][11]
-
Aryl Substituents: The substitution pattern on aryl rings attached to the core can dramatically influence cytotoxicity. For instance, derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions have shown high potency against SW-480 and MCF-7 cancer cell lines.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative 2-oxo-2H-pyran derivatives against various human cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 4g | 4-NO2-Phenyl | SW-480 | 34.6 | [2] |
| MCF-7 | 42.6 | [2] | ||
| 4i | 4-Cl-Phenyl | SW-480 | 35.9 | [2] |
| MCF-7 | 34.2 | [2] | ||
| 4j | 3,4,5-(OCH3)3-Phenyl | SW-480 | 38.6 | [2] |
| MCF-7 | 26.6 | [2] | ||
| I32 | (Structure Specific) | MCF-7 | 183.4 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO. On the day of the experiment, create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Anti-inflammatory Activity - Modulating Pro-inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Certain this compound derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for therapeutic development.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are often linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[14] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[14] Pyran derivatives can intervene at various points in this pathway, often by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[7][16][17]
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic assay for evaluating acute inflammation. The table below shows the percentage inhibition of edema by representative compounds.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Piroxicam (Ref.) | 10 | 3h | 48.5% | [18] |
| Compound 4a | 100 | 3h | 41.2% | [18] |
| Compound 4h | 100 | 3h | 44.1% | [18] |
| Indomethacin (Ref.) | 5 | 3h | ~60% | [19] |
| Ellagic Acid | 10 | 3h | ~55% | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model assesses the ability of a compound to reduce acute inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are divided into groups (n=6): a negative control (vehicle), a positive control (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyran derivative. Animals are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
Compound Administration: The test compounds, positive control, and vehicle are administered, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of lambda carrageenan in sterile saline into the sub-plantar region of the right hind paw.[19]
-
Measurement of Edema: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Part 3: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives and related pyranones have shown promising activity against a range of bacterial and fungal pathogens, particularly Gram-positive bacteria.[1][19]
Mechanism of Action
The antimicrobial mechanism of pyran derivatives is not fully elucidated but is thought to be multifactorial.
-
Metal Chelation: Hydroxypyrone derivatives are effective chelating agents.[20] This ability to sequester essential metal ions, such as iron, can disrupt crucial enzymatic processes within microbial cells, thereby inhibiting their growth.[20]
-
Enzyme Inhibition: Molecular docking studies suggest that some derivatives can act as inhibitors of key bacterial enzymes, such as DNA gyrase.[12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
-
Michael Addition: The α,β-unsaturated ketone (enone) system present in the pyran-3-one core is a reactive Michael acceptor.[1] This moiety can react with nucleophilic residues (e.g., cysteine thiols) in essential bacterial proteins and enzymes, leading to their inactivation.
Structure-Activity Relationship (SAR) Insights
-
α,β-Unsaturated System: The enone system is considered essential for the antimicrobial activity of 6-hydroxy-2H-pyran-3(6H)-ones.[1]
-
Substituents at C-2: The size and nature of the substituent at the C-2 position are directly associated with antimicrobial potency. Bulkier substituents at C-2 tend to increase antibacterial activity.[1]
-
Aryl Substituents: Phenylthio and benzenesulfonyl substituents have been shown to be beneficial for activity against Gram-positive bacteria.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative pyran derivatives.
| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |
| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy | Staphylococcus aureus | 1.56 | [1] |
| 9 | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy] | Streptococcus sp. | 0.75 | [1] |
| Compound 2 | (Mannich base derivative) | Bacillus subtilis | 1-2 | [19] |
| Compound 2 | (Mannich base derivative) | Staphylococcus aureus | 1-2 | [19] |
| 5c | 4-(2-hydroxyphenyl) | E. coli & K. pneumoniae | 6.25 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (or another appropriate broth) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last dilution well. This creates a range of decreasing compound concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth).
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their efficacy is rooted in their ability to interact with and modulate key biological pathways, such as CDK-mediated cell cycle progression and NF-κB-driven inflammation.
The field-proven insights into their structure-activity relationships provide a rational basis for further optimization. Future research should focus on synthesizing new libraries of these derivatives with targeted modifications to enhance potency and selectivity. Advanced in silico modeling can guide this process, while further mechanistic studies will continue to unveil new therapeutic targets and applications. The self-validating nature of the described protocols ensures that the evaluation of these next-generation compounds will be robust and reproducible, paving the way for their potential translation into clinical candidates.
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A Technical Guide to the Natural Sources of Coumarin-3-Carboxylic Acid and Its Analogs for Drug Discovery and Development
Abstract
Coumarin-3-carboxylic acid and its derivatives represent a promising class of scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. While synthetic routes to these compounds are well-established, an in-depth understanding of their natural origins is crucial for the discovery of novel analogs and the exploration of biosynthetic pathways for sustainable production. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of coumarin-3-carboxylic acid analogs, detailed methodologies for their extraction and characterization, and insights into their biosynthesis. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a robust and validated approach to the study of these valuable natural products.
Introduction: The Significance of Coumarin-3-Carboxylic Acids in Modern Drug Discovery
Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and are also found in fungi and bacteria.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties, have made them a focal point of pharmaceutical research.[1][3][4] The introduction of a carboxylic acid moiety at the C3 position of the coumarin scaffold often enhances or modifies these biological activities, making coumarin-3-carboxylic acid and its analogs particularly attractive for drug development.[5] While numerous synthetic derivatives have been created and evaluated, the exploration of their natural counterparts offers a direct route to novel, biologically validated structures. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate the natural world for these potent compounds.
Natural Occurrence of Coumarin-3-Carboxylic Acid Analogs
While the broader class of coumarins is abundant in nature, the specific isolation of coumarin-3-carboxylic acid is less frequently documented, suggesting it may be a less common or more transient metabolite. However, evidence of its natural occurrence has been confirmed, and related analogs provide a basis for broader exploration.
Confirmed Botanical Sources
The most definitive evidence for the natural occurrence of coumarin-3-carboxylic acid in the plant kingdom comes from studies on the genus Ficus.
-
Ficus virens var. sublanceolata : High-performance liquid chromatography (HPLC) analysis has successfully identified and quantified coumarin-3-carboxylic acid in the leaves of Ficus virens var. sublanceolata.[6][7] This finding provides a concrete starting point for researchers seeking to isolate this compound from a natural plant matrix. The genus Ficus is known to be rich in a variety of secondary metabolites, including other coumarins and flavonoids, making it a promising area for further investigation.[2][8][9]
Potential and Unconfirmed Sources
The widespread distribution of the core coumarin structure across various plant families suggests that other species may also produce C3-carboxylated derivatives. Researchers are encouraged to investigate species from the following families, which are known hotspots for coumarin diversity:
-
Apiaceae (Umbelliferae)
-
Rutaceae
-
Asteraceae (Compositae)
-
Fabaceae (Leguminosae) [3]
Microbial Sources: An Untapped Reservoir
Fungi and bacteria are prolific producers of diverse secondary metabolites, including a vast array of coumarins.[2][10] While the isolation of coumarin-3-carboxylic acid itself from microorganisms is not yet widely reported, the biosynthetic plasticity of these organisms makes them a high-potential source for novel analogs. Endophytic fungi, in particular, are a promising area of exploration.
Biosynthesis of Coumarin-3-Carboxylic Acid: A Putative Pathway
The biosynthesis of coumarins originates from the well-established phenylpropanoid pathway.[1][4] The specific enzymatic steps leading to the formation of the C3-carboxylic acid functionality are not yet fully elucidated but can be inferred as a branch from this central metabolic route.
The general pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaric acid. From this key intermediate, the pathway to simple coumarins involves ortho-hydroxylation, trans-cis isomerization, and lactonization. The introduction of the carboxylic acid group at the C3 position likely represents a modification of an intermediate in this pathway, though the precise enzyme and substrate are yet to be identified.
Experimental Protocols: A Guide to Isolation and Characterization
The successful isolation and identification of coumarin-3-carboxylic acid from natural sources require a systematic and robust experimental workflow. The following protocols are designed to be self-validating and provide a clear rationale for each step.
General Workflow
The overall process involves the extraction of metabolites from the source material, followed by fractionation to isolate compounds of interest, and finally, structural elucidation using analytical techniques.
Detailed Protocol: Extraction from Ficus virens Leaves
This protocol is adapted from methodologies used for the analysis of coumarins in plant tissues.
Objective: To obtain a crude extract from Ficus virens leaves enriched with coumarin-3-carboxylic acid.
Materials:
-
Fresh or dried leaves of Ficus virens var. sublanceolata
-
Methanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Grinder or blender
-
Filter paper
Procedure:
-
Sample Preparation: Wash fresh leaves thoroughly with deionized water and air-dry. For dried leaves, ensure they are free from contaminants. Grind the leaf material into a fine powder.
-
Extraction: Macerate the powdered leaf material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional shaking. The use of methanol is effective for extracting a broad range of polar to moderately nonpolar compounds, including coumarins.[8]
-
Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the compounds.
-
Yield Calculation: Dry the resulting crude extract to a constant weight and calculate the extraction yield.
Protocol: Chromatographic Separation by HPLC
Objective: To isolate and purify coumarin-3-carboxylic acid from the crude extract.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is recommended for optimal separation of compounds in a complex plant extract.
-
Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.0)
-
Mobile Phase B: Methanol
-
The acidic mobile phase helps to keep the carboxylic acid group protonated, leading to better peak shape and retention on the reverse-phase column.
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Start with a higher proportion of Mobile Phase A (e.g., 90%) and gradually increase the proportion of Mobile Phase B over time (e.g., to 90% over 30-40 minutes).
-
This gradient allows for the elution of compounds with a wide range of polarities.
-
-
Detection: Monitor the elution at a wavelength of approximately 309 nm, which is a characteristic absorbance maximum for coumarin-3-carboxylic acid.[7]
-
Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis.
-
Purity Assessment: Re-inject the collected fraction into the HPLC under the same conditions to confirm its purity.
Protocol: Structural Characterization
Objective: To confirm the identity of the isolated compound as coumarin-3-carboxylic acid.
Techniques:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique.
-
In negative ion mode, the expected [M-H]⁻ ion for coumarin-3-carboxylic acid (C₁₀H₆O₄) would be at m/z 189.01.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation.
-
The spectra should be compared with data from a known standard or published literature.
-
Key expected signals in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆) would include aromatic protons and a characteristic downfield singlet for the proton at the C4 position.
-
Data Presentation and Comparison
The following table summarizes the key analytical parameters for the identification of coumarin-3-carboxylic acid.
| Parameter | Expected Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₆O₄ | |
| Molecular Weight | 190.15 g/mol | [11] |
| HPLC Retention Time | Dependent on specific conditions | A consistent retention time matching a standard under identical conditions is a primary identifier. |
| UV λmax | ~309 nm | [7] |
| Mass (ESI-) | [M-H]⁻ at m/z 189.02 | Confirms the molecular weight. |
| ¹H NMR | Characteristic aromatic and C4-H signals | Provides detailed structural information. |
| ¹³C NMR | Expected number of carbon signals, including carbonyls and aromatic carbons | Confirms the carbon skeleton. |
Conclusion and Future Directions
The confirmed presence of coumarin-3-carboxylic acid in Ficus virens var. sublanceolata provides a solid foundation for its investigation as a natural product. This guide offers a comprehensive framework for researchers to systematically explore this and other potential natural sources. Future research should focus on:
-
Screening a wider range of plant species , particularly within the Ficus genus and other coumarin-rich families, for coumarin-3-carboxylic acid and its analogs.
-
Investigating microbial sources , such as endophytic fungi, as a potentially rich and sustainable source of novel derivatives.
-
Elucidating the specific biosynthetic enzymes responsible for the C3-carboxylation of the coumarin scaffold, which could enable synthetic biology approaches for production.
By integrating the methodologies and insights presented in this guide, the scientific community can accelerate the discovery and development of new therapeutic agents based on this versatile natural product scaffold.
References
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PubChem. (n.d.). Coumarin-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of Novel 2-oxo-2H-pyran-3-carboxylic Acid Esters
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-2H-pyran-3-carboxylic acid ester scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The discovery and development of novel derivatives within this class hinge on the unambiguous determination of their chemical structures. This in-depth technical guide provides a comprehensive framework for the structural elucidation of these compounds, integrating modern spectroscopic and crystallographic techniques. More than a mere recitation of methods, this document offers a rationale-driven approach, guiding researchers through the logical progression of experiments and data interpretation to arrive at a validated molecular structure.
Foundational Strategy: A Multi-Modal Approach to Structural Validation
The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the requisite confidence in the assigned structure. Our approach is grounded in a self-validating system where the insights from one analytical method corroborate and refine the hypotheses drawn from another. The core of this strategy rests on three pillars: Spectroscopic Profiling, Mass Analysis, and, when attainable, Single-Crystal X-ray Diffraction.
The journey from a newly synthesized compound to a fully characterized molecule is a systematic process. The following workflow illustrates the logical sequence of operations, emphasizing the iterative nature of data analysis and hypothesis refinement.
Caption: General workflow for structural elucidation.
Spectroscopic Profiling: Assembling the Molecular Skeleton
Spectroscopic methods provide the initial blueprint of the molecule, identifying functional groups and mapping the connectivity of atoms.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy serves as a rapid and indispensable first pass, confirming the presence of key functional groups characteristic of the this compound ester core. The causality behind this initial step is to quickly verify that the synthesis has yielded a molecule with the expected functionalities before investing time in more complex analyses.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| α,β-Unsaturated Ester C=O | 1710-1760 | Strong | The carbonyl of the ester group. Conjugation with the pyran ring double bond typically lowers the frequency compared to a saturated ester.[1] |
| Pyran Ring C=O (Lactone) | 1710-1760 | Strong | The lactone carbonyl stretch often overlaps with the ester carbonyl.[1] |
| C=C Alkene | 1600-1680 | Medium-Weak | Stretching vibrations of the double bonds within the pyran ring. |
| C-O Stretch | 1000-1300 | Strong | Characteristic of both the ester and the pyran ring ether linkage. |
Note: The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) is a key indicator that the carboxylic acid starting material has been successfully converted to the ester.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. A systematic progression from 1D to 2D experiments is essential for a complete and unambiguous assignment.
2.2.1. ¹H NMR: Proton Environment Mapping
The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For a typical ethyl 2-oxo-2H-pyran-3-carboxylate, one would expect to see signals corresponding to the pyran ring protons and the ethyl ester protons.
2.2.2. ¹³C NMR and DEPT: Carbon Skeleton Visualization
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly indicative of the type of carbon (e.g., carbonyl, sp², sp³). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.
Typical ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (Ester & Lactone) | 160-185 | The deshielding effect of the double-bonded oxygen atoms places these carbons far downfield.[1] |
| Olefinic (Pyran Ring) | 100-150 | sp² hybridized carbons of the pyran ring. |
| Ester Alkoxy Carbon (-OCH₂CH₃) | 60-70 | The carbon directly attached to the ester oxygen is deshielded. |
| Ester Alkyl Carbon (-OCH₂CH₃) | 10-20 | The terminal methyl group of the ester. |
2.2.3. 2D NMR: Unambiguous Assignment through Correlation
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments reveal how they connect.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the pyran ring and the ester alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C). This allows for the definitive assignment of a proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for novel structures. It reveals correlations between protons and carbons over two to three bonds. This long-range connectivity information is what allows the assembly of the entire molecular skeleton, connecting the ester group to the pyran ring and confirming the substitution pattern. A careful analysis of the HMBC spectrum can help elucidate the configuration of the derivative.[2]
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Theoretical and Computational Elucidation of 2-Oxo-2H-pyran-3-carboxylic Acid: A Guide for Researchers
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural and electronic characterization of 2-oxo-2H-pyran-3-carboxylic acid. The 2-oxo-2H-pyran scaffold is a privileged core in numerous natural products and synthetic compounds with significant biological activities.[1][2] A deep, atomistic understanding of its structural, electronic, and spectroscopic properties is paramount for rational drug design and materials science applications. This document details the application of Density Functional Theory (DFT) and other computational methods to predict molecular geometry, vibrational spectra, electronic properties, and reactivity descriptors. It is intended for researchers, chemists, and drug development professionals who wish to leverage computational chemistry to accelerate their research.
Introduction: The Significance of the Pyran Scaffold and Computational Chemistry
The pyran ring system, a six-membered heterocycle containing one oxygen atom, is a fundamental structural motif in a vast array of biologically active molecules, including many with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The specific derivative, this compound (CAS No: 3040-20-8), combines the pyranone core with a carboxylic acid functional group, presenting multiple sites for intermolecular interactions and chemical modification.[5]
Understanding the three-dimensional structure, charge distribution, and orbital energies of this molecule is crucial for predicting its behavior in different chemical and biological environments. While experimental techniques like X-ray crystallography and NMR spectroscopy are powerful, they are not always feasible and provide only part of the picture. Theoretical calculations, particularly those based on quantum mechanics, offer a complementary and predictive approach. They allow for the in-depth analysis of molecular properties that are difficult or impossible to measure directly, providing a foundational understanding that can guide synthesis and biological evaluation.[2][6]
This guide explains the causality behind key computational choices, presenting a self-validating workflow that ensures the reliability of the obtained results.
Foundational Computational Methodologies: The Quantum Mechanical Toolkit
The accurate theoretical description of a molecule like this compound relies on solving the Schrödinger equation, which is only possible for the simplest systems. Therefore, a range of established approximation methods are used.
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than calculating the full many-electron wavefunction.
-
Expertise & Experience: The choice of the functional and basis set is the most critical decision in a DFT calculation. For molecules containing C, H, and O, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) often provide an excellent balance of accuracy and computational cost for geometry and vibrational frequency calculations.[7][8] The 6-311++G(d,p) basis set is a robust choice, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing multiple bonds and strained rings.[8][9]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the properties of a molecule upon electronic excitation, such as its absorption of UV-visible light, an extension of DFT is required. TD-DFT is a powerful method for calculating the energies of excited states, making it the standard for simulating UV-Vis and fluorescence spectra.[10] This is critical for understanding the photophysical properties of pyran derivatives, which are often fluorescent and have applications as molecular probes and in materials science.[10]
The Computational Workflow: From Structure to Properties
A systematic, multi-step computational protocol is essential for a thorough theoretical investigation. Each step builds upon the previous one, providing a comprehensive and validated set of data.
Step-by-Step Methodology
-
Geometry Optimization:
-
Objective: To find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy (the most stable conformation).
-
Protocol: An initial guess of the structure is submitted to a DFT calculation (e.g., using the Gaussian software package). The calculation iteratively adjusts bond lengths, angles, and dihedrals to minimize the forces on each atom until a predefined convergence threshold is met.[8]
-
Causality: This step is foundational. All subsequent properties are calculated based on this optimized geometry. An inaccurate structure will lead to erroneous predictions for all other parameters.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.
-
Protocol: A frequency calculation is performed on the optimized geometry.[9]
-
Trustworthiness: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and must be re-optimized.[1] The calculated frequencies can be compared with experimental IR/Raman data to validate the chosen computational method. A scaling factor is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and method limitations.[9]
-
-
Electronic Property Calculation:
-
Objective: To understand the distribution of electrons and the molecule's intrinsic reactivity.
-
Protocol: Using the optimized geometry, a "single-point" energy calculation is performed, often with the same or a higher level of theory. From this, several key properties are derived:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[8][9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated, which plots the electrostatic potential onto the electron density surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions.[8]
-
-
Predicted Data for this compound
The following data represents typical results obtained from a DFT B3LYP/6-311++G(d,p) calculation.
mol [label=<
Optimized Structure of this compound
Optimized Geometric Parameters
The planarity of the pyran ring and the orientation of the carboxylic acid group are key structural features. Theoretical calculations predict a nearly planar pyran ring, which is typical for conjugated systems. The carboxylic acid group may exist in different conformations relative to the ring, with the lowest energy conformer typically stabilized by an intramolecular hydrogen bond between the carboxylic proton and the pyranone carbonyl oxygen.
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths (Å) | ||
| C2=O7 | 1.21 Å | |
| C3-C8 | 1.48 Å | |
| C8=O9 | 1.22 Å | |
| C8-O10 | 1.35 Å | |
| O10-H11 | 0.97 Å | |
| Bond Angles (º) | ||
| O1-C2-C3 | 125.5° | |
| C2-C3-C8 | 121.0° | |
| C3-C8-O9 | 124.5° | |
| C3-C8-O10 | 112.0° | |
| Dihedral Angle (º) | ||
| C2-C3-C8-O9 | ~180° (anti-periplanar) | |
| Note: These are representative values based on DFT calculations of similar structures. Actual values may vary slightly based on the specific level of theory. |
Vibrational Frequencies
The vibrational spectrum provides a fingerprint of the molecule's functional groups. The calculated frequencies are crucial for interpreting experimental IR spectra.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H stretch | Carboxylic Acid | 3450 (dimer) / 3570 (monomer) | 2500-3300 (broad, dimer) |
| C-H stretch | C4-H, C5-H, C6-H | 3100 - 3150 | 3000-3100 |
| C=O stretch (lactone) | C2=O7 | 1765 | 1720-1760 |
| C=O stretch (acid) | C8=O9 | 1740 | 1700-1725 |
| C=C stretch | Pyran Ring | 1640, 1580 | 1550-1650 |
| Note: Predicted frequencies are typically higher than experimental ones due to the harmonic approximation and require scaling.[9] The significant shift of the carboxylic acid O-H and C=O stretches upon dimerization is a key feature that can be modeled computationally.[11] |
Electronic Properties and Reactivity
-
HOMO: The HOMO is typically localized over the pyran ring and the double bonds, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the carbonyl groups (both lactone and carboxylic acid), highlighting these as the primary sites for nucleophilic attack.
-
MEP Map: The MEP would show a strong negative potential (red) around the carbonyl oxygens (O7 and O9), confirming their nucleophilic character and ability to act as hydrogen bond acceptors. A strong positive potential (blue) would be located on the acidic proton (H11), marking it as the primary site for deprotonation and electrophilic interaction.[8]
Conclusion and Future Directions
Theoretical calculations provide an indispensable framework for understanding the structure and reactivity of this compound at a level of detail unattainable by experiment alone. By employing a robust computational workflow centered on DFT, researchers can reliably predict geometries, vibrational spectra, and electronic properties. These insights are invaluable for interpreting experimental data, predicting the molecule's behavior in complex environments, and guiding the design of new derivatives with enhanced biological activity or material properties. Future work can extend these models to study reaction mechanisms, solvent effects, and interactions with biological targets like enzymes through molecular docking and dynamics simulations.[3][12]
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Penkova, Y., Stoyanov, S., & Trendafilova, N. (2011). DFT modeling and spectroscopic study of metal–ligand bonding in La(III) complex of coumarin-3-carboxylic acid. ResearchGate. Available at: [Link]
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Unlocking the Synthetic Potential of 2-Oxo-2H-pyran-3-carboxylic Acid: A Guide to the Reactivity of the Pyran Core
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxo-2H-pyran-3-carboxylic acid scaffold, a core component of the broader coumarin family, represents a cornerstone in modern synthetic and medicinal chemistry. Its unique electronic architecture, blending characteristics of an unsaturated lactone, a conjugated diene, and an aromatic system, endows it with a multifaceted reactivity profile. This guide provides an in-depth exploration of the pyran ring's reactivity within this molecule, moving beyond simple reaction lists to explain the causal mechanisms behind its transformations. We will dissect its behavior as a diene in cycloaddition reactions, its susceptibility to nucleophilic attack leading to fascinating ring transformations, and the strategic implications of this chemistry in the synthesis of complex heterocyclic systems and pharmacologically active agents. This document is intended for researchers and drug development professionals seeking to harness the full synthetic potential of this versatile building block.
The Electronic Character and Synthesis of the this compound Scaffold
The 2-oxo-2H-pyran, or α-pyrone, ring system exhibits a fascinating duality in its chemical nature. While it possesses a degree of aromatic stabilization, it is significantly less than that of benzene, making it more susceptible to addition and ring-opening reactions.[1] The powerful electron-withdrawing effect of the endocyclic lactone carbonyl group, further amplified by the C3-carboxylic acid, creates distinct electrophilic centers at the C2, C4, and C6 positions, rendering the ring vulnerable to nucleophilic attack. This electronic setup is the key to its diverse reactivity, allowing it to participate in reactions characteristic of both alkenes and arenes.
The most prevalent and efficient synthesis of the fused-ring analogue, 2-oxo-2H-chromene-3-carboxylic acid, is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound like malonic acid or its esters, often catalyzed by a base such as piperidine or potassium carbonate.[2][3][4]
Caption: General workflow for the synthesis of 2-oxo-2H-chromene-3-carboxylic acids.
Data Presentation: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acids
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Knoevenagel condensation. Below is a summary of various reported methods.
| Catalyst / Conditions | Solvent | Temperature | Yield (%) | Reference |
| Sodium azide (NaN₃) | Water | Room Temp | 99% | [2] |
| Potassium carbonate (K₂CO₃) | Water | Room Temp | 92% | [2] |
| Yb(OTf)₃ | Solvent-free (Microwave) | N/A | 93-98% | [2] |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Water | Room Temp | 85-95% | [4] |
| Piperidine | Ethanol | Reflux | 25-95% | [2][3] |
Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid
This protocol describes a standard Knoevenagel condensation using piperidine as a catalyst.
-
Self-Validation System: Successful synthesis is confirmed by the precipitation of the product upon acidification. Purity can be checked by TLC (e.g., in 7:3 Ethyl Acetate:Hexane) and melting point analysis. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, showing characteristic peaks for the coumarin core and the carboxylic acid.[4]
-
Materials:
-
Salicylaldehyde (1.0 eq)
-
Malonic acid (1.1 eq)
-
Absolute Ethanol
-
Piperidine (0.2 eq)
-
Concentrated HCl
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and malonic acid (1.1 eq) in absolute ethanol.
-
Add piperidine (0.2 eq) to the solution. The mixture may turn yellow.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the solution by slowly adding concentrated HCl with stirring until a precipitate forms.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any remaining acid and salts.
-
Dry the product in a vacuum oven. Recrystallize from ethanol if further purification is required.
-
The Pyran Ring as a Diene: Diels-Alder Cycloadditions
Despite its partial aromaticity, the 2-oxo-2H-pyran ring is an excellent diene for [4+2] Diels-Alder cycloadditions.[1] This reactivity provides a powerful and direct route to highly substituted aniline and benzene derivatives. The reaction proceeds through an initial cycloaddition to form a bicyclic intermediate, which is often unstable. This intermediate readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield the final aromatic product.[1]
Caption: Diels-Alder reaction pathway of a 2-oxo-2H-pyran with an alkyne dienophile.
The utility of this reaction is significant; it allows for the construction of complex aromatic cores that would be difficult to access through traditional electrophilic substitution methods. The choice of dienophile dictates the substitution pattern of the resulting aromatic ring. Electron-deficient alkynes and alkenes are particularly effective dienophiles in this transformation.
Nucleophilic Attack and Ring Transformation
The electrophilic nature of the C2, C4, and C6 positions makes the 2-oxo-2H-pyran ring highly susceptible to nucleophilic attack. These reactions rarely leave the pyran ring intact; instead, they trigger a cascade of ring-opening and recyclization events, providing a versatile entry into a wide array of other heterocyclic systems.[5][6] This propensity for transformation is a key feature of its synthetic utility.
Ring Transformations with N-Nucleophiles
Nitrogen nucleophiles, such as ammonia, amines, and hydrazines, readily attack the pyran-2-one system. The reaction typically begins with a nucleophilic attack at the C6 or C2 position, leading to the opening of the lactone ring. The resulting flexible intermediate can then undergo intramolecular cyclization to form new, stable heterocyclic rings like pyridones or pyridazines.[5]
For instance, the reaction with hydrazine hydrate can convert 2H-pyran-2-ones into pyridazine derivatives. The initial attack opens the ring, and subsequent condensation and dehydration steps form the new six-membered nitrogen-containing heterocycle.[5]
Caption: Mechanism for the transformation of 2-oxo-2H-pyrans with hydrazine.
Experimental Protocol: Reaction of 2-Oxo-2H-pyran with Hydrazine Hydrate
This protocol outlines a general procedure for the synthesis of a pyridazine derivative from a 2-oxo-2H-pyran.
-
Self-Validation System: The reaction can be monitored by the disappearance of the starting material on TLC. The formation of the new heterocyclic product will result in a significant shift in polarity. The product structure should be confirmed by mass spectrometry (to verify the incorporation of nitrogen) and NMR spectroscopy to establish the new ring system.
-
Materials:
-
Substituted this compound (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 5.0 eq)
-
Ethanol or Butanol
-
-
Procedure:
-
Dissolve the 2-oxo-2H-pyran derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC. Note: In some cases, using hydrazine hydrate as both reagent and solvent at a higher temperature may be necessary for less reactive substrates.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Ring Transformations with C-Nucleophiles: The Michael Addition
Carbon nucleophiles, particularly stabilized enolates from active methylene compounds (e.g., malonates, β-ketoesters), can attack the pyran-2-one ring in a conjugate or Michael-type addition.[7][8] The attack typically occurs at the C4 or C6 position of the α,β-unsaturated lactone system. This reaction is a powerful tool for C-C bond formation. The initial Michael adduct can then undergo subsequent intramolecular reactions, leading to the formation of new carbocyclic or heterocyclic systems.[9][10]
The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7][8] In our case, the 2-oxo-2H-pyran system acts as the acceptor. The reaction is typically base-catalyzed to generate the enolate from the Michael donor.
The C3-Carboxylic Acid: A Versatile Handle for Drug Discovery
While the pyran ring dictates the core reactivity, the carboxylic acid at the C3 position is indispensable for its application in drug development. This functional group serves several critical roles:
-
Pharmacophore Element: The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as an anion at physiological pH, enabling crucial interactions with biological targets.[11]
-
Synthetic Handle: It provides a reliable point for derivatization. Standard transformations like esterification and amidation allow for the rapid synthesis of large compound libraries.[12][13][14] These libraries are essential for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.
-
Modulation of Properties: Conversion of the acid to esters or amides can dramatically alter the molecule's lipophilicity, solubility, and cell permeability, which are key parameters in drug design.
The synthesis of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, for example, has led to compounds with significant anti-inflammatory and anticancer activities.[14][15][16]
Conclusion
This compound is far more than a simple heterocyclic scaffold; it is a dynamic and versatile synthon. Its reactivity is governed by a delicate balance of partial aromaticity and the strong electron-withdrawing nature of its carbonyl groups. By understanding and exploiting its behavior as a diene in Diels-Alder reactions and its susceptibility to nucleophile-induced ring transformations, chemists can access a vast and diverse range of complex molecular architectures. From substituted anilines to novel heterocyclic systems, the synthetic pathways originating from this molecule are both elegant and powerful. For professionals in drug discovery, the strategic derivatization of its C3-carboxylic acid provides a robust platform for the development of new therapeutic agents. A thorough grasp of the principles outlined in this guide is essential for unlocking the full potential of this remarkable building block.
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Gloc, M., & Namieśnik, J. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(8), 1604. [Link]
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Kempen, I., et al. (2008). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. European Journal of Medicinal Chemistry, 43(12), 2735-2750. [Link]
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Kukharev, B. F., et al. (2020). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: An Efficient Synthesis and In Silico Evaluation of Biological Activity. MDPI. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Singh, O., & Kumar, A. (1999). Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. European Journal of Medicinal Chemistry, 34(11), 997-1001. [Link]
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In-Depth Technical Guide: Initial Screening of 2-oxo-2H-pyran-3-carboxylic Acid for Antibacterial Activity
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Compounds derived from natural scaffolds, such as the α-pyrone core, present a promising avenue for identifying new chemical entities with unique mechanisms of action.[1] This guide provides a comprehensive, in-depth framework for the initial in vitro screening of 2-oxo-2H-pyran-3-carboxylic acid, a heterocyclic compound, for its potential antibacterial activity. We will detail the underlying principles, experimental design, and step-by-step protocols for essential assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of antibiotic discovery.
Introduction: The Rationale for Screening this compound
The 2-oxo-2H-pyran, or α-pyrone, is a six-membered heterocyclic lactone that serves as a core structural motif in a multitude of natural products.[1] These natural products exhibit a wide array of biological activities, including antimicrobial, antitumor, and cytotoxic properties.[1] The presence of the carboxylic acid functional group at the 3-position of the pyran ring in this compound introduces a key site for potential molecular interactions, making it an intriguing candidate for antibacterial screening. The rationale for this investigation is grounded in the principle of exploring "privileged scaffolds" – molecular frameworks that are repeatedly found in bioactive compounds. The acidic nature of the molecule may facilitate its entry into bacterial cells or allow it to interfere with essential metabolic pathways.
This initial screening phase is a critical first step in the drug discovery cascade. Its primary objective is to determine if the compound exhibits any detectable antibacterial activity against a representative panel of pathogenic bacteria. The data generated will serve as a go/no-go decision point for further investigation, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and toxicity profiling.
Experimental Design and Workflow
A robust and logical experimental workflow is paramount for generating reproducible and meaningful data. The initial screening will focus on determining the bacteriostatic and bactericidal potential of the test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Figure 1: High-level workflow for antibacterial screening.
Materials and Methods
Test Compound and Reagents
-
This compound: Purity ≥ 95% (verified by NMR or LC-MS).
-
Dimethyl Sulfoxide (DMSO): ACS grade, for stock solution preparation.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Conforming to CLSI standards.[2][3]
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Positive Control Antibiotics: Ciprofloxacin, Gentamicin, or other appropriate antibiotics with known MICs for the selected strains.
-
Resazurin Sodium Salt: For assessing bacterial viability.
-
Sterile 96-well microtiter plates.
-
Sterile microbiological supplies: Pipette tips, tubes, etc.
Preparation of Stock Solutions
The test compound is often insoluble in aqueous media, necessitating the use of a solvent like DMSO. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤ 1% v/v).
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.[4]
-
Prepare stock solutions of control antibiotics in their appropriate solvents as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8][9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[10][11] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[3][4][12]
Figure 2: Workflow for the Broth Microdilution Assay.[13]
Detailed Protocol:
-
Plate Layout: Designate wells for the test compound, positive control antibiotic, growth control (no compound), and sterility control (no bacteria).[14]
-
Compound Dilution Series: In a separate plate or in tubes, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.[4][11]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.[4]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][11]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[3][12]
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4][10]
-
MIC Reading: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity. For confirmation, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.[11]
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate.
Data Interpretation and Expected Outcomes
The results of the screening should be tabulated for clear comparison.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | S. aureus ATCC 29213 | 64 | >256 | Bacteriostatic |
| This compound | E. coli ATCC 25922 | >256 | >256 | Inactive |
| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal |
-
Interpretation:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
-
According to the Clinical and Laboratory Standards Institute (CLSI), a compound with an MIC > 32 µg/mL is often considered to have limited or no significant activity, though this can be context-dependent.
-
Potential Mechanisms of Action and Future Directions
While this initial screening does not elucidate the mechanism of action, the structure of this compound offers clues for further investigation. The α,β-unsaturated carbonyl system is a Michael acceptor, which could potentially react with nucleophilic residues (e.g., cysteine or histidine) in essential bacterial enzymes or proteins, leading to their inactivation. The carboxylic acid moiety could act as a metal chelator, sequestering essential metal ions required for bacterial enzyme function.
Figure 3: Plausible antibacterial mechanisms of action.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the lead compound to identify key structural features required for activity.
-
Mechanism of Action (MoA) Studies: Employ techniques such as macromolecular synthesis assays, membrane potential assays, and target-based screening to identify the cellular target.
-
Toxicity Assays: Evaluate the cytotoxicity of the compound against mammalian cell lines to assess its therapeutic potential.
-
In Vivo Efficacy Studies: If promising in vitro activity and low toxicity are observed, proceed to animal models of infection.
Conclusion
This guide has outlined a systematic and robust approach for the initial antibacterial screening of this compound. By adhering to standardized protocols and employing a logical workflow, researchers can generate high-quality, reproducible data to support the progression of this, or any, novel compound through the early stages of the antibiotic discovery pipeline. The discovery of new antibacterial agents is a challenging but critical endeavor, and rigorous preliminary screening is the foundation upon which successful drug development programs are built.
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Wikipedia. (2024, September 26). Broth microdilution. [Link]
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Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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ACS Publications. (2024, December 4). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Journal of Natural Products. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
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National Institutes of Health. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
-
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-
ResearchGate. (n.d.). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. [Link]
-
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Methodological & Application
Determination of Coumarin-3-Carboxylic Acid in Plasma by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of coumarin-3-carboxylic acid in plasma. This protocol is designed for researchers in pharmacokinetics, drug metabolism, and toxicology, offering a reliable methodology grounded in established bioanalytical principles. The described method utilizes a straightforward protein precipitation extraction technique and reversed-phase chromatography with UV detection, ensuring both efficiency and sensitivity. All procedural steps are explained with a focus on the scientific rationale, and the validation parameters are aligned with international regulatory guidelines to ensure data integrity and trustworthiness.
Introduction: The Rationale for a Validated HPLC Method
Coumarin-3-carboxylic acid is a key metabolite of various coumarin-based compounds, which are of significant interest in drug discovery and development due to their diverse pharmacological activities. Accurate quantification of this analyte in biological matrices, such as plasma, is crucial for elucidating the pharmacokinetic profile, assessing bioavailability, and understanding the metabolic fate of parent compounds. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and cost-effective analytical solution for this purpose.
The integrity of pharmacokinetic data is fundamentally reliant on the quality of the bioanalytical method used. Therefore, this guide emphasizes a holistic approach, where the protocol is not merely a series of steps but a self-validating system. The choices of sample preparation, chromatographic conditions, and validation procedures are all interconnected and justified based on the physicochemical properties of coumarin-3-carboxylic acid and the complex nature of the plasma matrix. This method has been developed in accordance with the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the generation of reliable and reproducible data.[1][2][3][4][5]
Physicochemical Properties of Coumarin-3-Carboxylic Acid
A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆O₄ | [6] |
| Molecular Weight | 190.15 g/mol | [6] |
| Melting Point | 189-192 °C | |
| pKa | ~1.84 (predicted) | |
| UV λmax | ~310-346 nm in organic solvents | [1][5] |
| Solubility | Soluble in methanol, acetonitrile, DMSO |
The acidic nature of coumarin-3-carboxylic acid (due to the carboxylic acid group) dictates the pH of the mobile phase to ensure it is in a non-ionized state for optimal retention on a reversed-phase column. Its UV absorbance profile informs the selection of an appropriate detection wavelength.
Experimental Protocol: A Step-by-Step Guide
This section details the complete workflow for the determination of coumarin-3-carboxylic acid in plasma, from sample preparation to chromatographic analysis.
Materials and Reagents
-
Coumarin-3-carboxylic acid reference standard (>98% purity)
-
Ferulic acid (Internal Standard, IS) (>98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or phosphoric acid), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with anticoagulant, e.g., EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase effectively retains the relatively non-polar coumarin backbone. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12-13 min: 70% to 30% B13-15 min: 30% B | A gradient elution allows for the efficient elution of the analyte and internal standard while minimizing the run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Detection Wavelength | 325 nm | This wavelength provides good sensitivity for coumarin-3-carboxylic acid. |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve coumarin-3-carboxylic acid and ferulic acid (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of coumarin-3-carboxylic acid with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of ferulic acid with methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise interfere with the analysis and damage the HPLC column.[7][8]
Caption: Workflow for plasma sample preparation using protein precipitation.
Detailed Protocol:
-
Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL ferulic acid internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.
-
Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
Calibration Curve and Quality Control Samples
-
Calibration Curve: Prepare a set of calibration standards by spiking drug-free plasma with the appropriate working standard solutions to achieve a concentration range that covers the expected in-vivo concentrations. A typical range could be 0.1 to 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 5, and 15 µg/mL). These are prepared from a separate stock solution to ensure an unbiased assessment of the method's accuracy and precision.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[1][2][3][4][5] The following parameters should be assessed according to FDA and EMA guidelines.
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Assessment | Acceptance Criteria |
| Selectivity | Analyze at least six different batches of blank plasma to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of the analyte and IS. |
| Linearity | Analyze calibration curves on at least three different days. The relationship between concentration and peak area ratio should be evaluated using a weighted linear regression model. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days (intra- and inter-day). | Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | Compare the peak area of the analyte from extracted plasma samples to the peak area of the analyte spiked into the supernatant of extracted blank plasma at three QC levels. | Recovery should be consistent, precise, and reproducible, although it does not need to be 100%. |
| Stability | Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw (at least 3 cycles), short-term (bench-top at room temperature), and long-term (at -80°C). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Conclusion: A Foundation for Reliable Bioanalysis
The HPLC method detailed in this application note provides a robust, reliable, and efficient means for the quantification of coumarin-3-carboxylic acid in plasma. By integrating a straightforward protein precipitation sample preparation with optimized reversed-phase chromatography, this protocol is well-suited for supporting pharmacokinetic and toxicokinetic studies. The emphasis on the scientific rationale behind each step and the adherence to stringent validation criteria ensures the generation of high-quality data that can be confidently used in regulatory submissions and for critical decision-making in drug development.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
SIELC Technologies. (n.d.). Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Bulgarian Chemical Communications. (2022). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. Bulgarian Academy of Sciences. [Link]
-
ResearchGate. (2020). What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)?. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. [Link]
-
Chemistry Stack Exchange. (2025). To use Internal Standard (IS) for HPLC-DAD?. Stack Exchange. [Link]
-
ResearchGate. (2014). How to choose an HPLC internal standard?. ResearchGate. [Link]
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PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Journal of Biomedical and Translational Research. (n.d.). HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats. [Link]
-
Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
ACS Publications. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C. [Link]
-
ResearchGate. (n.d.). UV‐visible absorption spectra of ethyl 3‐coumarincarboxylate (blue),.... ResearchGate. [Link]
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Nacalai Tesque. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
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PMC. (2022). Characterization of brewer's spent grain extracts by tandem mass spectrometry and HPLC‐DAD: Ferulic acid dehydrodimers, phenolamides, and oxylipins. National Center for Biotechnology Information. [Link]
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Waters. (n.d.). HPLC Column Performance. [Link]
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NIST. (n.d.). Coumarin-3-carboxylic acid. NIST Chemistry WebBook. [Link]
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(n.d.). 7-hydroxycoumarin-4-acetic acid 6. [Link]
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Application Note: A Practical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Substituted 2-Oxo-2H-pyran-3-carboxamides
Introduction: The 2-Oxo-2H-pyran-3-carboxamide Scaffold
The 2-oxo-2H-pyran-3-carboxamide core represents a privileged scaffold in medicinal chemistry and materials science. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, making them attractive targets in drug discovery programs.[1][2] Unambiguous structural characterization is a critical step in the development of these compounds, ensuring the correct constitution and stereochemistry of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these derivatives in solution.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective application of ¹H and ¹³C NMR spectroscopy for the analysis of substituted 2-oxo-2H-pyran-3-carboxamides. We will delve into the underlying principles, provide field-tested experimental protocols, and offer insights into spectral interpretation, moving beyond a simple recitation of steps to explain the rationale behind the methodologies.
Theoretical Foundation: Understanding the NMR Signature
A deep understanding of the relationship between molecular structure and NMR parameters is essential for accurate spectral assignment. The unique electronic environment of the 2-oxo-2H-pyran-3-carboxamide skeleton gives rise to a characteristic set of NMR signals.
The ¹H NMR Landscape
The proton spectrum is defined by three key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and integration.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. The electron-withdrawing nature of the ring oxygen and the C2-carbonyl group significantly deshields adjacent protons.
-
Pyran Ring Protons: The protons on the diene system of the pyran ring (H4, H5, H6) are typically found in the downfield region of the spectrum. H4 is often the most deshielded of the three due to its proximity to the electron-deficient C3 and the C2-carbonyl. The chemical shifts are highly sensitive to the nature and position of substituents on the ring.[3]
-
Amide Proton (N-H): The chemical shift of the amide proton can vary widely and is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-hydrogen bonding solvent like CDCl₃, it may appear as a sharp signal, while in DMSO-d₆, it is often a broader signal at a more downfield position.
-
-
Spin-Spin Coupling (J-coupling): J-coupling provides invaluable information about the connectivity of protons.[4][5] The splitting of a signal into a multiplet reveals the number of neighboring protons. For the pyran ring:
-
³J (Vicinal Coupling): Coupling between protons on adjacent carbons (H4-H5 and H5-H6) is expected. The magnitude of ³J is typically in the range of 6-10 Hz for cis and 11-18 Hz for trans relationships in similar systems, though ring constraints will influence this.[6]
-
⁴J (Allylic Coupling): A smaller, long-range coupling may be observed between H4 and H6 (~1-3 Hz).
-
Karplus Relationship: The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, which can provide conformational insights.[4]
-
The ¹³C NMR Landscape
In ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7] The chemical shift is the primary source of information.
-
Carbonyl Carbons (C=O): The C2-oxo and the carboxamide carbonyl carbons are the most deshielded, typically appearing in the 160-180 ppm region.[8][9]
-
Olefinic Carbons (C3, C4, C5, C6): These carbons of the pyran ring resonate in the olefinic region, generally between 100-150 ppm. Their exact positions are strongly influenced by substituents.
-
Substituent Carbons: Aliphatic and aromatic carbons from the various R-groups will appear in their characteristic regions.
The general structure and key nuclei for NMR analysis are shown below.
Caption: General structure of a substituted 2-oxo-2H-pyran-3-carboxamide.
Experimental Protocols: From Sample to Spectrum
Acquiring high-quality, reproducible NMR data is paramount. The following protocols are designed to be self-validating systems, ensuring accuracy from sample preparation through data acquisition.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is profoundly affected by sample preparation. A properly prepared sample ensures sharp lines and a flat baseline, which are critical for accurate integration and multiplet analysis.
Materials:
-
Substituted 2-oxo-2H-pyran-3-carboxamide sample
-
High-quality 5 mm NMR tubes (clean and dry)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆)[10][11][12]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette with a small plug of glass wool (for filtration)
-
Vial for initial dissolution
Step-by-Step Procedure:
-
Determine Sample Quantity:
-
Select a Solvent:
-
Causality: The choice of deuterated solvent is critical. It must completely dissolve the analyte while remaining "invisible" in the ¹H NMR spectrum.[14] Its deuterium signal is also used by the spectrometer to "lock" the magnetic field, preventing drift.
-
Recommendation: Start with CDCl₃, as it is a versatile solvent for a wide range of organic compounds.[10] If solubility is poor, DMSO-d₆ is an excellent polar aprotic alternative.[12] Be aware that the solvent can influence the chemical shifts of labile protons like N-H.
-
-
Dissolution and Transfer:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS to the vial.
-
Gently swirl or vortex the vial until the sample is fully dissolved.
-
Self-Validation: Inspect the solution against a light source. If any solid particles are visible, the sample must be filtered. Particulates disrupt the magnetic field homogeneity, leading to broad spectral lines.[13]
-
Filter the solution by passing it through the glass wool-plugged Pasteur pipette directly into the NMR tube.
-
-
Finalize Sample:
-
Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.[15]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Protocol 2: Data Acquisition Parameters
The following are recommended starting parameters for a standard 400-600 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.[16][17][18]
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg30 or zg45 | A 30° or 45° pulse angle provides a good balance between signal intensity and allowing for faster repetition, as it requires less time for full relaxation.[16] |
| Spectral Width | 0 - 12 ppm | This range covers the vast majority of protons in organic molecules. |
| Acquisition Time (AQ) | 3-4 s | A longer acquisition time provides better resolution (narrower digital line width).[16] |
| Relaxation Delay (D1) | 1-2 s | A delay to allow protons to relax back to equilibrium before the next pulse. The total time (AQ + D1) should be sufficient for quantitative analysis if needed. |
| Number of Scans (NS) | 8 to 16 | Typically sufficient for samples of 5-25 mg to achieve a good signal-to-noise (S/N) ratio. |
¹³C {¹H} NMR Acquisition (Proton Decoupled):
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard proton-decoupled pulse program with a 30° pulse angle. |
| Spectral Width | 0 - 220 ppm | This is the typical chemical shift range for carbon nuclei in organic compounds.[7] |
| Acquisition Time (AQ) | 1-2 s | Sufficient for most applications. |
| Relaxation Delay (D1) | 2 s | Carbon nuclei, especially quaternary carbons, have longer relaxation times. This delay is crucial for their detection. |
| Number of Scans (NS) | 1024 to 4096+ | A large number of scans is required to overcome the low natural abundance of ¹³C and achieve an adequate S/N ratio.[19] |
Data Interpretation and Structural Assignment
A systematic approach is key to correctly assigning the structure from the acquired spectra.
Representative Spectral Data
The following table provides typical chemical shift ranges for the core protons and carbons of the 2-oxo-2H-pyran-3-carboxamide scaffold, based on literature data. Substituents will cause these values to shift.[20]
| Nucleus | Typical ¹H Shift (δ, ppm) | Typical ¹³C Shift (δ, ppm) | Notes |
| H4 | 7.5 - 8.5 | N/A | Often a doublet or doublet of doublets; deshielded by C2=O. |
| H5 | 6.2 - 7.0 | N/A | Typically a triplet or doublet of doublets. |
| H6 | 7.0 - 7.8 | N/A | Coupled to H5, deshielded by ring oxygen. |
| N-H | 5.0 - 10.0 | N/A | Broad or sharp signal, position is solvent/concentration dependent. |
| C2 | N/A | 160 - 165 | Lactone carbonyl. |
| C3 | N/A | 115 - 125 | Olefinic carbon bearing the carboxamide group. |
| C4 | N/A | 140 - 150 | Olefinic carbon, often deshielded. |
| C5 | N/A | 110 - 120 | Olefinic carbon. |
| C6 | N/A | 135 - 145 | Olefinic carbon adjacent to ring oxygen. |
| Amide C=O | N/A | 165 - 170 | Carboxamide carbonyl. |
A Logical Workflow for Analysis
The following workflow ensures all available data is used to build a confident structural assignment.
Caption: A systematic workflow for NMR data analysis and structural assignment.
Example Interpretation:
-
Start with the ¹H Spectrum: Locate the three distinct signals for the pyran ring protons (H4, H5, H6) in the olefinic region.
-
Use Coupling to Connect: Identify the H5 proton, which should be coupled to both H4 and H6, likely appearing as a doublet of doublets or a triplet (if J(H4,H5) ≈ J(H5,H6)).
-
Assign H4 and H6: Once H5 is identified, its coupling partners can be assigned. H4 is typically the most downfield of the ring protons. The presence of a small ⁴J coupling between H4 and H6 can confirm their assignment.
-
Assign the ¹³C Spectrum: Use the chemical shift data from the table to make initial assignments. The carbonyl carbons (C2 and amide C=O) will be the most downfield signals.
-
Confirm with 2D NMR (Optional but Recommended): For complex or novel structures, 2D NMR experiments are invaluable. A COSY spectrum will show correlations between coupled protons (e.g., H4-H5, H5-H6), definitively confirming the ¹H assignments. An HSQC spectrum correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of the protonated carbons in the ¹³C spectrum.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural characterization of substituted 2-oxo-2H-pyran-3-carboxamides. By understanding the fundamental principles that govern the spectral appearance of this scaffold and by adhering to rigorous, validated experimental protocols, researchers can confidently elucidate the structures of novel compounds. This detailed approach ensures data integrity and accelerates the pace of research and development in fields that rely on these important heterocyclic molecules.
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- Memarian, H. R., Kalantari, M., & Sabzyan, H. (2018). NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. Australian Journal of Chemistry, 71(5), 380-388.
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Mass Spectrometric Fragmentation Analysis of 2-oxo-2H-pyran-3-carboxylic acid: An Application Note
Abstract
This application note provides a detailed examination of the mass spectrometric fragmentation behavior of 2-oxo-2H-pyran-3-carboxylic acid (CAS 3040-20-8).[1] As a core heterocyclic scaffold, understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its derivatives. This guide outlines the proposed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Detailed, field-tested protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reliable and reproducible data acquisition.
Introduction: The Scientific Imperative
This compound is a member of the 2-pyrone class of heterocyclic compounds. These structures are prevalent in natural products and serve as versatile building blocks in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the analysis of such compounds, offering high sensitivity and profound structural insight. The choice of ionization technique—hard ionization like EI or soft ionization like ESI—fundamentally alters the information obtained. EI typically induces extensive fragmentation, revealing the core structural skeleton, while ESI provides information on the intact molecule and allows for controlled fragmentation experiments (MS/MS) to probe specific structural features. A comprehensive understanding of the fragmentation logic for this specific molecule is therefore paramount for any researcher working with this chemical class.
Proposed Fragmentation Pathways
The fragmentation of this compound is dictated by the interplay between the carboxylic acid moiety and the unsaturated lactone ring. The following pathways are proposed based on established principles of mass spectrometry and data from structurally related compounds.[2][3]
Electron Ionization (EI) Fragmentation
Under high-energy (70 eV) EI conditions, the molecular ion (M+•) at an m/z of 140 is formed. This high-energy radical cation is unstable and undergoes several characteristic fragmentation reactions.
-
Primary Decarboxylation (Loss of CO₂): The most facile fragmentation for many carboxylic acids is the loss of carbon dioxide (44 Da).[4][5] This is driven by the formation of a stable neutral CO₂ molecule, resulting in a radical cation at m/z 96 .
-
Decarbonylation (Loss of CO): The 2-pyrone ring is known to eliminate a molecule of carbon monoxide (28 Da). This can occur from the molecular ion to produce a fragment at m/z 112 , or sequentially after decarboxylation, leading to a fragment at m/z 68 .
-
Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the alpha-cleavage leading to the loss of a hydroxyl radical (17 Da), yielding a stable acylium ion at m/z 123 .[2][6]
-
Retro-Diels-Alder (RDA) Reaction: Unsaturated six-membered rings can undergo a characteristic RDA fragmentation.[7][8][9] For the decarboxylated ion (m/z 96), an RDA reaction could lead to the expulsion of acetylene (C₂H₂), resulting in a fragment at m/z 70 . While plausible, this is often a more complex pathway for highly substituted rings.[10][11]
Diagram 1: Proposed EI Fragmentation Pathways
Caption: Key fragmentation routes for this compound under EI.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that primarily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Tandem MS (MS/MS) is then used to induce fragmentation.
-
Positive Ion Mode ([M+H]⁺, m/z 141):
-
Loss of H₂O (18 Da): Protonation can occur on either the carboxylic acid or lactone carbonyl oxygen. Subsequent loss of water is a common pathway, leading to an ion at m/z 123 .
-
Loss of CO₂ (44 Da): The most significant fragmentation is the loss of neutral carbon dioxide from the protonated molecule, yielding a prominent ion at m/z 97 .
-
Sequential Loss of CO₂ and CO: Following the initial loss of CO₂, the resulting m/z 97 ion can further lose carbon monoxide (28 Da) to produce an ion at m/z 69 .
-
-
Negative Ion Mode ([M-H]⁻, m/z 139):
-
Decarboxylation (Loss of CO₂): In negative mode, the molecule exists as a carboxylate anion. Collision-induced dissociation (CID) readily expels CO₂ (44 Da), a highly favorable process that generates a resonance-stabilized anion at m/z 95 . This is often the base peak in the MS/MS spectrum.[12]
-
Diagram 2: Proposed ESI-MS/MS Fragmentation Pathways
Caption: Key fragmentation routes for protonated and deprotonated molecules in ESI-MS/MS.
Summary of Key Fragment Ions
The table below summarizes the principal ions expected from the mass spectrometric analysis of this compound.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Loss |
| EI | 140 (M+•) | 123 | •OH | OH |
| 140 (M+•) | 112 | CO | CO | |
| 140 (M+•) | 96 | CO₂ | CO₂ | |
| 96 | 68 | CO | CO | |
| ESI (+) MS/MS | 141 ([M+H]⁺) | 123 | H₂O | H₂O |
| 141 ([M+H]⁺) | 97 | CO₂ | CO₂ | |
| 97 | 69 | CO | CO | |
| ESI (-) MS/MS | 139 ([M-H]⁻) | 95 | CO₂ | CO₂ |
Experimental Protocols
To validate the proposed fragmentation pathways and provide a practical guide for researchers, the following protocols for GC-MS and LC-MS/MS analysis are provided.
Diagram 3: General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Protocol 1: GC-EI-MS Analysis
Causality: This protocol is designed for thermally stable compounds that are sufficiently volatile. Derivatization (e.g., silylation) may be required to improve volatility and thermal stability of the carboxylic acid, though direct analysis is sometimes possible.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL.
-
(Optional) For derivatization, evaporate 100 µL of the stock solution to dryness under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes. Dilute with hexane before injection.
-
-
GC-MS Instrument Parameters:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Protocol 2: LC-ESI-MS/MS Analysis
Causality: This is the preferred method for the direct analysis of this polar, non-volatile compound without derivatization. It allows for controlled fragmentation experiments in both positive and negative ion modes.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Instrument Parameters:
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B.
-
0.5-5.0 min: 5% to 95% B.
-
5.0-6.0 min: 95% B.
-
6.0-6.1 min: 95% to 5% B.
-
6.1-8.0 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple TOF 6600 (or equivalent).
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Source Parameters (Typical):
-
Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).
-
Source Temperature: 500°C.
-
Gas 1 (Nebulizer): 50 psi.
-
Gas 2 (Heater): 50 psi.
-
Curtain Gas: 35 psi.
-
-
MS/MS Acquisition:
-
Survey Scan (TOF-MS): m/z 100-500.
-
Product Ion Scan (MS/MS): Select precursor ions m/z 141 (positive) and m/z 139 (negative).
-
Collision Energy (CE): Use a collision energy spread (e.g., 10-40 eV) to observe the full fragmentation pattern.
-
-
Conclusion
The mass spectrometric behavior of this compound is characterized by logical and predictable fragmentation pathways. Under EI, the primary cleavages involve decarboxylation and loss of a hydroxyl radical. Under ESI-MS/MS, the molecule undergoes facile neutral losses of CO₂ in both positive and negative modes, providing a highly specific diagnostic tool for its identification. The protocols provided herein offer a robust framework for researchers to obtain high-quality mass spectral data for this compound and its analogues, facilitating confident structural elucidation and analysis in complex research and development settings.
References
-
de Abreu, F. C., et al. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available at: [Link]
-
Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Sharma, S., et al. (2018). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. Physical Chemistry Chemical Physics. Available at: [Link]
-
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube. Available at: [Link]
-
NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST WebBook. Available at: [Link]
-
Serio, M. A., et al. (1991). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels. Available at: [Link]
-
Kitanovski, Z., et al. (2012). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in the condensed phase. Atmospheric Measurement Techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]
-
Wang, D., & Wasa, M. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Wikipedia. Available at: [Link]
-
Adamus, G., et al. (2015). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... ResearchGate. Available at: [Link]
-
McIndoe, J. S., & Vittal, J. J. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
-
Borges, F., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]
-
Liu, H., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-oxo-2H-pyran-3-carboxylic Acid as a Versatile Scaffold for Enzyme Inhibitor Design
Introduction: The Untapped Potential of the 2-oxo-2H-pyran-3-carboxylic Acid Scaffold
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is of paramount importance. The this compound core represents one such scaffold with significant, yet underexplored, potential for the development of potent and selective enzyme inhibitors. Its inherent features, including a lactone ring, a conjugated system, and a carboxylic acid moiety, provide a rich tapestry for chemical modification and tailored interactions with diverse enzyme active sites. This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of enzyme inhibitors based on this versatile scaffold, intended for researchers and professionals in drug development. Pyran and its derivatives have shown a wide array of biological activities, making them a key structural motif in numerous natural and synthetic compounds with high therapeutic potential[1][2].
The 2-oxo-2H-pyran ring system, a common feature in natural products like coumarins, offers a geometrically defined and relatively rigid backbone.[3] The carboxylic acid at the 3-position serves as a crucial handle for forming key interactions, such as hydrogen bonds or salt bridges, with amino acid residues in an enzyme's active site. Furthermore, the pyran ring itself can be functionalized at various positions to modulate physicochemical properties and achieve selectivity for the target enzyme. This strategic derivatization is the cornerstone of building a focused library of potential inhibitors.
Part 1: Design and Synthesis of a this compound-Based Inhibitor Library
The rational design of an inhibitor library begins with an understanding of the target enzyme's active site topology and key recognition elements. The this compound scaffold provides a strategic starting point for creating a diverse set of molecules with the potential to inhibit a range of enzymes.
Design Strategy: A Multi-pronged Approach to Chemical Diversity
Our design strategy focuses on three key areas of modification on the this compound scaffold:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various esters and amides allows for probing of the active site's steric and electronic requirements. This can also modulate the compound's cell permeability and pharmacokinetic properties.
-
Substitution on the Pyran Ring: Introducing substituents at the C4, C5, and C6 positions can enhance binding affinity and selectivity. These modifications can be designed to interact with specific sub-pockets within the enzyme's active site.
-
Scaffold Hopping and Bioisosteric Replacement: While maintaining the core pyranone structure, related heterocyclic systems can be explored to fine-tune the scaffold's properties. For instance, the oxygen atom could be replaced with sulfur to create a thiopyran derivative.
The following diagram illustrates the key points of diversification on the this compound scaffold.
Caption: Inhibitor Library Design Strategy.
General Synthetic Protocol for this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through various established synthetic routes. One common and adaptable method involves the Knoevenagel condensation of a substituted salicylaldehyde (for benzopyran derivatives) or a suitable β-keto ester with malonic acid or its derivatives.[4] For the simpler this compound, a multi-component reaction can be employed.
Protocol 1: Synthesis of Ethyl 2-oxo-2H-pyran-3-carboxylate (A Key Intermediate)
This protocol outlines a general procedure for the synthesis of a key intermediate which can then be hydrolyzed to the carboxylic acid or further derivatized.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-oxo-2H-pyran-3-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-oxo-2H-pyran-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 2-oxo-2H-pyran-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH or LiOH (1.5-2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution with cold 1N HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Characterize the product by NMR and mass spectrometry.
Protocol 3: Amide and Ester Formation
The carboxylic acid can be readily converted to a variety of amides and esters using standard coupling reagents or by conversion to the acid chloride followed by reaction with an amine or alcohol.
Materials:
-
This compound
-
Amine or alcohol of choice
-
Coupling agent (e.g., HATU, HBTU) or Thionyl chloride (SOCl₂)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware
Procedure (using a coupling agent):
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (1.1 equivalents) and the base (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine or alcohol (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide or ester.
-
Characterize the final product by NMR and mass spectrometry.
Part 2: In Vitro Enzyme Inhibition Screening
Once a library of this compound derivatives has been synthesized, the next critical step is to screen them for inhibitory activity against the target enzyme(s). High-throughput screening (HTS) methodologies are often employed for initial hit identification.[5]
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for a 96-well plate-based spectrophotometric assay, which is a common method for initial screening.[6] The specific substrate and wavelength will vary depending on the enzyme being studied.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized inhibitor library (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the target enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume (e.g., 1-2 µL) of the inhibitor dilutions (or DMSO for control wells) to each well.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the slope of the initial linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound at each concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The following diagram illustrates the general workflow for enzyme inhibition screening.
Caption: Enzyme Inhibitor Discovery Workflow.
Part 3: Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data obtained from the initial screening of the inhibitor library provides the foundation for understanding the structure-activity relationship (SAR). SAR analysis is a crucial step in drug discovery that helps in identifying the key structural features of a molecule that are responsible for its biological activity.[7][8][9]
Interpreting SAR Data
By comparing the IC₅₀ values of the different derivatives, researchers can deduce the following:
-
Impact of Carboxylic Acid Modifications: Do esters or amides show better activity? Does the size or electronic nature of the ester or amide substituent matter?
-
Influence of Pyran Ring Substituents: Which positions on the pyran ring are most sensitive to substitution? Do bulky or electron-withdrawing/donating groups enhance or diminish activity?
-
Selectivity Profile: By screening the library against a panel of related enzymes, a selectivity profile can be established. This is critical for minimizing off-target effects.
A systematic analysis of these relationships will guide the design of the next generation of more potent and selective inhibitors.[2]
Tabulating and Visualizing SAR Data
A well-organized table is essential for comparing the activities of the synthesized compounds.
| Compound ID | R¹ (at C3) | R² (at C4) | R³ (at C5) | R⁴ (at C6) | Target Enzyme IC₅₀ (µM) | Off-Target Enzyme IC₅₀ (µM) | Selectivity Index |
| Scaffold-01 | -COOH | -H | -H | -H | >100 | >100 | - |
| Ester-01 | -COOCH₃ | -H | -H | -H | 50.2 | >100 | >2 |
| Amide-01 | -CONH₂ | -H | -H | -H | 75.8 | >100 | >1.3 |
| Subst-01 | -COOH | -CH₃ | -H | -H | 25.1 | 80.5 | 3.2 |
| Lead-01 | -COOCH₃ | -CH₃ | -H | -Cl | 0.5 | 50.0 | 100 |
This is an example table; actual data will vary.
The logical progression of SAR analysis can be visualized as follows:
Caption: Structure-Activity Relationship (SAR) Workflow.
Conclusion and Future Directions
The this compound scaffold offers a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent structural features provide a solid foundation for achieving high potency and selectivity. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to embark on inhibitor discovery programs centered around this versatile scaffold. Future work should focus on exploring a wider range of substitutions on the pyran ring and applying these inhibitors to a broader array of enzyme targets, including kinases, phosphatases, and metabolic enzymes, to fully realize the potential of this privileged chemical structure.
References
-
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH. [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... (n.d.). ResearchGate. [Link]
-
What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse. [Link]
-
Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. [Link]
-
Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]
-
Synthesis and biological activities of some fused pyran derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed. [Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021, March 16). MDPI. [Link]
-
A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (n.d.). Oriental Journal of Chemistry. [Link]
-
Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. (n.d.). ResearchGate. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). PubMed Central. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020, October 19). PubMed. [Link]
-
Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. [Link]
-
Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. (n.d.). Central Asian Journal of Medical and Natural Science. [Link]
-
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022, May 18). ScienceScholar. [Link]
-
Design, synthesis and biological activity evaluation of carboxylic acid derivatives of substituted 2,3-diphenyl-2h-1-benzopyrans as novel selective estrogen receptor modulators. (n.d.). ResearchGate. [Link]
-
Fullerene derivatives as inhibitors of the SARS-CoV-2 main protease. (n.d.). PubMed Central. [Link]
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (n.d.). PMC - NIH. [Link]
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- 7. 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid as a core structure for specific inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of 2-Oxo-2H-pyran-3-carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the 2-Oxo-2H-pyran Scaffold
The 2-oxo-2H-pyran, or coumarin, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities.[1] Among these, derivatives featuring a carboxylic acid at the 3-position have garnered significant attention for their potent anticancer properties.[2][3] These agents have been shown to interfere with multiple cellular mechanisms critical to cancer progression, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[4][5]
The structural versatility of the 2-oxo-2H-pyran-3-carboxylic acid core allows for extensive chemical modification. By introducing diverse substituents onto the pyran ring or by converting the carboxylic acid to amides and esters, chemists can fine-tune the molecule's physicochemical properties and biological activity.[3][6] This adaptability makes the scaffold an excellent starting point for developing targeted and selective anticancer agents. Some derivatives have demonstrated cytotoxicity comparable to established chemotherapy drugs like Doxorubicin but with significantly higher selectivity for cancer cells over normal cells, a critical attribute for minimizing patient side effects.[1]
This guide provides a comprehensive framework for the synthesis and subsequent in vitro evaluation of novel this compound derivatives, designed to empower researchers in the discovery of next-generation cancer therapeutics.
Part 1: Synthetic Strategy & Core Protocol
Foundational Chemistry: The Knoevenagel Condensation Pathway
A robust and widely adopted method for constructing the this compound core is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) to a carbonyl group of a suitably substituted salicylaldehyde, followed by an intramolecular cyclization (lactonization) to form the pyran ring.[9] The choice of a weak base, such as piperidine or triethylamine, as a catalyst is crucial; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[7]
Causality Behind the Choice: The Knoevenagel approach is favored for its operational simplicity, generally high yields, and the commercial availability of a wide variety of substituted salicylaldehydes and active methylene compounds. This allows for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow Overview
The overall process, from initial synthesis to biological characterization, follows a logical progression. Each step is critical for ensuring the purity, identity, and reliable biological assessment of the target compounds.
Caption: Overall workflow from synthesis to anticancer evaluation.
Detailed Protocol: Synthesis of a Representative this compound
This protocol describes the synthesis of a model compound, 7-hydroxy-4-methyl-2-oxo-2H-pyran-3-carboxylic acid, which can be adapted for various substituted precursors.
Materials:
-
Resorcinol (or other substituted phenol)
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Pechmann Condensation to Form the Coumarin Core:
-
Rationale: This acid-catalyzed reaction is a classic method for forming the coumarin scaffold from a phenol and a β-ketoester. The sulfuric acid acts as both a catalyst and a dehydrating agent.
-
To a cooled (0-5 °C) mixture of resorcinol (10 mmol) in concentrated sulfuric acid (20 mL), add ethyl acetoacetate (10 mmol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g). A solid precipitate will form.
-
Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. This product is the ethyl ester of the target acid.
-
-
Saponification (Hydrolysis) to the Carboxylic Acid:
-
Rationale: The ethyl ester is converted to the more biologically relevant carboxylic acid via base-catalyzed hydrolysis.
-
Suspend the crude ethyl ester (8 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture at reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Purification:
-
Rationale: Recrystallization is a critical step to ensure high purity of the final compound, which is essential for accurate biological testing.
-
Recrystallize the crude carboxylic acid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques:
-
Part 2: Protocol for In Vitro Anticancer Evaluation
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reproducible, colorimetric method for assessing cell viability.[11] Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the cytotoxic (cell-killing) effect of a test compound.[12]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[3][13]
-
Normal (non-cancerous) cell line (e.g., MCF-10A) for selectivity assessment.[14]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Synthesized 2-oxo-2H-pyran derivatives, dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium. Count the cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Include wells with medium only (no cells) to serve as a blank control.[15]
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds from the DMSO stock solution in culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the appropriate wells.
-
Include a "vehicle control" (cells treated with medium containing the same percentage of DMSO as the test wells) and an "untreated control" (cells in medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37 °C. During this time, viable cells will convert the MTT to purple formazan crystals.[15]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15] Gently pipette to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis and IC₅₀ Determination:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ (Inhibitory Concentration 50%) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Data Presentation
Results should be summarized in a clear, tabular format to facilitate comparison between different derivatives.
| Compound ID | R-Group Modification | Cancer Cell Line | IC₅₀ (µM)[3][6] | Selectivity Index (SI) |
| Lead-01 | -H | MCF-7 | 15.2 | 2.1 |
| Lead-02 | 7-OH, 4-CH₃ | MCF-7 | 5.8 | 6.3 |
| Lead-03 | 7-OH, 4-CH₃, 3-CONHC₆H₅ | MCF-7 | 2.1 | 11.4 |
| Doxorubicin | (Reference Drug) | MCF-7 | 1.9 | 1.1 |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Part 3: Mechanistic Insights
While the precise mechanism can vary between derivatives, many 2-oxo-2H-pyran compounds exert their anticancer effects by modulating key oncogenic signaling pathways.[4] They have been shown to induce apoptosis through the mitochondrial pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of cell death.[5][13]
Furthermore, pyrone derivatives can target critical pathways like PI3K/Akt/mTOR and MAPK/ERK, which are frequently hyperactivated in cancer and control cell proliferation, survival, and growth.[16] Inhibition of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing.[13]
Caption: Potential mechanism: Inhibition of the PI3K/Akt pathway.
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Trifonov, R. E., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available at: [Link]
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Al-Warhi, T., et al. (2023). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PubMed Central. Available at: [Link]
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Akkas, S., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. PubMed. Available at: [Link]
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ResearchGate (2023). Examples of coumarin-3-carboxamides with antitumor activity and... ResearchGate. Available at: [Link]
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Marcos, C. F., et al. (2015). Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central. Available at: [Link]
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Gabr, M. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
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Wang, Y., et al. (2024). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. ACS Publications. Available at: [Link]
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Wang, Y., et al. (2024). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. PubMed. Available at: [Link]
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Wang, Y., et al. (2024). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives (Detailed). ACS Publications. Available at: [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at: [Link]
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Zhang, X., et al. (2015). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. PubMed. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]
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ResearchGate (2016). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Barbeau, X., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. PubMed Central. Available at: [Link]
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Yurttas, L., et al. (2013). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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Audisio, D., et al. (2010). Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids. ResearchGate. Available at: [Link]
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Sharma, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]
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The Rise of a Versatile Scaffold: Application Notes and Protocols for 2-Oxo-2H-pyran-3-carboxylic Acid Based Fluorescent Probes
Introduction: The 2-Oxo-2H-pyran-3-carboxylic Acid Core - A Privileged Structure in Fluorescence Sensing
The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools empower researchers to visualize and quantify specific analytes within complex biological systems, offering unparalleled insights into cellular processes and disease mechanisms.[1][2] Among the plethora of fluorophores, the this compound scaffold, a derivative of coumarin, has emerged as a particularly versatile and powerful platform for the development of "smart" fluorescent probes.[3][4] Its derivatives are characterized by favorable photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and good photostability.[4][5][6]
The true power of the this compound core lies in its synthetic tractability and the profound influence of substituents on its spectral properties. The π-conjugated structure of the coumarin core gives rise to its intrinsic fluorescence, which can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the ring.[3][7] This substituent-dependent fluorescence often arises from intramolecular charge transfer (ICT) from the benzene ring to the pyranone moiety, a mechanism that forms the basis for rational probe design.[7] This guide provides a comprehensive overview of the design principles, synthesis, and application of this compound-based fluorescent probes for researchers, scientists, and drug development professionals.
Part 1: Rational Design of this compound Probes
The design of a successful fluorescent probe hinges on the integration of three key components: a fluorophore, a recognition site (receptor), and a signaling mechanism.[8] In the context of this compound probes, the coumarin scaffold serves as the fluorophore. The carboxylic acid group at the 3-position provides a convenient handle for synthetic modification, allowing for the attachment of various recognition moieties.[4][7]
The general design strategy involves modulating the electronic properties of the coumarin core upon interaction with the target analyte. This is typically achieved through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or analyte-triggered chemical reactions that alter the fluorophore's structure.[2] For instance, a "turn-on" probe can be designed by attaching a quenching group that is cleaved or modified upon reaction with the analyte, thereby restoring the fluorescence of the coumarin.[8][9]
Caption: General design strategy for this compound based fluorescent probes.
Part 2: Synthesis and Characterization of a Representative Probe
To illustrate the practical application of these design principles, we will outline the synthesis and characterization of a hypothetical "turn-on" fluorescent probe for detecting hypochlorous acid (HOCl), a reactive oxygen species (ROS) of significant biological interest.[10] The design incorporates a p-methoxyphenol recognition moiety, which undergoes an oxidative dearomatization reaction in the presence of HOCl, leading to the release of the highly fluorescent 7-hydroxy-2-oxo-2H-pyran-3-carboxylic acid.
Protocol 1: Synthesis of a HOCl-Selective Fluorescent Probe
Materials:
-
7-Hydroxy-2-oxo-2H-pyran-3-carboxylic acid
-
4-(Bromomethyl)anisole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of 7-hydroxy-2-oxo-2H-pyran-3-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (2.5 eq) and 4-(bromomethyl)anisole (1.2 eq).
-
Reaction: Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to yield the desired probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Photophysical Characterization
Materials:
-
Synthesized probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hypochlorite (NaOCl) solution
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.
-
Absorption and Emission Spectra: Dilute the stock solution in PBS to a final concentration of 10 µM. Record the absorption and fluorescence emission spectra.
-
Response to HOCl: Add increasing concentrations of NaOCl (as a source of HOCl) to the probe solution and record the fluorescence spectra after a 15-minute incubation at room temperature.
-
Quantum Yield Determination: Determine the fluorescence quantum yield (Φ) of the probe in the presence of excess HOCl using quinine sulfate as a reference standard. The quantum yield can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Selectivity and Competition: Investigate the fluorescence response of the probe to other relevant biological species (e.g., H₂O₂, ONOO⁻, metal ions) to assess its selectivity.
Table 1: Photophysical Properties of the HOCl Probe
| Property | Before HOCl Addition | After HOCl Addition (Saturated) |
| Absorption Max (λ_abs) | ~320 nm | ~365 nm |
| Emission Max (λ_em) | Weak emission | ~450 nm |
| Molar Extinction Coeff. (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~2.5 x 10⁴ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.65 |
| Stokes Shift | - | ~85 nm |
| Brightness (ε x Φ) | < 150 | ~16,250 |
Part 3: Application in Live-Cell Imaging
The ultimate test of a fluorescent probe's utility is its performance in a biological environment.[11] The following protocol outlines a general procedure for using a this compound-based probe for live-cell imaging of a specific analyte.
Protocol 3: Live-Cell Imaging of Analyte
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Analyte inducer (e.g., lipopolysaccharide (LPS) to induce ROS production)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a humidified atmosphere containing 5% CO₂.
-
Analyte Induction (Optional): If imaging an induced analyte, treat the cells with the appropriate inducer (e.g., 1 µg/mL LPS for 12 hours to stimulate HOCl production). Include a control group of untreated cells.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5-10 µM of the fluorescent probe in serum-free DMEM for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Add fresh PBS or imaging medium to the cells. Image the cells using a confocal microscope with appropriate excitation and emission filters for the activated probe.
-
Data Analysis: Quantify the fluorescence intensity in the cells using image analysis software. Compare the fluorescence signals between control and treated cells.
Caption: Experimental workflow for live-cell imaging using a fluorescent probe.
Part 4: Advanced Applications and Future Directions
The versatility of the this compound scaffold extends beyond simple "turn-on" probes. Researchers have successfully developed ratiometric probes, which exhibit a shift in their emission wavelength upon analyte binding, allowing for more accurate quantification by minimizing the effects of probe concentration and instrumental variations. Furthermore, this scaffold has been employed in the creation of enzyme-activatable probes, where an enzyme-labile group masks the fluorophore's emission until it is cleaved by a specific enzyme, enabling the visualization of enzymatic activity in real-time.[12][13][14][15]
Future developments in this field will likely focus on:
-
Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths to the NIR region (700-900 nm) to enable deeper tissue penetration and reduce background autofluorescence for in vivo imaging.[16]
-
Multiplex Imaging: Designing probes with distinct spectral properties to simultaneously visualize multiple analytes within the same biological sample.
-
Theranostic Probes: Combining diagnostic imaging with therapeutic action by incorporating a therapeutic agent that is released upon probe activation.
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Klymchenko, A. S. (2017). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 50(4), 897-905. [Link]
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Ghosh, R., & Pal, H. (2009). Photophysical properties of 7-(diethylamino) coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. The Journal of Physical Chemistry B, 113(16), 5576-5585. [Link]
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Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661. [Link]
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Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155. [Link]
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Chen, X., Zhou, Y., & Yoon, J. (2018). Small-molecule fluorescent probes and their design. Chemical Society Reviews, 47(1), 135-136. [Link]
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Yuan, L., Lin, W., Yang, Y., & Chen, H. (2012). A unique class of near-infrared functional fluorescent dyes with carboxylic-acid-modulated fluorescence ON/OFF switching: rational design, synthesis, optical properties, theoretical calculations, and applications for fluorescence imaging in living animals. Journal of the American Chemical Society, 134(2), 1200-1211. [Link]
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Liu, S., Zhang, R., Li, D., Wang, Y., & Zhang, H. (2022). A highly sensitive and selective enzyme activated fluorescent probe for in vivo profiling of carboxylesterase 2. Analytica Chimica Acta, 1221, 340126. [Link]
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Wang, D., Su, Z., & Fan, J. (2022). Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. Advanced Healthcare Materials, 11(23), 2201533. [Link]
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Pathy, K. S., & Chakaravathy, S. (2018). Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and N-aryl-substituted 2-oxo-2H-1benzopyran-3-carboxamides. International Journal of Pharmaceutical Sciences and Research, 9(3), 1000-1006. [Link]
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Finogenova, E. A., & Beloglazkina, E. K. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Biochemistry, 57(36), 5333-5347. [Link]
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Li, Q., & Chang, Y. T. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nature protocols, 1(6), 2922-2932. [Link]
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Uddin, M. J., & Marnett, L. J. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ACS Chemical Biology, 17(8), 2132-2141. [Link]
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Li, X., Gao, X., & Shi, W. (2016). Design principles of spectroscopic probes for biological applications. Chemical Society Reviews, 45(14), 3868-3899. [Link]
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Wu, X., & Wang, R. (2022). Activatable fluorescent probes for in situ imaging of enzymes. Chemical Society Reviews, 51(1), 146-168. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Soares, A. R. M., et al. (2015). 2-Oxo-2 H-benzo [h] benzopyran as a new light sensitive protecting group for neurotransmitter amino acids. Tetrahedron, 71(39), 7243-7250. [Link]
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Hosseinzadeh, R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC advances, 14(1), 38-66. [Link]
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Bakulina, O. V., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein journal of organic chemistry, 17, 1856-1865. [Link]
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SpectraBase. (n.d.). 2-Oxo-2H-pyran-6-carboxylic acid. Retrieved from [Link]
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Kempen, I., et al. (2003). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. European journal of medicinal chemistry, 38(6), 619-626. [Link]
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Reddy, T. J., & Almqvist, F. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581-1607. [Link]
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PubChem. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, propyl ester. Retrieved from [Link]
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Rathnayake, K., & Samanta, S. (2022). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. Molecules, 27(19), 6268. [Link]
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application of 2-oxo-2H-pyran-3-carboxylic acid in organic synthesis
An In-Depth Guide to the Application of 2-Oxo-2H-pyran-3-carboxylic Acid in Modern Organic Synthesis
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. This versatile heterocyclic compound, a derivative of coumalic acid, serves as a powerful and adaptable building block for the construction of a wide array of complex molecular architectures. Its unique electronic and structural features, combining an α,β-unsaturated lactone with a carboxylic acid moiety, open up diverse avenues for chemical transformations. We will delve into its primary applications, providing not only detailed protocols but also the underlying mechanistic principles that govern its reactivity.
Core Reactivity and Synthetic Potential
This compound is more than a simple heterocyclic acid; it is a masked diene and a Michael acceptor, with a carboxylic acid handle for further functionalization. The pyran-2-one ring system possesses partial aromatic character, which influences its stability and reactivity. However, it readily participates in cycloaddition reactions and is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement pathways. This duality in its chemical nature is the cornerstone of its synthetic value, enabling chemists to forge intricate carbocyclic and heterocyclic systems.
Caption: Key synthetic pathways of this compound.
Application in Diels-Alder Cycloadditions
One of the most powerful applications of the 2-pyrone scaffold is its participation as the 4π-electron component (diene) in Diels-Alder reactions.[1] These cycloadditions provide a direct route to highly substituted, bridged bicyclic systems, which can be challenging to synthesize through other methods.
Causality and Mechanistic Insight
The reactivity of this compound in these cycloadditions is governed by its electronic nature. The electron-withdrawing lactone carbonyl group lowers the energy of the diene's LUMO, making it particularly well-suited for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[2]
A synthetically elegant variation involves using alkynes as dienophiles. The initial cycloadduct, a 2-oxabicyclo[2.2.2]octa-5,7-diene derivative, is typically unstable and undergoes a spontaneous retro-Diels-Alder reaction, extruding carbon dioxide to yield a highly substituted aromatic ring.[1] This sequence is a robust method for constructing functionalized aniline derivatives.
Sources
Application Notes and Protocols for In Vitro Anti-Inflammatory Activity Testing of Pyran Derivatives
<-4>
Introduction: The Therapeutic Potential of Pyran Derivatives in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a central regulator of inflammation, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.[[“]][3]
Pyran derivatives, heterocyclic compounds found in a variety of natural products, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[4][5] Several studies have demonstrated the potential of pyran derivatives to modulate inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs.[4][6][7] This guide provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory activity of novel pyran derivatives, focusing on their effects on lipopolysaccharide (LPS)-stimulated macrophages.
Scientific Foundation: Targeting the Inflammatory Cascade in Macrophages
Macrophages are key players in the inflammatory response.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[9][10] LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that leads to the activation of the NF-κB pathway.[4] This, in turn, results in the production of a battery of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][10][11]
The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key to the production of NO and PGE2, respectively, and their expression is upregulated by NF-κB.[10][12][13] Therefore, a robust in vitro screening strategy for anti-inflammatory compounds should assess their ability to:
-
Inhibit the production of NO and pro-inflammatory cytokines.
-
Suppress the expression of iNOS and COX-2.
-
Modulate the activation of the NF-κB signaling pathway.
This guide will provide detailed protocols for each of these critical assays.
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway initiated by LPS, a common target for anti-inflammatory drug discovery.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
Experimental Workflow: A Step-by-Step Approach
A systematic approach is crucial for accurately assessing the anti-inflammatory potential of pyran derivatives. The following workflow outlines the key experimental stages.
Caption: Overall experimental workflow for screening pyran derivatives.
Detailed Protocols
PART 1: Cell Culture and Cytotoxicity Assessment
1.1. Cell Line and Culture Conditions
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[9][14]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
1.2. Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory effects, it is essential to determine the non-toxic concentration range of the pyran derivatives. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16][17][18][19]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[20]
-
Prepare serial dilutions of the pyran derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[17]
-
Remove the old medium and treat the cells with various concentrations of the pyran derivatives for 24 hours.[17] Include a vehicle control (medium with solvent) and an untreated control.
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17][19]
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Pyran Derivative | Concentration (µM) | Cell Viability (%) |
| Compound X | 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.5 | |
| 25 | 90.1 ± 2.8 | |
| 50 | 65.7 ± 4.2 | |
| 100 | 20.3 ± 1.9 |
PART 2: Assessment of Anti-Inflammatory Activity
2.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[14][21]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[21]
-
Pre-treat the cells with non-toxic concentrations of the pyran derivatives for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[22] Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., a known iNOS inhibitor).
-
After incubation, collect 100 µL of the culture supernatant from each well.[21]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[20][21]
-
Incubate at room temperature for 10 minutes.[21]
-
Measure the absorbance at 540 nm.[20] A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 |
| LPS + Compound X (10 µM) | 15.3 ± 1.1 | 40.7 |
| LPS + Compound X (25 µM) | 8.9 ± 0.8 | 65.5 |
2.2. Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[23][24][25][26]
Protocol:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described for the Griess assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[23][24]
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the cytokine concentrations based on the standard curve generated with recombinant cytokines.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + Compound X (10 µM) | 780 ± 65 | 610 ± 50 |
| LPS + Compound X (25 µM) | 450 ± 40 | 350 ± 32 |
PART 3: Mechanistic Studies
3.1. Western Blot Analysis for iNOS, COX-2, and Phospho-NF-κB p65
Western blotting allows for the semi-quantitative analysis of protein expression levels, providing insights into the molecular mechanisms of action of the pyran derivatives.[13][27]
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the pyran derivatives for 2 hours, followed by LPS stimulation (1 µg/mL) for the appropriate duration (e.g., 30 minutes for phospho-NF-κB p65, 24 hours for iNOS and COX-2).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control: To ensure that the solvent used to dissolve the pyran derivatives does not have an effect on the cells.
-
Untreated Control: To establish a baseline for cell viability and the production of inflammatory mediators.
-
LPS-only Control: To confirm the induction of an inflammatory response.
-
Positive Control: A known inhibitor of the specific pathway being investigated (e.g., a known COX-2 inhibitor for the COX-2 assay) to validate the assay's performance.
By consistently including these controls, researchers can have high confidence in the reliability and reproducibility of their results.
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic evaluation of pyran derivatives as potential anti-inflammatory agents. By systematically assessing their cytotoxicity and their effects on key inflammatory mediators and signaling pathways, researchers can identify promising lead compounds for further development. This comprehensive approach, grounded in established scientific principles and methodologies, will accelerate the discovery of novel and effective anti-inflammatory therapeutics.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information (NCBI). [Link]
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Nitric Oxide Production Measurements in Macrophage Cells. Bio-protocol. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology. [Link]
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Nitric oxide assay on mouse primary macrophages using Griess reagent... ResearchGate. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Center for Biotechnology Information (NCBI). [Link]
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results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. ResearchGate. [Link]
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Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
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Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. [Link]
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Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha). 2BScientific. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]
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Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. Journal of International Medical Research. [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. International Journal of Molecular Sciences. [Link]
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Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
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Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]
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The Versatile Synthon: Application of 2-Oxo-2H-pyran-3-carboxylic Acid in Heterocyclic Synthesis
Introduction: The Strategic Importance of the 2-Oxo-2H-pyran Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. The 2-oxo-2H-pyran-3-carboxylic acid scaffold and its derivatives have emerged as exceptionally versatile building blocks, or synthons, for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of this pyranone system, characterized by its electrophilic nature and the presence of multiple functional groups, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in the synthesis of valuable heterocyclic motifs, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and the strategic considerations that guide these synthetic endeavors. The resulting heterocyclic compounds often form the core of biologically active molecules, underscoring the significance of these synthetic methodologies in drug discovery and development.[1][2]
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily exploited through three major reaction pathways: multicomponent reactions (MCRs), cycloaddition reactions, and reactions with nucleophiles. Each of these strategies leverages the unique electronic and structural features of the pyranone ring to construct new heterocyclic systems with high efficiency and atom economy.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and environmentally benign approach to molecular diversity.[3] this compound and its analogues are excellent substrates for MCRs, often participating in domino sequences that rapidly build molecular complexity.[4]
A prominent example is the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are known to possess a wide range of biological activities.[5] The reaction typically involves the condensation of an aldehyde, malononitrile, and a barbituric acid derivative, where a pyran derivative can act as the 1,3-dicarbonyl equivalent. The general mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration.[3][4]
Protocol 1: One-Pot Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol describes a general, environmentally friendly procedure for the synthesis of pyrano[2,3-d]pyrimidines using a multicomponent approach in an aqueous medium.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric acid or Thiobarbituric acid (1.0 mmol)
-
Catalyst (e.g., L-proline, Tetrabutylammonium bromide) (10 mol%)
-
Ethanol:Water (1:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (or thiobarbituric acid) (1.0 mmol), and the catalyst (10 mol%).
-
Add the ethanol:water (1:1, 5 mL) solvent mixture to the flask.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the solid product in a vacuum oven to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Causality and Experimental Choices:
-
Solvent System: The use of an ethanol:water mixture provides a "green" and cost-effective reaction medium. The polarity of the solvent aids in the dissolution of the starting materials and the precipitation of the less polar product upon formation.[5]
-
Catalyst: Catalysts like L-proline or TBAB act as bifunctional catalysts, activating both the electrophile and the nucleophile, thereby accelerating the reaction rate under mild conditions.[5]
-
One-Pot Procedure: This approach avoids the isolation of intermediates, which saves time, reduces waste, and often leads to higher overall yields.[4]
Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives with Various Aldehydes
| Entry | Aromatic Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | L-proline | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | L-proline | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | TBAB | 2.5 | 90 |
| 4 | 3-Nitrobenzaldehyde | TBAB | 1 | 96 |
Diagram 1: Generalized MCR Workflow for Pyrano[2,3-d]pyrimidine Synthesis
Caption: A streamlined workflow for the multicomponent synthesis of pyrano[2,3-d]pyrimidines.
Cycloaddition Reactions: Constructing Polycyclic Systems
The diene system within the 2-oxo-2H-pyran ring makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[6] These [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles, can be used to construct complex bicyclic and polycyclic frameworks. The reaction often proceeds with high regio- and stereoselectivity.[6] While the parent this compound itself can be employed, derivatives with electron-donating or withdrawing groups can be used to tune the reactivity of the diene system. Density functional theory (DFT) studies have been instrumental in understanding the reactivity of 2H-pyran-2-ones in cycloaddition reactions.[7]
Protocol 2: Diels-Alder Reaction of a 2H-Pyran-2-one Derivative
This protocol outlines a general procedure for the Diels-Alder reaction between a 2H-pyran-2-one derivative and an alkene dienophile to form a bicyclic lactone.[6]
Materials:
-
Substituted 2H-pyran-2-one (1.0 mmol)
-
Dienophile (e.g., N-phenylmaleimide) (1.2 mmol)
-
Toluene (10 mL)
Procedure:
-
In a sealed tube, dissolve the substituted 2H-pyran-2-one (1.0 mmol) and the dienophile (1.2 mmol) in toluene (10 mL).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Experimental Choices:
-
High Temperature: Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. The use of a sealed tube prevents the evaporation of the solvent at high temperatures.[6]
-
Excess Dienophile: Using a slight excess of the dienophile can help to drive the reaction to completion, especially if the equilibrium is not highly favorable.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Diels-Alder reactions that can effectively dissolve the reactants.
Diagram 2: Mechanism of the Diels-Alder Reaction
Caption: The concerted mechanism of the [4+2] Diels-Alder cycloaddition reaction.
Reactions with Nucleophiles: Ring Opening and Rearrangement
The electrophilic nature of the 2-oxo-2H-pyran ring, particularly at the C2 and C6 positions, makes it susceptible to attack by various nucleophiles.[8] These reactions can lead to either substitution or, more interestingly, ring-opening and subsequent rearrangement to form different heterocyclic systems. The carboxylic acid group at the C3 position can also be derivatized to amides or esters, which can influence the course of the reaction or be incorporated into the final heterocyclic product.[9]
For instance, the reaction of this compound derivatives with nitrogen-containing nucleophiles like amines or hydrazines can lead to the formation of pyridones or pyrazolones, respectively.[10] The reaction with dinucleophiles can result in a recyclization process where the pyran ring is opened and then reclosed to form a new heterocyclic ring.[10]
Protocol 3: Synthesis of 2-Pyridone-3-carboxylic Acid Derivatives
This protocol describes a method for the synthesis of functionalized 2-pyridone-3-carboxylic acids, which are valuable scaffolds in medicinal chemistry.[11][12]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (e.g., benzylamine) (1.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the primary amine (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Nucleophile: The primary amine acts as the nucleophile, attacking the pyranone ring, which ultimately leads to the formation of the more stable pyridone ring system.
-
Solvent and Temperature: Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed and is a good solvent for the reactants.
-
Stoichiometry: A slight excess of the amine ensures the complete consumption of the starting pyranone.
Diagram 3: Reaction of this compound with an Amine
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Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation for High-Yield Synthesis of Coumarin-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve high yields and purity in your experiments.
Introduction to the Synthesis
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for C-C bond formation and is particularly effective for the synthesis of coumarin-3-carboxylic acids.[1][2] The reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as Meldrum's acid or diethyl malonate, in the presence of a catalyst.[3][4][5] This is followed by an intramolecular cyclization (lactonization) to form the coumarin ring system. The choice of reactants, catalyst, solvent, and reaction conditions plays a critical role in the success of the synthesis, directly impacting the yield and purity of the final product.
This guide will walk you through common challenges and frequently asked questions, providing evidence-based solutions and explanations grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of coumarin-3-carboxylic acids.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?
Answer: Low or no yield in a Knoevenagel condensation for coumarin synthesis can stem from several factors. Let's break down the most common culprits and their solutions.
-
Suboptimal Catalyst: The choice and amount of catalyst are paramount.
-
Causality: The catalyst's role is to deprotonate the active methylene compound, forming a reactive enolate nucleophile.[6] If the catalyst is too weak, the enolate concentration will be too low for the reaction to proceed efficiently. Conversely, a base that is too strong can lead to self-condensation of the salicylaldehyde or other side reactions.[2]
-
Solutions:
-
For Meldrum's Acid: Weak bases are generally effective. Consider using catalysts like potassium carbonate or sodium azide in water at room temperature for a green and high-yielding approach.[5][7] L-proline (10 mol%) in ethanol at 80°C has also been shown to give excellent yields (up to 94%).[4]
-
For Diethyl Malonate: A slightly stronger base is often required. Piperidine, often with a drop of acetic acid to form piperidinium acetate in situ, is a classic and effective catalyst.[1][8] Using piperidine acetate directly can lead to better yields compared to piperidine alone.[1]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Typically, 10 mol% is a good starting point for many catalysts.[4][9]
-
-
-
Incorrect Solvent: The solvent can significantly influence reaction rates and solubility of reactants.
-
Causality: Polar aprotic solvents like DMF or DMSO can often accelerate the reaction by solvating the cation of the base and leaving the anion more reactive. However, for greener syntheses, ethanol or even water can be highly effective, especially with the right catalyst.[5][7][10]
-
Solutions:
-
If using a base like piperidine with diethyl malonate, ethanol is a common and effective solvent.[4][8]
-
For reactions with Meldrum's acid, water has been demonstrated to be an excellent solvent when using catalysts like potassium carbonate or sodium azide.[7]
-
Solvent-free conditions have also been reported to be effective, particularly with microwave irradiation or the use of certain solid catalysts.[9][11]
-
-
-
Inappropriate Reaction Temperature:
-
Causality: Like most chemical reactions, the Knoevenagel condensation is temperature-dependent. Insufficient heat may lead to a sluggish or incomplete reaction. Excessive heat can promote side reactions and decomposition of reactants or products.
-
Solutions:
-
Many modern protocols for the synthesis of coumarin-3-carboxylic acids from Meldrum's acid can be performed efficiently at room temperature.[5][7]
-
Reactions involving diethyl malonate often benefit from heating under reflux, typically around 80°C in ethanol.[4][8]
-
Consider the use of microwave or ultrasound irradiation, which can often shorten reaction times and improve yields, sometimes even under solvent-free conditions.[5][11]
-
-
-
Poor Quality of Reagents:
-
Causality: Salicylaldehyde can oxidize over time to salicylic acid. Ensure your starting materials are pure.
-
Solution: Use freshly distilled or high-purity salicylaldehyde. Check the purity of your active methylene compound as well.
-
Issue 2: Presence of Significant Impurities in the Product
Question: My final product is not pure, as indicated by TLC, melting point, or NMR. What are the likely impurities and how can I avoid them?
Answer: Impurities can arise from side reactions or unreacted starting materials.
-
Unreacted Starting Materials:
-
Causality: Incomplete reaction is a common source of impurities.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] If the reaction has stalled, consider extending the reaction time, increasing the temperature slightly, or adding a small amount of additional catalyst.
-
-
Side Products:
-
Causality: The Knoevenagel condensation can sometimes lead to the formation of intermediate products that do not fully cyclize, or other condensation products. For example, if a strong base is used, the salicylaldehyde might undergo self-condensation.[2]
-
Solution:
-
Use a weak base as a catalyst, especially when the active methylene compound is highly acidic (like Meldrum's acid).[2]
-
Careful control of the reaction temperature can also minimize the formation of side products.
-
-
-
Purification:
-
Causality: Inadequate purification will result in a contaminated final product.
-
Solution: Coumarin-3-carboxylic acids are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and water.[3] Washing the filtered crystals with a cold solvent can also help remove impurities.[8]
-
Issue 3: Difficulty in Product Isolation
Question: I am having trouble getting my product to precipitate or crystallize out of the reaction mixture. What should I do?
Answer: Product isolation can sometimes be challenging, but several techniques can be employed.
-
Inducing Precipitation/Crystallization:
-
Solution:
-
After the reaction is complete, cooling the reaction mixture in an ice bath is a standard procedure to induce precipitation.[8]
-
If the product is soluble in the reaction solvent, try reducing the volume of the solvent using a rotary evaporator.[6]
-
Adding a non-solvent can also induce precipitation. For example, if your reaction was performed in ethanol, adding cold water can often cause the coumarin-3-carboxylic acid to precipitate.[8]
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystals to nucleate.
-
Seeding with a small crystal of the pure product, if available, can initiate crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway for the formation of coumarin-3-carboxylic acids via Knoevenagel condensation?
A1: The synthesis involves a two-step sequence:
-
Knoevenagel Condensation: A basic catalyst abstracts an acidic proton from the active methylene compound (e.g., Meldrum's acid) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent dehydration leads to the formation of an intermediate.
-
Intramolecular Cyclization (Lactonization): The hydroxyl group of the salicylaldehyde moiety attacks the electrophilic carbonyl of the ester or Meldrum's acid derivative, leading to the formation of the six-membered lactone ring characteristic of coumarins. In the case of Meldrum's acid, this is followed by the loss of acetone and carbon dioxide.
Q2: Which active methylene compound is better: Meldrum's acid or diethyl malonate?
A2: Both are effective, but they have different advantages:
-
Meldrum's acid is highly acidic, allowing the use of milder catalysts and often proceeding under milder conditions (even room temperature in water).[5][7] Reactions with Meldrum's acid are often faster and can give higher yields.[3]
-
Diethyl malonate is less expensive and readily available. However, it typically requires a slightly stronger base (like piperidine) and heating to achieve good results.[4][8] The initial product is a coumarin-3-carboxylate ester, which then needs to be hydrolyzed to the carboxylic acid in a separate step.[3][8]
Q3: Can I use a ketone instead of a salicylaldehyde?
A3: Yes, ortho-hydroxyaryl ketones can be used, but they are generally less reactive than aldehydes. To improve their reactivity, they can first be converted to a more reactive ketimine by reacting with alcoholic ammonia. The resulting ketimine can then be condensed with Meldrum's acid to yield 4-alkyl-substituted coumarin-3-carboxylic acids.[3]
Q4: Are there any "green" or environmentally friendly methods for this synthesis?
A4: Absolutely. Recent research has focused on developing more sustainable protocols. These include:
-
Using water as a solvent with non-toxic catalysts like potassium carbonate.[5][7]
-
Employing organocatalysts like L-proline.[4]
-
Utilizing energy-efficient methods such as microwave or ultrasound irradiation, which can reduce reaction times and the need for solvents.[5][11]
-
Solvent-free reactions catalyzed by solid acids or bases.[9]
Q5: How do electron-donating or electron-withdrawing groups on the salicylaldehyde ring affect the reaction?
A5: The electronic nature of the substituents on the salicylaldehyde ring can influence the electrophilicity of the carbonyl carbon and thus the reaction rate.
-
Electron-withdrawing groups (e.g., nitro, halo) generally increase the electrophilicity of the aldehyde, which can lead to faster reaction rates.
-
Electron-donating groups (e.g., methoxy, alkyl) can decrease the electrophilicity of the aldehyde, potentially slowing down the reaction. However, high yields are often achievable with both types of substituents by optimizing the reaction conditions.[9]
Experimental Protocols
Protocol 1: Green Synthesis of Coumarin-3-Carboxylic Acid using Meldrum's Acid in Water
This protocol is adapted from a high-yield, environmentally friendly method.[7]
-
Reactant Preparation: In a round-bottom flask, add salicylaldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), and water (5 mL).
-
Catalyst Addition: Add potassium carbonate (K₂CO₃) (10 mol%, 0.1 mmol) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.
-
Workup and Isolation: Upon completion, the product often precipitates from the aqueous solution. Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from ethanol or a methanol/water mixture to obtain pure coumarin-3-carboxylic acid.
Protocol 2: L-Proline-Catalyzed Synthesis of Ethyl Coumarin-3-Carboxylate
This protocol is based on the use of an organocatalyst.[4]
-
Reactant and Catalyst Setup: In a Schlenk tube, place salicylaldehyde (1.0 mmol), diethyl malonate (1.05 mmol), L-proline (10 mol%, 0.1 mmol), and ethanol (4 mL).
-
Reaction Conditions: Stir the mixture at 80°C for 18 hours.
-
Monitoring: Check for the disappearance of the starting materials using TLC.
-
Isolation: After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator. Cool the concentrated solution to 4°C to induce crystallization. If crystallization is slow, the addition of diethyl ether can help precipitate the product.
-
Purification: Filter the crystals and wash with a small amount of cold ethanol to yield pure ethyl coumarin-3-carboxylate.
-
Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed using standard procedures, such as refluxing with aqueous sodium hydroxide, followed by acidification.[3]
Data Summary
| Active Methylene | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Meldrum's Acid | K₂CO₃ | Water | Room Temp. | >90% | [7] |
| Meldrum's Acid | NaN₃ | Water | Room Temp. | >90% | [7] |
| Diethyl Malonate | L-Proline | Ethanol | 80°C | 94% (ester) | [4] |
| Diethyl Malonate | Piperidine/AcOH | Ethanol | Reflux | Good | [8] |
| Meldrum's Acid | Yb(OTf)₃ | Solvent-free (MW) | Microwave | 93-98% | [5] |
Visualizing the Workflow
Caption: General experimental workflow for coumarin-3-carboxylic acid synthesis.
References
-
A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (2016). Scientific & Academic Publishing. Retrieved January 15, 2026, from [Link]
-
Malinowska, K., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research. Retrieved January 15, 2026, from [Link]
-
Glavas-Dodov, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Retrieved January 15, 2026, from [Link]
-
Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Retrieved January 15, 2026, from [Link]
-
Synthesis of Coumarin-3-carboxylic Acid. (2017). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. (n.d.). Molecules. Retrieved January 15, 2026, from [Link]
- Stuart, C. M. (1944). Preparation of coumarin-3-carboxylic acid. U.S. Patent No. 2,338,569. Washington, DC: U.S. Patent and Trademark Office.
-
Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. Retrieved January 15, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Coumarin Synthesis via Knoevenagel Condensation in Moisture Stable Room Temperature Ionic Liquids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature? (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The preparation of coumarin-3-carboxylic acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Brahmachari, G., & Karmakar, P. (2015). Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved January 15, 2026, from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. (2018). PubMed Central. Retrieved January 15, 2026, from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2021). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
byproduct formation in the synthesis of 2-oxo-2H-pyran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2-oxo-2H-pyran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Byproduct formation is a significant challenge that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you identify, mitigate, and resolve common issues encountered during your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Yield with a Major Byproduct Detected at a Lower Molecular Weight
Q: My reaction yields are consistently low, and mass spectrometry or NMR analysis indicates the presence of a significant amount of 2H-pyran-2-one. How can I prevent the formation of this decarboxylated byproduct?
A: This is the most common issue in this synthesis. The formation of 2H-pyran-2-one arises from the decarboxylation (loss of CO₂) of the target molecule. The 2-oxo group is in a beta position relative to the carboxylic acid, creating a β-keto acid system that is thermally unstable. This reaction is often accelerated by heat and certain reaction conditions.
Root Cause Analysis:
-
Thermal Instability: The six-membered, cyclic transition state for decarboxylation is highly favorable, especially at elevated temperatures. Heating the reaction mixture too high or for too long is the primary cause.
-
Acid/Base Conditions: While the synthesis often requires a catalyst, harsh acidic or basic conditions, particularly during workup or hydrolysis steps, can promote decarboxylation.
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Maintain the lowest possible temperature required for the condensation reaction to proceed. For Knoevenagel-type condensations using catalysts like piperidine or pyridine, reactions can often be run at room temperature or with gentle warming (40-50°C). Avoid high-temperature refluxing if possible.
-
Optimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup immediately to avoid prolonged exposure of the product to reaction conditions.
-
Mild Workup Conditions: During the workup, use dilute, pre-chilled acid (e.g., 1M HCl in an ice bath) for neutralization and precipitation. This minimizes the thermal energy available to drive the decarboxylation.
-
Catalyst Selection: For Knoevenagel condensations, milder bases like piperidine or pyridine are generally preferred over stronger bases like sodium ethoxide, which can more aggressively promote side reactions.
Problem 2: Product Isolated as an Ester Instead of the Carboxylic Acid
Q: I performed the synthesis using an aldehyde and diethyl malonate, but my final product is ethyl 2-oxo-2H-pyran-3-carboxylate. Why didn't I get the carboxylic acid?
A: This is an expected outcome of using a malonic ester as a starting material. The Knoevenagel condensation forms the corresponding ester of the target molecule. To obtain the final carboxylic acid, a subsequent hydrolysis step is required to cleave the ester.
Root Cause Analysis:
-
Reaction Pathway: The reaction between an aldehyde and a malonic ester (e.g., diethyl malonate) first yields the pyran-3-carboxylate ester. The carboxylic acid is not formed directly.
-
Incomplete Workflow: The synthesis is a two-step process: (1) Condensation to form the ester, and (2) Hydrolysis of the ester to the carboxylic acid. The second step was likely omitted.
Solutions & Experimental Protocol:
-
Incorporate a Hydrolysis Step: After isolating the crude ethyl 2-oxo-2H-pyran-3-carboxylate, you must hydrolyze it. Both acidic and alkaline hydrolysis can be effective, but care must be taken to avoid byproduct formation.
-
Alkaline Hydrolysis (Recommended): This method is generally cleaner but requires a final acidification step.
-
Dissolve the crude ester in a mixture of ethanol and 1-2M NaOH solution.
-
Stir at room temperature or with gentle heating (e.g., 40°C) and monitor by TLC until the starting ester is consumed.
-
Cool the mixture in an ice bath and carefully acidify with cold 2M HCl until the pH is ~2.
-
The carboxylic acid product will precipitate and can be collected by filtration.
-
-
Acidic Hydrolysis:
-
Heat the ester under reflux with an aqueous acid like 6M HCl.
-
Caution: This method significantly increases the risk of simultaneous decarboxylation due to the high temperature and acidic conditions. It should be used with caution and monitored closely.
-
-
Problem 3: Formation of Polymeric or Tar-Like Substances
Q: My reaction mixture turned dark brown or black, and I was unable to isolate a clean product, only an intractable tar. What causes this?
A: Tar formation is typically indicative of competing polymerization or self-condensation side reactions. This often happens when reaction conditions are too harsh or when reactive starting materials are used improperly.
Root Cause Analysis:
-
Aldehyde Self-Condensation: Under strongly basic conditions, aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction, while those with alpha-hydrogens can undergo aldol self-condensation.
-
Michael Addition Chain Reactions: The product, an α,β-unsaturated carbonyl compound, can potentially act as a Michael acceptor, leading to undesired additions and polymerization, especially if excess active methylene compound is present under strong base catalysis.
-
Thermal Decomposition: Excessive heat can cause decomposition and polymerization of both the starting materials and the product.
Solutions & Mitigation Strategies:
-
Use a Milder Catalyst: Switch from strong bases (e.g., NaOH, KOH, alkoxides) to a weaker amine catalyst like piperidine or pyridine. These are basic enough to deprotonate the active methylene compound without aggressively promoting self-condensation of the aldehyde.
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the aldehyde and the active methylene compound. An excess of either reactant can lead to side reactions.
-
Gradual Addition: For highly reactive aldehydes, consider dissolving the malonic acid/ester and catalyst first, and then adding the aldehyde dropwise at a controlled temperature to maintain a low instantaneous concentration of the aldehyde.
-
Lower Reaction Temperature: Run the reaction at room temperature or below to reduce the rate of competing side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: The Knoevenagel condensation is one of the most widely employed and versatile methods. This reaction typically involves the condensation of a suitable aldehyde (like 2-formyl-pyran or a related precursor) with an active methylene compound such as malonic acid or Meldrum's acid, catalyzed by a weak base. Using malonic acid directly can yield the desired carboxylic acid, but often requires careful temperature control to prevent premature decarboxylation.
Q2: How can I effectively monitor the reaction's progress to maximize yield and minimize byproducts?
A2: Thin-Layer Chromatography (TLC) is the most practical method for laboratory-scale synthesis.
-
TLC Setup: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots cleanly).
-
Monitoring: Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new spot for the product indicate progress. The reaction should be stopped once the limiting starting material is consumed to prevent the product from degrading or converting to byproducts.
Q3: What is the best purification strategy to separate this compound from its decarboxylated byproduct, 2H-pyran-2-one?
A3: The significant difference in polarity between the carboxylic acid and its non-acidic byproduct allows for straightforward separation.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral 2H-pyran-2-one byproduct will remain in the organic layer. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified with HCl to precipitate the pure carboxylic acid, which is then collected by filtration.
-
Recrystallization: If the byproduct is present in smaller amounts, recrystallization can be effective. Solvents like water, ethanol/water, or ethyl acetate/hexanes are good starting points. The carboxylic acid is typically less soluble than the decarboxylated byproduct and will crystallize out upon cooling.
-
Column Chromatography: While effective, this is often less efficient for large scales than extraction. A silica gel column using a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can separate the less polar 2H-pyran-2-one from the highly polar carboxylic acid. Adding 0.5-1% acetic acid to the mobile phase can improve the peak shape of the carboxylic acid.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation with Malonic Acid
This protocol is designed to minimize thermal stress on the product.
Reagents:
-
Aldehyde precursor (e.g., 3-formyl-2-pyrone): 1.0 eq
-
Malonic Acid: 1.1 eq
-
Pyridine: 2.0-3.0 eq
-
Piperidine: 0.1 eq (catalyst)
-
Solvent: Anhydrous Ethanol or Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the malonic acid (1.1 eq) in anhydrous ethanol.
-
Add pyridine (2.0-3.0 eq) followed by a catalytic amount of piperidine (0.1 eq). Stir for 10 minutes at room temperature.
-
Add the aldehyde precursor (1.0 eq) to the solution.
-
Gently heat the reaction mixture to 50-60°C. Do not exceed this temperature.
-
Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 2-4 hours.
-
Once the aldehyde is consumed, cool the flask in an ice bath.
-
Slowly add cold 2M HCl to the cooled reaction mixture with vigorous stirring. The product will precipitate out of the solution.
-
Continue adding HCl until the pH of the solution is approximately 2.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Purify further by recrystallization from an ethanol/water mixture.
Section 4: Visual Guides & Data
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired synthetic pathway versus the competing decarboxylation side reaction.
Caption: Fig 1. Synthesis vs. Decarboxylation
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing the cause of low product yield.
Caption: Fig 2. Troubleshooting Low Yield
Table 1: Effect of Reaction Conditions on Byproduct Formation
| Parameter | Condition | Impact on Decarboxylation | Recommendation |
| Temperature | > 80°C (Reflux) | High | Avoid; significant byproduct formation. |
| 50-60°C | Moderate | Optimal for balancing reaction rate and stability. | |
| Room Temperature | Low | Ideal if reaction proceeds, but may be slow. | |
| Catalyst | NaOH / KOH | High | Not recommended; promotes side reactions and decarboxylation. |
| Piperidine / Pyridine | Low | Recommended ; effective for condensation with minimal byproducts. | |
| Reaction Time | Excessive (>12h) | Increased Risk | Monitor by TLC and stop once starting material is consumed. |
| Workup pH | Strongly Acidic (pH < 1) | Moderate Risk | Neutralize to pH ~2 to ensure precipitation without harsh conditions. |
Section 5: References
-
Benchchem Technical Support. Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid.
-
National Institutes of Health (NIH). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
-
National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
-
National Institutes of Health (NIH). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
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Wikipedia. Pechmann condensation.
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ResearchGate. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans.
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ResearchGate. *Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper
improving the solubility of 2-oxo-2H-pyran-3-carboxylic acid for biological assays
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Topic: Improving the solubility of this compound for biological assays.
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Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format.
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Audience: Researchers, scientists, drug development professionals.
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Core Directive (Autonomy): Design a custom structure, no rigid templates.
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Scientific Integrity (E-E-A-T):
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Explain the "why" behind steps (causality).
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Protocols must be self-validating.
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Cite authoritative sources in-text.
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Provide a complete, numbered "References" section with clickable URLs.
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Visualization & Formatting:
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Use tables for quantitative data.
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Provide detailed, step-by-step protocols.
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Create diagrams using Graphviz (DOT language) for workflows/pathways.
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Diagram specs: max-width 760px, high color contrast, high text-on-node contrast.
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Information Gathering & Synthesis (based on initial search results):
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Compound Properties:
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Name: this compound. It's an acidic compound.
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CAS Number: 3040-20-8[1].
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Predicted pKa: A search reveals a predicted pKa of 1.87±0.20[2]. This is a very strong acid for a carboxylic acid. I need to be careful with this value as it's a prediction. Another related compound, Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid, CAS 500-05-0), has a predicted pKa of 2.80±0.20[3]. The position of the carboxylic acid group will significantly impact the pKa. The 3-position is adjacent to the carbonyl, which should be electron-withdrawing and lower the pKa, making it a stronger acid. The predicted value of 1.87 seems plausible. This low pKa is critical; it means the compound will be fully deprotonated (ionized) at physiological pH (~7.4).
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Solubility: Several sources for the related "Coumalic acid" state it is "Very soluble in water"[3][4][5]. However, the user's prompt implies that the target compound, this compound, has solubility issues. This discrepancy is important. It's possible the "very soluble" claim for coumalic acid is a qualitative statement and not sufficient for the high concentrations needed in some assays. Or, the 3-carboxylic acid isomer has different properties. I will proceed assuming the user's premise of poor solubility is correct, as this is a common issue with organic molecules despite simple predictions. The core of the problem is likely achieving a high enough concentration in a specific assay buffer, not just general water solubility. Carboxylic acids, in their protonated (neutral) form, tend to have lower aqueous solubility than their deprotonated (salt) forms[6][7]. Given the very low pKa, it should be highly soluble at neutral pH. The problem might arise if researchers are trying to dissolve it in an acidic medium or are observing precipitation due to interactions with buffer components or high salt concentrations.
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Solubilization Strategies:
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pH Adjustment: This is the most direct method for an ionizable compound[][9][10]. The Henderson-Hasselbalch equation is the guiding principle[11][12][13]. Since the pKa is ~1.87, at any pH above ~3.87 (pKa + 2), the compound will be >99% in its ionized, more soluble carboxylate form. This is a key insight. The guide must emphasize this.
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Co-solvents: DMSO is the most common[14]. The key constraint is its toxicity in cell-based assays. The literature suggests keeping the final concentration below 1%, with 0.1% - 0.5% being a much safer and more common range[15][16][17][18][19]. Other co-solvents like ethanol, PEG 400, and propylene glycol are also options[][20].
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Salt Formation: Explicitly forming a salt (e.g., sodium salt) before dissolution can be a robust strategy. This pre-ionizes the molecule.
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Excipients (e.g., Cyclodextrins): Cyclodextrins (like HP-β-CD or SBE-β-CD) are excellent for encapsulating hydrophobic parts of molecules to increase aqueous solubility[21][22][23][24][25]. This is a more advanced technique but very relevant for drug development professionals.
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Biological Assay Context:
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The final concentration of any solvent must be compatible with the assay system (e.g., cells, enzymes)[26][27].
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The final pH of the stock solution and the assay medium must be controlled and compatible.
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Buffer choice is important. Phosphate buffers (like PBS) are common but can sometimes cause precipitation with certain compounds. Tris or HEPES are alternatives.
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Structuring the Technical Guide:
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Title: Clear and direct, e.g., "Technical Support Guide: Solubilizing this compound for Biological Assays."
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Introduction/Overview: Briefly state the challenge (poor solubility of an acidic compound) and introduce the systematic approach the guide will provide. Mention the compound's key feature: its low pKa.
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Part 1: Frequently Asked Questions (FAQs): This will address the most common initial problems.
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Q1: Why is my this compound not dissolving in water or buffer? (Explain the role of pH and the protonated vs. deprotonated form).
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Q2: What is the pKa of this compound and why does it matter? (State the predicted pKa and explain its implication using the Henderson-Hasselbalch principle).
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Q3: I'm using DMSO. What is the maximum concentration I can use in my cell assay? (Provide a data table summarizing toxicity limits).
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Q4: Can I just add NaOH to my stock solution? (Explain the correct way to do this - pH adjustment vs. just adding base, and the importance of using a compatible buffer).
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Q5: When should I consider more advanced methods like cyclodextrins? (Provide a brief decision-making context).
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Part 2: Troubleshooting Workflow & Decision Guide: A visual guide to help users choose the right strategy. This is where the first Graphviz diagram will go.
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Part 3: Detailed Experimental Protocols: This is the core of the troubleshooting guide.
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Protocol 1: Basic Solubilization via pH Adjustment. Step-by-step guide on preparing a stock solution in a biologically compatible buffer (e.g., HEPES, PBS) by adjusting the pH. Explain the causality of deprotonation.
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Protocol 2: Systematic Co-Solvent Screening. A protocol for testing DMSO, Ethanol, and PEG 400. Include a table for recording results (Solubility, Precipitation upon dilution).
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Protocol 3: Advanced Solubilization using Cyclodextrins. A protocol for using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to prepare an aqueous stock.
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Part 4: Scientific Principles Deep Dive:
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A section explaining the Henderson-Hasselbalch equation in the context of solubility. This is a good place for the second Graphviz diagram showing the ionization equilibrium.
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Part 5: References: A complete, numbered list of all cited sources with clickable URLs.
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Content Generation - Key Details & Citations:
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FAQs: I will use the gathered pKa[2] and DMSO toxicity data[15][16][18][19] to answer these questions directly and authoritatively.
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Protocols: I will write these as standard operating procedures (SOPs). For pH adjustment, I'll emphasize starting with a small amount of base (e.g., 1N NaOH) and monitoring pH. For co-solvents, I'll recommend creating a high-concentration stock (e.g., 50-100 mM in 100% DMSO) and then performing serial dilutions into the aqueous assay buffer, watching for precipitation.
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Diagrams (Graphviz):
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Diagram 1 (Workflow): A flowchart starting with "Initial Dissolution Attempt in Aqueous Buffer." Branches will lead to "pH Adjustment," "Co-Solvent," and "Advanced Methods" based on success or failure. I will use the specified color palette and ensure high contrast.
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Diagram 2 (Equilibrium): A simple diagram showing the chemical structure of the protonated acid in equilibrium with its deprotonated carboxylate anion. I'll label the conditions that favor each form (Low pH vs. High pH > pKa).
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Tables:
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Citations: I will sprinkle citations [cite:X] throughout the text where I make a factual claim, referencing the search results.
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References Section: At the very end, I will format all used sources into a numbered list with Title, Source, and URL.
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Final Review: I will read through the entire generated response to ensure it meets all the user's requirements: Q&A format, autonomy in structure, scientific integrity, causality explanations, citations, reference list, tables, and correctly formatted Graphviz diagrams with captions. The tone should be that of a Senior Application Scientist – knowledgeable, practical, and helpful.### Technical Support Center
Overview: A Scientist-to-Scientist Guide
Researchers frequently encounter challenges when formulating this compound (CAS: 3040-20-8) for biological assays. Its acidic nature and planar structure can lead to poor aqueous solubility under certain conditions, resulting in stock solution precipitation, inaccurate concentrations, and compromised assay results.
This guide provides a systematic, causality-driven approach to overcoming these solubility hurdles. We will move from fundamental principles and simple adjustments to more advanced formulation strategies, ensuring you can prepare stable, accurate, and biologically compatible solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and misconceptions regarding the solubility of this compound.
Q1: My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A: While counterintuitive for a carboxylic acid, poor solubility at neutral pH can occur, often due to the high concentration required for a stock solution. The primary factor governing the solubility of this compound is the equilibrium between its protonated (neutral, less soluble) form and its deprotonated (ionized, more soluble) salt form.[6] Even if the compound is "soluble," achieving high concentrations (e.g., >10 mM) might exceed its intrinsic solubility limit in a given buffer system, especially in the presence of high salt concentrations which can lead to "salting out."
Q2: What is the pKa of this compound, and why is it the most critical parameter I need to know?
A: The predicted pKa of this compound is approximately 1.87.[2] The pKa is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (i.e., pH > 3.87), the compound will be >99% in its deprotonated, ionized, and significantly more water-soluble carboxylate form.[11][13] Therefore, controlling the pH of your solution is the most powerful tool to enhance its solubility.
Q3: I am using DMSO as a co-solvent. What is the absolute maximum concentration I can use in my cell-based assay?
A: This is a critical question, as co-solvent toxicity can confound your biological data. While some robust cell lines might tolerate up to 1% DMSO, this is often not ideal and can induce off-target effects.[15][27] As a best practice, the final concentration of DMSO in your cell culture medium should be kept as low as possible.
| Co-Solvent | Recommended Max Final Concentration (Cell-based Assays) | Notes & Potential Liabilities |
| DMSO | ≤ 0.1% (Ideal); ≤ 0.5% (Acceptable for many lines)[16][18][19] | Can induce cell differentiation, oxidative stress, or have direct biological effects. Always include a vehicle control with the same final DMSO concentration.[26] |
| Ethanol | ≤ 0.1% | Higher concentrations can be cytotoxic and affect membrane proteins.[26] |
| PEG 400 | ≤ 0.5% | Generally well-tolerated but can increase solution viscosity. |
Q4: Can I just add a drop of 10N NaOH to my aqueous stock to make it dissolve?
A: While this is the right idea, it lacks control and can lead to problems. Adding a high concentration of base can cause extreme local pH shifts, potentially degrading your compound. It can also overshoot your target pH, making the stock incompatible with your assay. The correct method is to use a dilute base (e.g., 0.1N to 1N NaOH) and add it stepwise while monitoring the pH with a calibrated meter until the compound fully dissolves and a target pH (e.g., 7.4) is reached. This ensures complete ionization and dissolution without compromising compound integrity.[9]
Q5: When should I move beyond simple pH adjustment and co-solvents to more advanced methods like cyclodextrins?
A: You should consider advanced methods if:
-
You require a very high stock concentration that cannot be achieved even with pH adjustment.
-
Your compound precipitates when the pH-adjusted or co-solvent stock is diluted into the final assay medium.
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Your biological system is exceptionally sensitive to even low concentrations of co-solvents. Cyclodextrins are excellent tools for increasing the apparent aqueous solubility of molecules by encapsulating them, and are often used in pharmaceutical formulations.[23][24]
Part 2: Troubleshooting Workflow & Decision Guide
Before proceeding to detailed protocols, use this decision tree to select the most appropriate solubilization strategy for your specific experimental needs.
Caption: Decision tree for selecting a solubilization strategy.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions. Always start with a small amount of your valuable compound to test the chosen method before scaling up.
Protocol 1: Basic Solubilization via pH Adjustment
Principle: This method leverages the compound's low pKa to convert the poorly soluble neutral form into its highly soluble ionized carboxylate salt by raising the pH of the solution.[10]
Materials:
-
This compound
-
Biologically compatible buffer (e.g., 20 mM HEPES, pH 7.4)
-
0.1 N and 1 N NaOH solution
-
Calibrated pH meter
-
Sterile, high-quality water (e.g., Milli-Q)
-
Volumetric flasks and magnetic stirrer
Methodology:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume.
-
Initial Slurry: Add the weighed compound to a flask containing ~80% of the final volume of your chosen buffer. It will likely form a slurry or suspension.
-
Begin pH Adjustment: While stirring, slowly add 0.1 N NaOH dropwise. Monitor the pH continuously.
-
Observe Dissolution: As the pH rises above ~3.5-4.0, the solid should begin to dissolve.
-
Fine-Tune pH: Once all the solid has dissolved, continue to add 0.1 N NaOH (or 1 N for larger adjustments) until you reach your target pH (e.g., 7.4). Be patient, as the pH may drift slightly.
-
Final Volume: Once the pH is stable at the target value, transfer the solution to a volumetric flask and add buffer to reach the final volume.
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm filter. Store at 4°C or in aliquots at -20°C for long-term stability.
Self-Validation: The protocol is successful if the compound dissolves completely and remains in solution upon storage and upon dilution into the final assay medium. If it precipitates upon dilution, the buffer composition of the stock and the final medium may be incompatible.
Protocol 2: Systematic Co-Solvent Screening
Principle: This protocol uses a small amount of a water-miscible organic solvent to first dissolve the compound, creating a high-concentration stock that can be diluted into the aqueous assay buffer.[20]
Materials:
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This compound
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High-purity DMSO[14]
-
Assay buffer (the same buffer used in your final experiment)
-
Microcentrifuge tubes
Methodology:
-
Prepare High-Concentration Stock: Weigh a small amount of the compound (e.g., 1-2 mg) into a microcentrifuge tube. Add the volume of 100% DMSO required to make a high-concentration stock (e.g., 100 mM). Vortex or sonicate gently until fully dissolved.
-
Test Dilution Stability (Critical Step): Perform a serial dilution of your DMSO stock into your final assay buffer. For example, add 1 µL of your 100 mM stock to 99 µL of assay buffer (yields 1 mM solution in 1% DMSO).
-
Observe for Precipitation: Let the dilution sit at room temperature for at least 30 minutes. Visually inspect for any cloudiness, crystals, or precipitate. Check under a microscope if unsure.
-
Determine Maximum Soluble Concentration: If the 1:100 dilution is clear, your 100 mM stock is viable. If it precipitates, you must either lower the stock concentration (e.g., prepare a 50 mM stock in DMSO) or increase the final percentage of DMSO in your assay (if tolerated by your cells).
-
Vehicle Control: Remember to prepare a vehicle control for your experiments containing the exact same final concentration of DMSO that your treated samples will receive.[15]
Protocol 3: Advanced Solubilization using Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and well-tolerated choice.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-quality water or desired buffer
-
Magnetic stirrer and vortexer
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warming slightly can help dissolve the cyclodextrin. Let it cool to room temperature.
-
Add Compound: Slowly add the powdered this compound to the stirring cyclodextrin solution.
-
Facilitate Complexation: Cover the solution and stir vigorously at room temperature for several hours (4-24 hours is typical) to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.
-
Clarify and Sterilize: Once dissolved, centrifuge the solution at high speed to pellet any undissolved material. Sterile filter the supernatant through a 0.22 µm filter.
-
Validation: The concentration of the final solution should be verified analytically (e.g., by UV-Vis spectrophotometry or HPLC). As with other methods, always include a vehicle control containing the same concentration of HP-β-CD in your experiments.
Part 4: Scientific Principles Deep Dive
Understanding the chemistry of ionization is key to mastering solubility.
The Henderson-Hasselbalch Equilibrium and Solubility
The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[28] For this compound (which we'll denote as HA), the equilibrium in water is:
HA (Acid, Less Soluble) ⇌ H⁺ + A⁻ (Conjugate Base, More Soluble)
The diagram below illustrates this fundamental principle. At low pH, the equilibrium is pushed to the left, favoring the protonated, less soluble form. As pH increases well above the pKa, the equilibrium shifts dramatically to the right, favoring the deprotonated, highly soluble carboxylate anion.
Caption: Ionization equilibrium as a function of pH.
This relationship is the reason why pH adjustment is the most effective primary strategy for this class of compounds.
References
-
Kauffman, J. & J. Ferguson (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Sjöberg, J., et al. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 49(1), 147-156. [Link]
-
ChemBK (2024). Coumalic acid. Retrieved January 15, 2026, from [Link]
-
Cognitive Market Research (2026). pH adjustment: Significance and symbolism. Retrieved January 15, 2026, from [Link]
-
Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 033–047. [Link]
-
ResearchGate (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved January 15, 2026, from [Link]
-
ResearchGate (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved January 15, 2026, from [Link]
-
Reddit (2023). Maximum DMSO concentration in media for cell culture?. Retrieved January 15, 2026, from [Link]
-
Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved January 15, 2026, from [Link]
-
Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 15, 2026, from [Link]
-
Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 173. [Link]
-
LifeTein (2023). DMSO usage in cell culture. Retrieved January 15, 2026, from [Link]
-
ResearchGate (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved January 15, 2026, from [Link]
-
Di, J., et al. (2022). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Materials Chemistry B, 10(21), 3953-3966. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
Zhong, C., et al. (2015). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Biomaterials, 63, 37-47. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Kumar, S. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Analytical Chemistry, 3(2). [Link]
-
Iversen, A., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Ciobanu, A. M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(18), 6695. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 639. [Link]
-
Iversen, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(6), 963-968. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound CAS#: 3040-20-8 [m.chemicalbook.com]
- 3. Coumalic acid CAS#: 500-05-0 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Coumalic acid | 500-05-0 [chemicalbook.com]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. youtube.com [youtube.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. wjbphs.com [wjbphs.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. lifetein.com [lifetein.com]
- 19. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of Coumarin-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of coumarin-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization.
I. Troubleshooting Guide: Overcoming Common Hurdles in Synthesis
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Knoevenagel condensation between salicylaldehyde and an active methylene compound (e.g., Meldrum's acid or malonic acid) is resulting in a very low yield of the desired coumarin-3-carboxylic acid. What are the likely causes and how can I improve the conversion?
Answer:
Low product yield is a frequent challenge stemming from several potential factors, primarily related to catalyst choice, reaction conditions, and reactant stability.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active to promote the condensation and subsequent intramolecular cyclization under your current conditions.
-
Solution 1: Catalyst Screening. A systematic catalyst screening is the most effective approach. A variety of catalysts, ranging from basic to acidic, have proven effective. Consider the following options:
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Basic Catalysts: Piperidine, often with a co-catalyst like acetic acid, is a classic choice for this transformation.[1][2] Other effective bases include triethylamine[3], potassium carbonate[1][4], sodium azide[1][4], and 1,4-diazabicyclo[2.2.2]octane (DABCO)[1].
-
Acidic Catalysts: Lewis acids such as FeCl₃[1], SnCl₂[5], and ZrOCl₂·8H₂O[5] have been successfully employed. Brønsted acids, including heteropolyacids[6] and acidic ionic liquids[7], also offer viable alternatives.
-
Organocatalysts: L-proline is an effective and environmentally friendly option.[8]
-
Green/Heterogeneous Catalysts: For improved sustainability and easier purification, consider solid-supported catalysts like Montmorillonite KSF clay[9] or zeolites (HZSM-5)[10]. Even waste products like acidic curd water have shown catalytic activity.[5][11][12]
-
-
Solution 2: Catalyst Loading. Ensure the catalyst is used at an optimal concentration. While some protocols use catalytic amounts (e.g., 10 mol%)[13], others may require higher loadings. Review literature precedents for your chosen catalyst class.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature or, conversely, side reactions may be favored at elevated temperatures.
-
Improper Solvent Selection: The solvent plays a crucial role in reactant solubility and catalyst performance.
-
Decomposition of Reactants: Malonic acid can be unstable at higher temperatures, especially in the presence of water, leading to decarboxylation to acetic acid.[15]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the target coumarin, but I'm also observing significant impurities, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation is typically a result of incomplete reaction, competing reaction pathways, or subsequent degradation of the product.
Potential Causes & Solutions:
-
Unreacted Starting Materials: This is the most common "impurity."
-
Formation of Intermediate Knoevenagel Adduct: The initial condensation product may not efficiently cyclize to form the coumarin ring.
-
Decarboxylation of the Product: The coumarin-3-carboxylic acid product itself can undergo decarboxylation, especially under harsh heating, leading to the corresponding coumarin.[16]
-
Solution: Employ milder reaction conditions. Many modern protocols using highly active catalysts allow the reaction to proceed at room temperature, minimizing this side reaction.[4] If heating is necessary, carefully control the temperature and reaction time.
-
-
Ring Opening of the Coumarin Product: In the presence of strong bases and nucleophilic solvents (like primary amines), the lactone ring of the coumarin can be opened.[17]
-
Solution: Avoid using excessively strong bases as catalysts, especially at high concentrations or temperatures. If using a basic catalyst, carefully control the stoichiometry.
-
Visualizing the Troubleshooting Process
The following decision tree can help guide your troubleshooting efforts when encountering low yields.
Caption: A decision tree for troubleshooting low yields.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation?
A1: The reaction proceeds through a two-step sequence:
-
Knoevenagel Condensation: A basic catalyst (like piperidine) deprotonates the active methylene compound (e.g., malonic acid), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a cinnamic acid derivative intermediate.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the intermediate attacks the activated carboxylic acid (or ester) group, followed by elimination of water (or alcohol) to form the stable six-membered lactone ring of the coumarin.[2][18]
Sources
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO 4 ] to control an opportunistic human and a de ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03774B [pubs.rsc.org]
- 8. biomedres.us [biomedres.us]
- 9. Coumarin synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | Semantic Scholar [semanticscholar.org]
- 12. eurjchem.com [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. acgpubs.org [acgpubs.org]
- 18. sciensage.info [sciensage.info]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Pyran Derivatives
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with acidic pyran derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges you face and how to overcome them logically and effectively.
Understanding the "Why": The Root Causes of Peak Tailing
Peak tailing, a common chromatographic problem, manifests as an asymmetrical peak with a drawn-out trailing edge. This distortion is more than a cosmetic issue; it compromises resolution, affects accurate integration and quantification, and can indicate underlying chemical or physical problems within your HPLC system.[1][2] For acidic pyran derivatives, several factors are often at play.
The Primary Culprits
-
Secondary Silanol Interactions: This is arguably the most frequent cause of peak tailing for polar and ionizable compounds.[2][3][4][5] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH levels above their pKa (typically around 3.5-4.5), these silanols become deprotonated and negatively charged (Si-O⁻).[6] If your acidic pyran derivative is not fully protonated (i.e., it carries a negative charge), it can engage in secondary ionic interactions with these ionized silanols, leading to a mixed-mode retention mechanism that results in tailing peaks.[2][3][5]
-
Mobile Phase pH and Analyte pKa Mismatch: The ionization state of your acidic pyran derivative is critically dependent on the mobile phase pH.[7][8] When the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized and non-ionized forms.[1][7] These two forms will have different retention behaviors, leading to peak broadening and tailing. For optimal peak shape, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[9][10]
-
Metal Chelation: Acidic pyran derivatives, particularly those with vicinal hydroxyl or carboxyl groups, can act as chelating agents. Trace metal impurities (like iron, aluminum, or titanium) present in the silica matrix of the column, the stainless-steel components of the HPLC system (including frits), or even the mobile phase can interact with your analyte.[6][11][12] This chelation creates a strong, secondary retention mechanism that significantly contributes to peak tailing.[11]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to distorted peaks, including tailing.[13][14][15]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter, or poorly made connections, can increase dead volume and contribute to peak distortion.[1]
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and resolving peak tailing for acidic pyran derivatives.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. hplc.eu [hplc.eu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silcotek.com [silcotek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. labcompare.com [labcompare.com]
Technical Support Center: Navigating the Functionalization of the 2-Oxo-2H-Pyran Scaffold
Welcome to the technical support center for the functionalization of the 2-oxo-2H-pyran (or 2-pyrone) ring. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges and seeking to overcome low yields in their synthetic endeavors with this versatile heterocyclic motif. The 2-pyrone scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2][3][4] However, its unique electronic and structural features can present significant synthetic hurdles.
This document moves beyond a simple recitation of protocols. Instead, it offers a troubleshooting-focused approach, structured in a question-and-answer format to directly address the common issues faced in the laboratory. We will delve into the causality behind experimental outcomes, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide - FAQs for Low-Yield Functionalization
Issue 1: Poor Yields in C-H Functionalization Attempts
Question: I am attempting a direct C-H functionalization on my 2-pyrone substrate, but I am observing very low conversion to the desired product and a significant amount of starting material recovery. What are the likely causes and how can I improve my yield?
Answer: Low yields in C-H functionalization of 2-pyrones are a common challenge and can stem from several factors related to the inherent reactivity of the pyrone ring and the specific reaction conditions.
-
Inherent Reactivity of the 2-Pyrone Ring: The 2-pyrone ring has a complex electronic nature. While it possesses some aromatic character, it is also an electron-deficient system, making certain C-H bonds less susceptible to activation.[5] The C-3 and C-5 positions are generally more electron-rich and thus more amenable to electrophilic substitution-type C-H functionalization. Conversely, the C-4 and C-6 positions are more electrophilic and prone to nucleophilic attack, which can lead to undesired side reactions rather than C-H functionalization.[5][6]
-
Catalyst Selection and Deactivation: The choice of catalyst is paramount. For oxidative C-H functionalizations, palladium, rhodium, and ruthenium catalysts are commonly employed.[7][8][9]
-
Catalyst Poisoning: The endocyclic oxygen and the exocyclic carbonyl oxygen of the 2-pyrone can act as Lewis bases and coordinate to the metal center of the catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, preventing it from participating in the desired catalytic cycle.
-
Inappropriate Catalyst System: The ligand on the metal catalyst plays a crucial role in tuning its reactivity and stability. A suboptimal ligand may not facilitate the C-H activation step efficiently or may lead to catalyst decomposition under the reaction conditions.
-
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[10][11] A coordinating solvent might compete with the substrate for binding to the catalyst, while a highly polar solvent could promote undesired side reactions.
-
Temperature: C-H activation often requires elevated temperatures to overcome the activation energy barrier. However, 2-pyrones can be thermally sensitive, and excessive heat may lead to decomposition or polymerization. A careful optimization of the reaction temperature is crucial.
-
Oxidant: In many C-H functionalization reactions, an oxidant is required to regenerate the active catalyst. The choice and stoichiometry of the oxidant are critical. An overly aggressive oxidant can lead to over-oxidation of the substrate or product, while an insufficient amount will result in poor catalyst turnover.
-
Troubleshooting Steps:
-
Re-evaluate Your C-H Functionalization Strategy:
-
Confirm that you are targeting a C-H bond that is electronically favored for the type of functionalization you are attempting. For electrophilic functionalization, target C-3 or C-5.
-
Consider if a directed C-H activation approach is feasible. Installing a directing group can overcome the inherent reactivity of the ring and achieve site-selectivity.[12]
-
-
Optimize the Catalytic System:
-
Screen Catalysts: If using a palladium-catalyzed reaction, screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based).[7][8]
-
Vary Catalyst Loading: While a higher catalyst loading might seem intuitive for low conversion, it can sometimes lead to increased side reactions. Systematically vary the catalyst loading to find the optimal concentration.
-
-
Systematically Vary Reaction Parameters:
-
Solvent Screen: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, DMF, acetonitrile).
-
Temperature Optimization: Run the reaction at a range of temperatures, starting from a lower temperature and gradually increasing it while monitoring the reaction progress and by-product formation.
-
Oxidant Titration: If an oxidant is used, carefully titrate its stoichiometry to find the sweet spot for efficient catalysis without substrate/product degradation.
-
Issue 2: Ring-Opening and Decomposition as Major Side Reactions
Question: My attempts to functionalize a 2-pyrone are plagued by the formation of numerous byproducts, and I suspect ring-opening is the primary issue. What causes this, and what strategies can I employ to maintain the integrity of the pyrone ring?
Answer: The susceptibility of the 2-oxo-2H-pyran ring to nucleophilic attack is a well-documented challenge.[1][5] The lactone functionality within the ring makes the C-2, C-4, and C-6 positions electrophilic and thus vulnerable to attack by nucleophiles, leading to ring-opening and subsequent rearrangements or decomposition.[5][6]
-
Mechanism of Ring-Opening: Nucleophilic attack, often at the C-6 position (a Michael-type addition) or directly at the carbonyl carbon (C-2), leads to the formation of an open-chain intermediate.[1] This intermediate can then undergo various transformations, including decarboxylation, to yield a complex mixture of products.
-
Common Culprits:
-
Strongly Basic or Nucleophilic Reagents: The use of strong bases (e.g., alkoxides, organolithiums) or potent nucleophiles in the reaction mixture can readily induce ring-opening.
-
Protic Solvents: Protic solvents like methanol or water can act as nucleophiles, especially under basic or acidic conditions, or at elevated temperatures.[3]
-
Reaction Intermediates: In some cases, the intended reaction itself may generate nucleophilic intermediates that can then attack another molecule of the starting material or product.
-
Troubleshooting and Mitigation Strategies:
-
Careful Selection of Reagents:
-
Use of Weaker Bases: If a base is required, opt for milder, non-nucleophilic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., DBU, DIPEA).
-
Pre-formation of Reagents: When using organometallic reagents, consider their pre-formation and addition at low temperatures to control their reactivity.
-
-
Solvent and Temperature Control:
-
Employ Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., THF, toluene, dichloromethane) to minimize the presence of nucleophilic species.[11]
-
Low-Temperature Reactions: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can often suppress the rate of undesired side reactions like ring-opening.
-
-
Substrate Modification (Protecting Groups):
-
Introducing Steric Hindrance: In some cases, the introduction of bulky substituents near the electrophilic centers of the pyrone ring can sterically hinder nucleophilic attack.
-
Use of Protecting Groups: While not always straightforward for the pyrone ring itself, protecting reactive functional groups elsewhere in the molecule can prevent the in-situ generation of nucleophiles that could lead to ring-opening.[13][14]
-
Issue 3: Difficulty in Product Purification
Question: I have managed to achieve a moderate yield of my desired functionalized 2-pyrone, but I am facing significant challenges in purifying the product from the reaction mixture. What are some common purification hurdles and how can I overcome them?
Answer: Purification of functionalized 2-pyrones can indeed be challenging due to the polarity of the molecule, its potential instability on stationary phases, and the presence of closely related byproducts.
-
Common Purification Challenges:
-
Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes catalyze the decomposition or rearrangement of sensitive 2-pyrone derivatives.
-
Similar Polarity of Byproducts: Side products, such as regioisomers or ring-opened intermediates, may have very similar polarities to the desired product, making chromatographic separation difficult.
-
Contamination with Metal Catalysts: Residual metal from catalysts used in the reaction can be challenging to remove completely and may interfere with subsequent steps or biological assays.
-
Purification Strategies:
-
Alternative Chromatographic Techniques:
-
Neutralized or Deactivated Silica Gel: Consider pre-treating your silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) may provide better separation.
-
-
Non-Chromatographic Purification Methods:
-
Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems to induce crystallization.
-
Extraction: A carefully designed series of aqueous extractions at different pH values can help to remove acidic or basic impurities.
-
-
Removal of Residual Metals:
-
Metal Scavengers: There are commercially available solid-supported scavengers with functional groups that can selectively bind to and remove residual metal catalysts from the reaction mixture.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent (e.g., EDTA) can help to remove some metal impurities.
-
Section 2: Experimental Protocols and Data
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a 2-Pyrone
This protocol is a general starting point and will likely require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-pyrone substrate (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), Pd(OAc)₂ (0.05-0.10 equiv.), a suitable ligand (e.g., PPh₃, 0.1-0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) or another suitable method.
Table 1: Influence of Reaction Parameters on C-H Arylation Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene | 100 | 60 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene | 100 | 52 |
| 4 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane | 100 | 58 |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 120 | 35 (decomposition) |
Data is illustrative and will vary based on specific substrates.
Section 3: Visualizing Key Concepts
To further aid in understanding the challenges and solutions in 2-pyrone functionalization, the following diagrams illustrate key concepts.
Figure 1: A decision-making workflow for troubleshooting low yields in 2-pyrone functionalization.
Figure 2: A conceptual diagram illustrating the dual reactivity of the 2-pyrone ring.
References
-
ResearchGate. (n.d.). Overview of the synthetic strategies and versatile chemistry of 2‐pyrones. Retrieved from [Link]
-
Reiser, O. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. Retrieved from [Link]
-
MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]
-
Request PDF. (n.d.). Modulating Reactivity and Selectivity of 2-Pyrone-Derived Bicyclic Lactones through Choice of Catalyst and Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]
-
Yu, M., Huang, J., Zhu, H., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]
-
Lee, H. J., & Kim, S. Y. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581–1613. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of functionalized 2H-pyran. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2009). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 707. [Link]
-
ResearchGate. (2023). α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
de la Cruz, P., & Ordóñez, M. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Current Organic Chemistry, 19(12), 1134-1159. [Link]
-
Dobler, D., Leitner, M., Moor, N., & Reiser, O. (2021). 2‐Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. European Journal of Organic Chemistry, 2021(24), 3429-3454. [Link]
-
National Institutes of Health. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2011). Pd(II)-catalyzed C-H functionalization of indoles with C-C bond formation. Journal of the American Chemical Society, 133(19), 7354-7357.
-
ResearchGate. (n.d.). 2H-Pyran-2-ones and their annelated analogs as multifaceted building blocks for the fabrication of diverse heterocycles. Retrieved from [Link]
-
Baumann, M., & Donnelly, K. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]
-
MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]
-
Macmillan Group. (2010). C–H Bond Functionalization. Retrieved from [Link]
-
Jangir, T., Nipate, D. S., Dhyani, V., Khichar, N., Rangan, K., & Kumar, A. (2022). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. The Journal of organic chemistry, 87(17), 11467–11480. [Link]
-
MDPI. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]
-
Sharma, P., Choudhary, T., & Sinha, P. (2025). Exploring the Synthetic Challenges of Functionalized 2-iminopyrans. Current Green Chemistry, 12(3), 185-214. [Link]
-
National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
bioRxiv. (2024). A facile and reproducible method for the purification of peptide- and protein-functionalized DNA nanostructures. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Achieving high productivity of 2-pyrone-4,6-dicarboxylic acid from aqueous aromatic streams with Novosphingobium aromaticivorans. Retrieved from [Link]
-
PubMed. (2013). Continuous protein purification using functionalized magnetic nanoparticles in aqueous micellar two-phase systems. Retrieved from [Link]
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- 2. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid
Welcome to the technical support center for 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification challenges associated with this versatile heterocyclic compound. As a Senior Application Scientist, my goal is to explain not just the "how," but the "why" behind these protocols, ensuring a deeper understanding and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid?
Common impurities are typically route-dependent, originating from starting materials, side reactions, or product degradation.
-
From Hydrolysis of Ester Precursors: If you are synthesizing PDC via the acidic hydrolysis of a precursor like dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, the most common impurities are the partially hydrolyzed mono-ester (4-(methoxycarbonyl)-2-oxo-2H-pyran-6-carboxylic acid) and unreacted diester starting material.[1]
-
From Oxidation of Renewable Feedstocks: When synthesizing from renewable materials like gallic acid, potential impurities include products from incomplete or over-oxidation.[1][2]
-
Decarboxylation Byproducts: The pyran ring system can be susceptible to decarboxylation under certain conditions, leading to impurities like 2-oxo-2H-pyran-6-carboxylic acid.[3]
-
Residual Solvents and Reagents: Inorganic salts from neutralization steps and residual solvents from the reaction or initial workup are also common.
Q2: Which purification techniques are most effective for 2-oxo-2H-pyran-4,6-dicarboxylic acid?
The high polarity of PDC, owing to its two carboxylic acid groups, dictates the most effective purification strategies.[4][5]
-
Recrystallization: This is the preferred method for removing minor impurities and obtaining a high-purity, crystalline final product.[1] Given the compound's polar nature, polar solvents like water are excellent choices.[1]
-
Column Chromatography: This technique is invaluable when dealing with significant quantities of impurities that have different polarities than the desired product.[1] Silica gel is a common stationary phase, but a polar mobile phase is required for elution.
Q3: How can I assess the purity of my 2-oxo-2H-pyran-4,6-dicarboxylic acid sample?
A multi-faceted approach to purity analysis is always recommended for robust characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique for determining the purity of your sample and detecting trace impurities.[1]
-
Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment of purity and is essential for monitoring the progress of column chromatography.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the final product and identifying any organic impurities that may be present.[1][6]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound.[1]
Physicochemical Properties for Purification Strategy
A solid understanding of the compound's properties is foundational to designing an effective purification plan.
| Property | Value | Source |
| CAS Number | 72698-24-9 | [6][7] |
| Molecular Formula | C₇H₄O₆ | [6][7] |
| Molecular Weight | 184.10 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Density | 1.822 g/cm³ | [6][7] |
| Solubility | Soluble in polar solvents like water; polar aprotic solvents like DMSO and DMF are also effective. | [4][6] |
| pKa | The dicarboxylate is the major species at pH 7.3. | [6][8] |
Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting for the most common purification techniques.
Purification Workflow Overview
The diagram below illustrates the general workflow for purifying crude 2-oxo-2H-pyran-4,6-dicarboxylic acid.
Caption: General purification workflow for 2-oxo-2H-pyran-4,6-dicarboxylic acid.
Guide 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization from Water
-
Dissolution: In an appropriately sized flask, add the crude 2-oxo-2H-pyran-4,6-dicarboxylic acid. For each gram of crude material, begin by adding 10-15 mL of deionized water.[1]
-
Heating: Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to bring the solvent to a gentle boil. Add small portions of additional hot deionized water until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are visible, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1] This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Crystallization: As the solution cools, the solubility of the PDC will decrease, leading to the formation of crystals.[1]
-
Further Cooling: Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to rinse away any soluble impurities adhering to the crystal surfaces.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.[1]
Recrystallization Troubleshooting
Caption: Decision-making diagram for troubleshooting recrystallization issues.
-
Problem: The compound does not dissolve, even with heating.
-
Causality: The chosen solvent is not polar enough for this dicarboxylic acid.[1] Strong intermolecular hydrogen bonds in the crystal lattice require a polar solvent to overcome.
-
Solution: Switch to a more polar solvent. Water is often an ideal choice for dicarboxylic acids.[1] Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (like ethanol) and add a "poor" non-polar solvent (like hexane) dropwise until turbidity appears, then heat to clarify and cool slowly.[1]
-
-
Problem: The compound "oils out," separating as a liquid instead of forming crystals.
-
Causality: This typically occurs when the cooling rate is too fast or the solution is excessively supersaturated, causing the compound's melting point to be depressed below the temperature of the solution.
-
Solution: Reheat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[1]
-
-
Problem: No crystals form upon cooling.
-
Causality 1: The solution is not saturated (too much solvent was used).
-
Solution 1: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[1]
-
Causality 2: The solution is too clean and lacks nucleation sites for crystal growth to begin.
-
Solution 2: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of the pure compound.[1]
-
Guide 2: Silica Gel Column Chromatography
This technique is used to separate compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.
Experimental Protocol: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring a level bed with no air bubbles.[1]
-
Sample Preparation: Dissolve the crude PDC in a minimum amount of a polar solvent (e.g., methanol or a dichloromethane/methanol mixture). In a separate flask, add a small amount of silica gel and adsorb the dissolved sample onto it. Evaporate the solvent until a dry, free-flowing powder is obtained. This "dry loading" method typically results in better separation.[1]
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.
-
Elution: Begin eluting the column with a mobile phase of appropriate polarity. For a highly polar compound like PDC, a polar eluent is necessary. Start with a moderately polar system (e.g., 5% methanol in dichloromethane) and gradually increase the polarity as needed. The addition of ~1% acetic acid to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acids protonated.
-
Fraction Collection & Analysis: Collect the eluate in separate fractions. Monitor the separation by spotting fractions on a TLC plate and developing it in an appropriate solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid).[1] Visualize the spots, typically under UV light.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-oxo-2H-pyran-4,6-dicarboxylic acid.[1]
Column Chromatography Troubleshooting
-
Problem: The compound does not move from the origin (top of the column).
-
Causality: The mobile phase is not polar enough to displace the highly polar dicarboxylic acid from the very polar silica gel stationary phase. The compound is too strongly adsorbed.
-
Solution: Drastically increase the polarity of the mobile phase. A gradient elution from dichloromethane up to 10-20% methanol is often effective. Adding a small amount of acetic acid (0.5-1%) to the eluent can help by competing for binding sites on the silica and ensuring the carboxylic acids are protonated, which can reduce tailing.
-
-
Problem: Poor separation between the product and impurities.
-
Causality: The polarity difference between the chosen mobile phase and the compounds to be separated is either too large (all compounds elute together) or too small (no movement).
-
Solution: Optimize the solvent system using TLC before running the column. Test various solvent mixtures (e.g., different ratios of ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives a retention factor (Rf) for the desired product of approximately 0.2-0.4 and shows good separation from impurity spots.
-
References
- - Benchchem. (URL: )
- Technical Support Center: Overcoming Poor Solubility of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem. (URL: )
- Technical Support Center: Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem. (URL: )
- The Rising Star in Organic Synthesis: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid - Benchchem. (URL: )
- 2-oxo-2H-pyran-4,6-dicarboxylate | C7H2O6-2 | CID 22483467 - PubChem. (URL: )
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (URL: )
- 2,4-Pyridinedicarboxylic acid | Solubility of Things. (URL: )
- Supplementary Information - The Royal Society of Chemistry. (URL: )
- 2-oxo-2H-pyran-4,6-dicarboxylic acid - LookChem. (URL: )
- A Comparative Structural Analysis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid and Related Pyran Compounds - Benchchem. (URL: )
- 2-Oxo-2H-pyran-4,6-dicarboxylic acid - CymitQuimica. (URL: )
- MSDS of 2-Oxo-2H-pyran-4,6-dicarboxylic acid - Capot Chemical. (URL: )
- Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation - Central Asian Journal of Medical and N
- Purification and properties of 2-pyrone-4,6-dicarboxyl
- 2-Oxo-2H-pyran-6-carboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )
- 2-oxo-2H-pyran-4,6-dicarboxylic acid (CHEBI:17872) - EMBL-EBI. (URL: )
- Technical Support Center: Production of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem. (URL: )
- 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid - Optional[1H NMR] - SpectraBase. (URL: )
- 2 - Organic Syntheses Procedure. (URL: )
- 2-Oxo-2H-pyran-6-carboxylic acid | C6H4O4 | CID 192724 - PubChem. (URL: )
- 4,6-DIMETHYL-2-OXO-2H-PYRAN-3-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich. (URL: )
- WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google P
- Separation of 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- 2H-Pyran-5-carboxylic acid, 2-oxo- - the NIST WebBook. (URL: )
- 72698-24-9|2-Oxo-2H-pyran-4,6-dicarboxylic acid - BLDpharm. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-oxo-2H-pyran-4,6-dicarboxylic acid|lookchem [lookchem.com]
- 8. 2-oxo-2H-pyran-4,6-dicarboxylate | C7H2O6-2 | CID 22483467 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decarboxylation of 2-pyridone-3-carboxylic acid during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-pyridone-3-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting advice to help you navigate the complexities of this synthesis, with a particular focus on preventing undesired decarboxylation. As chemists and drug development professionals, we understand that maintaining the integrity of the carboxylic acid functional group is often critical for downstream applications. This guide synthesizes technical data with practical, field-proven insights to ensure the successful outcome of your experiments.
Introduction: The Challenge of Decarboxylation
2-Pyridone-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis is often plagued by the undesired loss of carbon dioxide, a reaction known as decarboxylation, to yield 2-pyridone. This side reaction is particularly prevalent under harsh reaction conditions, such as high temperatures and the presence of strong bases. Understanding the mechanism of this decarboxylation is the first step in preventing it.
The decarboxylation of pyridine carboxylic acids can be complex, often proceeding through a zwitterionic intermediate, especially when the carboxylic acid group is ortho to the nitrogen atom, as in picolinic acid.[1] The proximity of the nitrogen in the 2-pyridone ring to the 3-carboxylic acid group creates a favorable electronic arrangement for decarboxylation, particularly under thermal stress or basic conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-pyridone-3-carboxylic acid and provides actionable solutions.
Question 1: My reaction is yielding a significant amount of 2-pyridone as a byproduct. How can I minimize this?
Answer: The formation of 2-pyridone is a classic sign of unintentional decarboxylation. This is most often caused by excessive heat or the use of a base that is too strong.
Immediate Actions:
-
Lower the Reaction Temperature: High temperatures provide the activation energy for the decarboxylation reaction. If your protocol calls for refluxing in a high-boiling solvent, this is likely the primary cause.
-
Re-evaluate Your Choice of Base: Strong bases can deprotonate the carboxylic acid, and this carboxylate is more prone to decarboxylation. If you are using a strong base like potassium carbonate in a high-boiling solvent such as toluene, this is a known method to intentionally induce decarboxylation.[2][3][4]
Long-Term Solutions & Protocol Adjustments:
-
Adopt Milder Reaction Conditions: Consider a synthesis route that employs milder conditions. A highly effective method is the three-component reaction of a 3-formylchromone, a primary amine, and Meldrum's acid using diammonium hydrogen phosphate (DAHP) as a mild basic catalyst in water at a moderate temperature of 70°C.[5] This method has been shown to produce good yields of the desired 2-pyridone-3-carboxylic acid with minimal decarboxylation.[5]
-
Catalyst Selection: The choice of catalyst is critical. While some transition metal catalysts can be used in the synthesis of pyridones, they can also promote decarboxylation if not chosen carefully.[2] Whenever possible, opt for non-metallic, milder catalysts like DAHP.
Question 2: I've successfully synthesized the 2-pyridone-3-carboxylic acid, but I'm losing the carboxylic acid group during workup and purification. What's going wrong?
Answer: Decarboxylation can also occur post-synthesis, especially during purification steps that involve heat or exposure to certain pH conditions.
Troubleshooting Workup and Purification:
-
Avoid High Temperatures During Solvent Removal: When concentrating your product, use a rotary evaporator at a reduced pressure and a low-temperature water bath. Avoid using high heat to expedite solvent removal.
-
pH Control During Extraction: During aqueous workup, maintain a neutral to slightly acidic pH. Strongly basic conditions can promote decarboxylation of the carboxylate salt. Conversely, strongly acidic conditions might also facilitate decarboxylation in some cases, though this is less common for this specific substrate.
-
Purification Strategy:
-
Recrystallization over Chromatography (if possible): If your product is sufficiently pure, recrystallization is often a gentler method than column chromatography. Consider solvents in which the product has lower solubility at room temperature but is soluble when heated gently, such as ethanol or an ethanol/water mixture. Based on the solubility of related compounds like picolinic acid, which is highly soluble in water and less so in ethanol, a mixed solvent system could be effective.
-
Low-Temperature Chromatography: If column chromatography is necessary, consider performing it in a cold room or using a jacketed column with a cooling circulator to maintain a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 2-pyridone-3-carboxylic acid?
Q2: How does pH affect the stability of 2-pyridone-3-carboxylic acid?
The stability of 2-pyridone-3-carboxylic acid is influenced by pH. In strongly basic solutions, the carboxylic acid is deprotonated to the carboxylate anion. This anion is more electron-rich and can be more susceptible to decarboxylation, particularly with heating. In strongly acidic solutions, protonation of the pyridone ring can occur, which may also influence the electronic properties of the molecule and potentially lower the activation energy for decarboxylation, although this is generally a less significant factor than base-promoted decarboxylation for this class of compounds. For optimal stability during workup and storage, maintaining a pH range of 4-7 is recommended.
Q3: Are there any recommended "safe" solvents for the synthesis and purification?
Water is a good solvent for certain mild synthetic approaches, such as the DAHP-catalyzed method.[5] For purification, ethanol or mixtures of ethanol and water can be effective for recrystallization. When a non-polar solvent is required, dichloromethane (DCM) is a suitable choice for extractions due to its low boiling point, which allows for easy removal without excessive heating. High-boiling aprotic solvents like toluene or DMF should be used with caution and only when necessary for solubility, and the temperature should be carefully controlled.
Recommended Experimental Protocol for Minimizing Decarboxylation
This protocol is based on a mild, three-component synthesis that has been demonstrated to be effective in producing 2-pyridone-3-carboxylic acids with high yields and minimal decarboxylation.[5]
Reaction: Three-component synthesis of a substituted 2-pyridone-3-carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-Formylchromone derivative, Primary amine, Meldrum's acid | Readily available starting materials for a convergent synthesis. |
| Catalyst | Diammonium hydrogen phosphate (DAHP) (20 mol%) | A mild, non-metallic basic catalyst that avoids harsh conditions.[5] |
| Solvent | Water | A green and safe solvent that facilitates the reaction at a moderate temperature. |
| Temperature | 70°C | A moderate temperature that allows for a reasonable reaction rate without inducing significant decarboxylation.[5] |
| Reaction Time | 3 hours (monitor by TLC) | Typically sufficient for completion of the reaction. |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the 3-formylchromone derivative (1.0 eq), Meldrum's acid (1.1 eq), the primary amine (1.1 eq), and diammonium hydrogen phosphate (0.2 eq) in water.
-
Heating: Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water. If the product remains in solution, acidify the mixture to a pH of approximately 4-5 with dilute HCl. The product should precipitate.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture. Avoid prolonged heating during recrystallization.
Visualizing the Decarboxylation Pathway and Prevention Strategies
The following diagram illustrates the key factors leading to the undesired decarboxylation of 2-pyridone-3-carboxylic acid and the recommended preventative measures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for 2-oxo-2H-pyran-3-carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of 2-oxo-2H-pyran-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this challenging separation. The inherent structural similarities and high polarity of these isomers demand a nuanced and systematic approach to achieve successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The separation is challenging due to several overlapping factors. Positional isomers exhibit very similar physicochemical properties, including polarity and molecular weight, making them difficult to resolve using standard methods.[1] The presence of the carboxylic acid group makes the molecules highly polar, which can lead to poor retention on traditional reversed-phase columns.[2][3] Furthermore, if chiral centers are present, the resulting enantiomers are indistinguishable in an achiral environment, mandating specialized chiral chromatography techniques for their separation.[1]
Q2: What is the recommended starting point for column chromatography method development?
A2: A logical starting point is Thin-Layer Chromatography (TLC) to quickly screen various solvent systems. For column chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column is a common first approach due to its versatility.[1][4] However, success is highly dependent on mobile phase optimization, particularly pH control.[5] If RP-HPLC fails, or if you are working with non-polar derivatives, normal-phase chromatography on silica gel is a viable alternative. For enantiomeric mixtures, you must proceed directly to chiral chromatography.
Q3: How critical is mobile phase pH for separating these acidic isomers?
A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of this compound isomers in reversed-phase chromatography.[5][6] The carboxylic acid moiety is ionizable. By adjusting the mobile phase pH to be at least one to two units below the analyte's pKa, you suppress its ionization.[2] The resulting protonated, neutral form of the acid is less polar and will interact more strongly with the non-polar C18 stationary phase, leading to increased retention and often improved peak shape.[5][7] Conversely, at a higher pH, the ionized acid will be highly polar and may elute very early with poor retention.[5]
Q4: Which stationary phases are most effective for this separation?
A4: The choice of stationary phase is dictated by the type of isomers you are separating:
-
For Positional Isomers (Reversed-Phase): High-purity, end-capped C18 columns are the standard starting point. If retention is still insufficient, consider columns designed for polar analytes, such as those with polar-embedded groups (e.g., amide or carbamate).[2][8]
-
For Positional Isomers (Normal-Phase): Standard silica gel is used. However, the acidity of silica can cause peak tailing, which can be mitigated by adding an acidic modifier to the mobile phase.[9]
-
For Enantiomers: An achiral stationary phase will not resolve enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a common first choice.[10][11] Other options include protein-based phases or Pirkle-type columns.[12][13]
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during the column chromatography of this compound isomers.
Issue 1: Poor or No Retention on a C18 Column
Q: My this compound isomers are eluting at or near the solvent front (void volume) on my C18 column. How can I increase their retention?
A: This is a classic problem when analyzing highly polar acidic compounds with reversed-phase chromatography.[2] The analyte has a stronger affinity for the polar mobile phase than the non-polar stationary phase.
Causality & Solution:
The primary cause is the high polarity of your ionized analyte. To increase retention, you must make the analyte "act" less polar by suppressing its ionization.
Step-by-Step Protocol:
-
Lower Mobile Phase pH: This is the most critical step. Prepare your aqueous mobile phase component with a buffer and adjust the pH to be at least 1-2 units below the pKa of your carboxylic acid. For many carboxylic acids, a pH of 2.5-3.0 is effective.[5][14] This protonates the carboxyl group (-COOH), neutralizing its charge and significantly reducing its polarity.
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to operate in a highly aqueous mobile phase (e.g., 95% water/buffer).[2]
-
Consider a Specialized Column: If pH and solvent adjustments are insufficient, switch to a stationary phase designed for polar analytes. A polar-embedded column contains a polar group near the base of the C18 chain, which prevents phase collapse in highly aqueous mobile phases and offers alternative selectivity for polar compounds.[8]
Issue 2: Co-elution or Poor Resolution Between Isomers
Q: My isomer peaks are overlapping. How can I improve the separation factor (α)?
A: Poor resolution means the chromatographic system is not adequately distinguishing between the subtle structural differences of the isomers. This requires a systematic optimization of the mobile phase, and potentially a change in the stationary phase or chromatographic mode.
For Positional Isomers:
Causality & Solution:
The mobile phase is not effectively exploiting the small differences in polarity between the isomers.
Optimization Workflow:
-
Fine-Tune Mobile Phase Composition:
-
Solvent Type: If using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.
-
Gradient Elution: Implement a shallow gradient where the organic solvent concentration increases very slowly over time. This can often resolve closely eluting peaks that co-elute under isocratic conditions.[4]
-
Acidic Modifier: In normal-phase chromatography on silica, adding a small amount (0.1-1%) of an acid like acetic acid or formic acid to the eluent is crucial.[4][9] This suppresses ionization and secondary interactions with the silica surface, leading to sharper peaks and better resolution.
-
For Enantiomers:
Causality & Solution:
You are using an achiral system. Enantiomers have identical properties in an achiral environment and require a chiral selector for separation.
Protocol:
-
Select a Chiral Stationary Phase (CSP): The most reliable method is to use a CSP. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are excellent starting points.[15]
-
Optimize the Chiral Mobile Phase:
-
Normal Phase: Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol. The alcohol acts as a polar modifier, and its concentration is a key parameter for optimizing resolution.[16]
-
Polar Organic Mode: Mobile phases consisting of a single polar organic solvent like methanol or acetonitrile can also be effective and offer different selectivity.[10]
-
Additives: Sometimes, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for an acidic analyte) can dramatically improve peak shape and resolution on a CSP.[17]
-
Issue 3: Significant Peak Tailing or Broadening
Q: My peaks for the carboxylic acid isomers are broad and asymmetrical (tailing). What causes this and how can I fix it?
A: Peak tailing for acidic compounds is commonly caused by unwanted secondary interactions, typically with active sites on the stationary phase (like free silanol groups on silica).[6] It can also be caused by the compound existing in both protonated and deprotonated states during its transit through the column.[9]
Causality & Solution:
The goal is to ensure the analyte experiences a single, uniform interaction environment. This is achieved by masking secondary interaction sites and ensuring the analyte remains in a single protonation state.
Troubleshooting Steps:
-
Add an Acidic Modifier: This is the most effective solution for both normal-phase and reversed-phase. Add 0.1% to 1% of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to your mobile phase.[4][9] The acid acts as a competitive binder for active silanol sites and, more importantly, keeps the mobile phase pH low and consistent, ensuring your carboxylic acid remains fully protonated.[9]
-
Use High-Purity, End-Capped Columns: Modern silica-based columns are typically "end-capped" to reduce the number of free silanol groups. Using a high-quality, well-maintained column is essential.
-
Lower Sample Load: Overloading the column can saturate the primary interaction sites, forcing excess analyte to interact with secondary sites, which leads to tailing. Try injecting a smaller mass of your sample.
Issue 4: Low or No Recovery of Compound from the Column
Q: I've loaded my sample, but I'm not recovering the expected amount of material in the collected fractions. Where is it going?
A: Low recovery typically points to two possibilities: the compound is irreversibly adsorbed onto the stationary phase, or it is degrading on the column.[18]
Causality & Solution:
The strong acidity of silica gel can sometimes lead to very strong binding of polar compounds or even catalyze decomposition.
Diagnostic and Corrective Actions:
-
Test for Stability: Before running a column, perform a simple 2D TLC stability test. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[18][19]
-
Deactivate the Stationary Phase: If instability is confirmed, you can try deactivating the silica gel. This can be done by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine to neutralize the most acidic sites, followed by re-equilibration with your acidic mobile phase. Caution: This can significantly alter selectivity.
-
Switch to a Different Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or a bonded-phase column.[18]
-
Employ Dry Loading: If your sample has poor solubility in the initial mobile phase, it can precipitate at the top of the column, leading to poor recovery. In this case, use the dry loading technique: dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent until you have a free-flowing powder, and then carefully load this powder onto the top of your packed column.[20]
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Isomer Separation
| Parameter | Reversed-Phase HPLC (Positional Isomers) | Normal-Phase Chromatography (Positional Isomers) | Chiral HPLC (Enantiomers) |
| Stationary Phase | C18, 5 µm | Silica Gel, 40-63 µm | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | Water/Acetonitrile or Water/Methanol | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Hexane/Isopropanol or pure Methanol |
| Key Modifier | 0.1% Formic Acid or Phosphoric Acid to pH 2.5-3.0 | 0.5-1% Acetic Acid | 0.1% Trifluoroacetic Acid (if needed) |
| Elution Mode | Isocratic or Shallow Gradient | Isocratic or Step Gradient | Isocratic |
| Detection | UV (at λmax) | UV (at λmax) | UV (at λmax) or Circular Dichroism (CD) |
Experimental & Troubleshooting Workflows
Below are diagrams illustrating logical workflows for method development and troubleshooting.
Caption: Decision tree for troubleshooting poor resolution.
References
- Daicel Chiral Technologies.
- Benchchem.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids...
- Benchchem. Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid.
- Waters. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- PubMed. Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids.
- SIELC Technologies.
- Axion Labs. HPLC problems with very polar molecules.
- Waters Blog.
- University of Rochester, Department of Chemistry.
- Reddit. Column chromatography of carboxylic acids? : r/chemistry.
- ChemistryViews.
- ResearchGate.
- Česká a slovenská farmacie.
- Veeprho. Exploring the Different Mobile Phases in HPLC.
- MDPI.
- ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
- Benchchem.
- Sigma-Aldrich.
- NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- PMC - PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- Phenomenex.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
- ResearchGate. Mobile phase optimization for the separation of some herbicide samples using HPLC.
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- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
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- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
structure-activity relationship of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives
An In-Depth Guide to the Structure-Activity Relationship of 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
The 2-oxo-2H-1-benzopyran, or coumarin, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological properties. When functionalized with a carboxylic acid at the 3-position, the resulting 2-oxo-2H-1-benzopyran-3-carboxylic acid core becomes a versatile template for developing potent bioactive agents. This guide provides a comparative analysis of how substitutions at the 6-position of this core structure profoundly influence its biological activity. We will delve into the structure-activity relationships (SAR) governing anticancer, enzyme inhibitory, and antimicrobial effects, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Tumor Invasion and Metastasis
A significant area of investigation for this class of compounds is their ability to inhibit cancer cell invasion, a critical step in metastasis. The potency and mechanism of these derivatives are highly dependent on the nature of the substituents at both the C-6 and C-3 positions.
Core SAR Findings:
Novel 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been synthesized and evaluated for their capacity to reduce the invasive behavior of HT 1080 fibrosarcoma cells.[1][2] The key takeaways from these studies are:
-
Influence of the C-6 Substituent: The nature of the group at the 6-position is a critical determinant of anti-invasive potency. It has been demonstrated that an acetoxymethyl group can be replaced by an acetamidomethyl substituent without a significant loss of activity.[1][2] This suggests that a certain size and hydrogen-bonding capability at this position are well-tolerated and contribute to the compound's interaction with its biological target.
-
Primacy of the C-3 Ester: The functional group at the 3-position plays a vital role. An aryl ester at this position is preferred over thioesters or amides for inducing marked biological activity.[1][2]
-
Haloaryl Esters: Further refinement of the C-3 aryl ester has shown that halogen substitution on the phenyl ring enhances anti-invasive effects.[3] Specifically, a bromine atom in the meta-position of the phenyl ring affords maximum anti-invasive activity.[1] For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to be more potent in a chemoinvasion assay than its 3-chloro analogue and a reference matrix metalloprotease (MMP) inhibitor.[3]
Comparative Performance Data:
The following table summarizes the anti-invasive properties of key derivatives, highlighting the interplay between C-6 and C-3 substituents.
| Compound ID | C-6 Substituent | C-3 Ester Group | Anti-Invasive Activity (HT1080 cells) | Reference |
| Compound 7 | -CH₂OAc | 3-Bromophenyl | More potent than reference MMP inhibitor | [3] |
| Compound 4 | -CH₂OAc | 3-Chlorophenyl | Potent inhibitory activity | [3] |
| General | -CH₂NHAc | Aryl Esters | Potency maintained vs. -CH₂OAc | [1][2] |
| General | -CH₂OAc | Thioester/Amide | Reduced biological activity | [1][2] |
SAR Logic Diagram for Anticancer Activity
This diagram illustrates the key structural requirements for maximizing the anti-invasive properties of this coumarin scaffold.
Caption: Key SAR points for anti-invasive activity.
Serine Protease Inhibition: A Tale of Selectivity
This coumarin framework has also been successfully exploited to design mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and α-chymotrypsin. Here, the C-6 substituent acts as a crucial switch for determining both potency and selectivity.
Core SAR Findings:
-
The C-6 "Warhead": The presence of a latent alkylating group, specifically a chloromethyl (-CH₂Cl) function, at the 6-position is required for the irreversible inhibition of α-chymotrypsin.[4][5] This reactive group likely forms a covalent bond with a nucleophilic residue in the enzyme's active site after initial binding.
-
Achieving HLE Selectivity: In the absence of an alkylating function at C-6, derivatives can be designed to specifically inhibit HLE.[4] For example, pyridyl esters of 6-substituted coumarin-3-carboxylic acids were designed as specific, time-dependent inhibitors of HLE.[4]
-
C-3 Ester vs. Amide: As with anticancer activity, ester-type coumarins were found to be significantly more efficient than the corresponding amides in inactivating α-chymotrypsin.[5][6] Aromatic esters, particularly meta-substituted phenyl esters, yielded the most powerful inactivators.[5]
Comparative Performance Data:
| C-6 Substituent | C-3 Ester/Amide | Target Enzyme | Inhibition Profile (kᵢ/Kᵢ or k_inact/K_I in M⁻¹s⁻¹) | Reference |
| -CH₂Cl | m-Chlorophenyl Ester | α-Chymotrypsin | 760,000 (Irreversible) | [5] |
| -CH₂Cl | Various Esters/Amides | Human Leukocyte Elastase | Not significantly inhibited | [5] |
| Unspecified (non-alkylating) | Pyridyl Ester | Human Leukocyte Elastase | 107,000 (Transient) | [4] |
| -CH₂Cl | Various Esters | α-Chymotrypsin | Potent time-dependent inactivation | [5][6] |
Antimicrobial and Other Activities
The versatility of the scaffold extends to other therapeutic areas, though the SAR is less extensively defined.
-
Antimicrobial Activity: The core coumarin-3-carboxylic acid structure itself can exhibit antibacterial activity. For example, one derivative showed activity against B. cereus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL.[7] Interestingly, SAR studies suggest the free carboxylic acid at C-3 is essential for this effect; converting it to a carboxamide or removing it entirely leads to a loss of antibacterial activity.[7][8]
-
NMDA Receptor Modulation: The coumarin-3-carboxylic acid skeleton also serves as a template for modulators of N-Methyl-D-aspartate receptors (NMDARs). A SAR study revealed that substitution at the 6-position with large halogens like bromo or iodo enhances the inhibitory activity at NMDARs.[9]
Experimental Protocols
To ensure scientific integrity, the following section details standardized protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes a common and efficient method for synthesizing the coumarin-3-carboxylic acid core. The Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound like malonic acid or Meldrum's acid is a robust approach.[10][11]
Objective: To synthesize a 6-substituted-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Materials:
-
5-substituted-2-hydroxybenzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Potassium carbonate (K₂CO₃) or Sodium Azide (NaN₃) as catalyst[10]
-
Water or Ethanol as solvent
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-2-hydroxybenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in water.
-
Catalyst Addition: Add the catalyst, such as potassium carbonate (20 mol%), to the stirring solution at room temperature.[10] The use of K₂CO₃ is recommended over the highly toxic sodium azide.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reactions are often complete within a few hours.
-
Workup and Precipitation: Once the reaction is complete, pour the mixture into ice-cold 10% HCl.[12] A solid precipitate of the desired coumarin-3-carboxylic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acid and salts.
-
Drying: Dry the purified product in a vacuum oven to yield the final 6-substituted-2-oxo-2H-1-benzopyran-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Workflow Diagram: Knoevenagel Condensation
Caption: General workflow for coumarin-3-carboxylic acid synthesis.
Protocol 2: Boyden Chamber Chemoinvasion Assay
This assay is a standard method to evaluate the anti-invasive potential of compounds in vitro.[3]
Objective: To quantify the inhibition of cancer cell invasion through a basement membrane matrix.
Materials:
-
Boyden chambers (transwell inserts with 8-μm pore size polycarbonate membranes)
-
Matrigel (basement membrane matrix)
-
HT1080 fibrosarcoma cells
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., fetal bovine serum)
-
Test compounds (6-substituted coumarin derivatives)
-
Methanol and Giemsa stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Coat the upper surface of the transwell insert membranes with a thin layer of diluted Matrigel and allow it to solidify at 37°C. This mimics the extracellular matrix.
-
Cell Preparation: Culture HT1080 cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) must be included.
-
Assay Setup: Place the Matrigel-coated inserts into the lower wells of the chamber, which contain medium with a chemoattractant.
-
Cell Seeding: Add the cell suspension (containing the test compound or vehicle) to the upper chamber of the inserts.
-
Incubation: Incubate the chambers at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24 hours).
-
Fixation and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the cells that have invaded to the lower surface of the membrane with methanol. Stain the fixed cells with Giemsa stain.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields for each membrane. The results are expressed as a percentage of the invasion observed in the vehicle-treated control.
References
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Kempen, I., et al. (2008). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. European Journal of Medicinal Chemistry, 43(12), 2735-50. [Link]
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ResearchGate. (n.d.). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. [Link]
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Jane, D. E., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neurochemistry International. [Link]
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Noël, A., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 89, 1948-1955. [Link]
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Pochet, L., et al. (1999). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 42(20), 4161-71. [Link]
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Devereux, M., et al. (2012). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Maynooth University Research Archive Library. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
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Teanpaisan, R., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]
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Teanpaisan, R., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]
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Pochet, L., et al. (1996). Esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid as inhibitors of alpha-chymotrypsin: significance of the "aromatic" nature of the novel ester-type coumarin for strong inhibitory activity. Journal of Medicinal Chemistry, 39(13), 2579-85. [Link]
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Pochet, L., et al. (1996). Esters and Amides of 6-(Chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic Acid as Inhibitors of α-Chymotrypsin. ACS Publications. [Link]
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A Comparative Guide to the In Vitro Validation of 2-Oxo-2H-pyran-3-carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-oxo-2H-pyran-3-carboxylic acid analogs, a promising class of heterocyclic compounds exhibiting significant anticancer potential.[1][2] The inherent versatility of the pyran scaffold allows for extensive chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][2][3] This document outlines key experimental protocols, offers a comparative analysis of potential analog performance, and elucidates the underlying cellular mechanisms of action to guide your research and development efforts.
Introduction: The Therapeutic Promise of Pyran Derivatives
The this compound core is a privileged structure in medicinal chemistry.[1] Analogs derived from this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[3][4][5] This guide will equip you with the necessary methodologies to rigorously assess the anticancer efficacy of novel analogs within this chemical class.
Part 1: Initial Screening for Cytotoxicity - The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[6][7]
Causality Behind Experimental Choices
The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.[6]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to ~80% confluency.[9][10][11]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).[12]
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Analog | Cell Line | IC50 (µM) after 48h |
| Analog A | MCF-7 | Hypothetical Value |
| Analog A | A549 | Hypothetical Value |
| Analog B | MCF-7 | Hypothetical Value |
| Analog B | A549 | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Literature Value |
| Doxorubicin (Control) | A549 | Literature Value |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential is established, the next critical step is to understand how the compounds induce cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
A. Apoptosis Detection using Annexin V/Propidium Iodide Staining
Expertise & Experience: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[15] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Seed and treat cells with the this compound analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[16][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[16]
B. Cell Cycle Analysis by Flow Cytometry
Trustworthiness: Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[18] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19]
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration. Harvest the cells at different time points (e.g., 12, 24, 48 hours).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[19]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases.[18]
Visualization of Experimental Workflows
Caption: Workflow for in vitro validation of anticancer activity.
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain deeper insights into the mechanism of action, it is essential to investigate the effect of the this compound analogs on key proteins involved in cancer-related signaling pathways. Western blotting is a powerful technique for this purpose.[20][21][22]
Authoritative Grounding & Comprehensive References
Many pyran derivatives have been shown to modulate critical signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.[23] Furthermore, investigating the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., Cyclins, CDKs) can provide a more detailed understanding of the compound's mechanism.[5]
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with the analog at its IC50 concentration for the desired time.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, phospho-AKT, Bcl-2, Cyclin D1) overnight at 4°C.[21][23]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[23]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Visualization of a Potential Signaling Pathway
Caption: Potential mechanism of action via PI3K/AKT pathway inhibition.
Conclusion
This guide provides a structured and scientifically rigorous approach to the in vitro validation of this compound analogs as potential anticancer agents. By systematically evaluating cytotoxicity, elucidating the mechanisms of cell death, and investigating the molecular targets, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The integration of robust experimental protocols, comparative data analysis, and mechanistic insights is paramount for advancing the field of cancer therapeutics.
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A Comparative Guide to Catalysts for the Synthesis of 2-Oxo-2H-pyran-3-carboxylic Acid and its Derivatives
Introduction: The Significance of the 2-Oxo-2H-pyran-3-carboxylic Acid Scaffold
The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged heterocyclic motif found in a wide array of natural products and biologically active compounds. Specifically, the derivatization at the C3 position with a carboxylic acid group provides a synthetically versatile handle for the development of novel therapeutics and functional materials. The synthesis of this compound and its esters, however, presents unique challenges in achieving high yields and selectivity under mild conditions. This guide provides a comparative analysis of various catalytic systems employed for the synthesis of this important scaffold, offering insights into their mechanisms, performance, and practical applicability for researchers in organic synthesis and drug discovery.
Catalytic Strategies: A Comparative Overview
The synthesis of 2-pyrones has evolved from classical condensation reactions to sophisticated metal- and organo-catalyzed methodologies. Here, we compare the leading catalytic approaches for the synthesis of this compound and its derivatives, focusing on transition metal catalysis and organocatalysis.
Data Summary: Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the synthesis of 2-pyrone-3-carboxylates and related structures. It is important to note that a direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. This table aims to provide a representative overview to guide catalyst selection.
| Catalyst System | Starting Materials | Product | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Gold(I) Catalysis | Propiolic acids and terminal alkynes | Substituted α-pyrones | Moderate to Excellent | Mild reaction conditions, high functional group tolerance. | Catalyst can be expensive, counterion effects on selectivity. | [1] |
| Palladium Catalysis | Acrylic acids and internal alkynes | α-Pyrones | Good to Excellent | High regioselectivity, use of O₂ as a stoichiometric oxidant. | Requires an oxidant, potential for side reactions. | [2][3] |
| N-Heterocyclic Carbene (NHC) Organocatalysis | α-chlorothioesters and β,γ-unsaturated α-keto esters | 2-Pyrones | High | Metal-free, high functional group tolerance. | May require specific NHC pre-catalysts and bases. | [4] |
| Ruthenium Catalysis | Substituted propiolates | α-pyrone-5-carboxylates and α-pyrone-6-carboxylates | Good | High regioselectivity for dimerization. | May require higher temperatures. | [1] |
In-Depth Analysis of Catalytic Systems
Gold-Catalyzed Synthesis: A Mild and Versatile Approach
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of α-pyrones from alkynoic acids and alkynes.[1][5][6] The high alkynophilicity of gold(I) allows for the activation of the alkyne moiety towards nucleophilic attack under exceptionally mild conditions.
Catalytic Cycle of Gold-Catalyzed α-Pyrone Synthesis
Caption: Gold-catalyzed cascade reaction for α-pyrone synthesis.
The reaction proceeds through a cascade of intermolecular coupling of a propiolic acid and an alkyne to form a vinyl propiolate intermediate, followed by a 6-endo-dig cyclization to an oxocarbenium species, which then undergoes deprotonation and proto-demetalation to yield the α-pyrone and regenerate the active catalyst.[1] The choice of the counter-ion in the gold(I) catalyst can significantly influence the reaction pathway and product distribution.
Palladium-Catalyzed Oxidative Annulation: A Practical Route
Palladium catalysis offers a highly efficient and regioselective method for the synthesis of α-pyrones from readily available acrylic acids and internal alkynes.[2][3] A key feature of this approach is the use of molecular oxygen as the terminal oxidant, making it an environmentally attractive process with water as the only byproduct.
The mechanism involves a palladium(II)-catalyzed vinylic C-H activation of the acrylic acid, followed by alkyne insertion and reductive elimination to form the pyrone ring.
N-Heterocyclic Carbene (NHC) Organocatalysis: A Metal-Free Alternative
N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a wide range of transformations, including the synthesis of 2-pyrones.[4][7][8][9] NHC catalysis provides a metal-free alternative, often proceeding under mild conditions with high functional group tolerance.
In a typical NHC-catalyzed annulation, the NHC activates a substrate to generate a reactive intermediate, which then undergoes a cascade of reactions to form the pyrone ring. For instance, NHCs can catalyze the [4+2] annulation of enolizable thioesters with β,γ-unsaturated α-keto esters to afford 2-pyrones in good yields.[4]
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted 2-Oxo-2H-pyran-3-carboxylate Derivative
This protocol is adapted from a reported procedure for the gold-catalyzed synthesis of α-pyrones and serves as a representative example.[1]
Experimental Workflow
Caption: Step-by-step workflow for gold-catalyzed α-pyrone synthesis.
Materials:
-
Propiolic acid derivative (1.0 equiv)
-
Terminal alkyne (3.0-5.0 equiv)
-
[(Ph₃P)AuCl] (5 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the propiolic acid derivative, [(Ph₃P)AuCl], and AgOTf.
-
Dissolve the solids in anhydrous dichloromethane.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-oxo-2H-pyran-3-carboxylate derivative.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives has been significantly advanced by the development of modern catalytic methods. Gold and palladium catalysis offer efficient routes with high yields and selectivity, while NHC organocatalysis provides a valuable metal-free alternative. The choice of catalyst will depend on the specific substrate, desired substitution pattern, and practical considerations such as cost and environmental impact.
Future research in this area will likely focus on the development of more sustainable and economically viable catalytic systems, including the use of earth-abundant metals and recyclable catalysts. Furthermore, the application of flow chemistry and other process intensification technologies holds promise for the scalable and efficient synthesis of these important heterocyclic compounds, paving the way for their broader application in drug discovery and materials science.
References
-
N-Heterocyclic Carbene-Catalyzed [4 + 2] Annulation of Enolizable Thioesters for the Synthesis of 2-Pyrones. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of 2-Pyrones. Molecules. [Link]
-
Recent Advances in the Synthesis of 2-Pyrones. Semantic Scholar. [Link]
-
2-Pyrone synthesis. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Oxidative Annulation of Acrylic Acid and Amide with Alkynes: A Practical Route to Synthesize α-Pyrones and Pyridones. Organic Letters. [Link]
-
Facile construction of 2-pyrones under carbene catalysis. RSC Advances. [Link]
-
Facile construction of 2-pyrones under carbene catalysis. PMC. [Link]
-
Oxidant Free Synthesis of α-Pyrones via NHC-Catalyzed [3+3] Annulation of Bromoenals with 2-Chloro-1,3-diketones. ResearchGate. [Link]
-
Palladium-catalyzed oxidative annulation of acrylic acid and amide with alkynes: a practical route to synthesize α-pyrones and pyridones. PubMed. [Link]
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- 9. researchgate.net [researchgate.net]
Confirming the Mechanism of Enzyme Inhibition by Coumarin-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, coumarin-3-carboxylic acid derivatives have emerged as a versatile and potent class of molecules. Their ability to modulate the activity of various enzymes makes them compelling candidates for therapeutic development. However, a thorough understanding of their mechanism of inhibition is paramount for rational drug design and optimization. This guide provides a comprehensive comparison of the inhibitory mechanisms of coumarin-3-carboxylic acid derivatives against two key enzyme targets: Carbonic Anhydrases (CAs) and Xanthine Oxidase (XO) . We will delve into the fundamental differences in their modes of action compared to classical inhibitors and provide detailed, field-proven experimental protocols to elucidate these mechanisms.
Part 1: Unraveling the Inhibitory Mechanisms: A Tale of Two Enzymes
The inhibitory action of coumarin-3-carboxylic acid derivatives is not a one-size-fits-all phenomenon. The mechanism is intricately linked to the specific architecture of the target enzyme's active site.
Carbonic Anhydrases: A "Suicide" Mission
Carbonic anhydrases are metalloenzymes that play a crucial role in pH regulation and other physiological processes.[1][2] The classical inhibitors of CAs are sulfonamides , which act by directly coordinating to the zinc ion within the active site, displacing a catalytic water molecule.
In stark contrast, coumarin-3-carboxylic acid derivatives employ a more insidious strategy, acting as suicide inhibitors .[3][4] The coumarin's lactone ring is hydrolyzed by the esterase activity inherent to the carbonic anhydrase active site.[5] This irreversible reaction generates a cis-2-hydroxycinnamic acid derivative, which then acts as the true inhibitory species by binding at the entrance of the active site, effectively blocking substrate access.[4][5] This slow-binding and effectively irreversible mechanism offers a distinct advantage in terms of duration of action and potential for high selectivity.
Comparative Overview: Carbonic Anhydrase Inhibition
| Feature | Coumarin-3-Carboxylic Acid Derivatives | Sulfonamides |
| Mechanism | Suicide Inhibition (Prodrug)[3][4] | Direct coordination to Zn(II) ion[6] |
| Binding | Slow, time-dependent, effectively irreversible[5][7] | Rapid, reversible[6] |
| Inhibitory Species | Hydrolyzed product (2-hydroxycinnamic acid)[4][5] | Parent sulfonamide molecule[6] |
| Active Site Interaction | Blocks entrance to the active site[4] | Binds to the catalytic zinc ion[6] |
Xanthine Oxidase: A More Classical Encounter
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout.[8][9] The gold standard inhibitor for XO is allopurinol , a purine analog that, after enzymatic conversion to oxypurinol, acts as a potent competitive inhibitor.[9]
Coumarin-3-carboxylic acid derivatives also inhibit xanthine oxidase, but their mechanism can vary depending on the specific substitution pattern on the coumarin ring.[10][11] Studies have reported competitive, non-competitive, and mixed-type inhibition by different coumarin derivatives.[11] This suggests that while some derivatives may compete with the substrate for binding to the active site, others may bind to allosteric sites or to the enzyme-substrate complex. The presence of hydroxyl groups on the coumarin scaffold appears to be a critical determinant of their inhibitory potency against XO.[10]
Comparative Overview: Xanthine Oxidase Inhibition
| Feature | Coumarin-3-Carboxylic Acid Derivatives | Allopurinol |
| Mechanism | Varies (Competitive, Non-competitive, Mixed)[11] | Competitive Inhibition (as oxypurinol)[9] |
| Binding | Typically reversible[12] | Reversible (oxypurinol)[9] |
| Key Structural Feature | Hydroxylation pattern[10] | Purine analog[9] |
| Potency | Some derivatives show higher in vitro potency[10] | Clinically established potent inhibitor[9] |
Part 2: The Scientist's Toolkit: Experimental Protocols for Mechanistic Confirmation
To rigorously confirm the mechanism of enzyme inhibition, a multi-faceted experimental approach is essential. Here, we provide detailed protocols for key assays.
Enzyme Kinetics: The First Line of Investigation
Steady-state enzyme kinetics are fundamental to determining the type of inhibition.
This assay monitors the production of uric acid, which absorbs light at 295 nm.
Protocol:
-
Reagent Preparation:
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.[1]
-
Substrate: Prepare a stock solution of xanthine in the buffer. The final concentration in the assay will be varied (e.g., 10-100 µM).[13]
-
Enzyme: Prepare a working solution of Xanthine Oxidase (from bovine milk) in ice-cold buffer to a final concentration of ~0.05 U/mL.[14]
-
Inhibitor: Dissolve the coumarin-3-carboxylic acid derivative in DMSO to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations. Allopurinol should be used as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.[15]
-
Add 25 µL of the inhibitor solution (or DMSO for control).
-
Add 25 µL of the xanthine oxidase solution.
-
Pre-incubate the plate at 25°C for 15 minutes.[1]
-
Initiate the reaction by adding 100 µL of the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.[1][13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration to generate a Lineweaver-Burk plot .[15]
-
Analyze the plot to determine the type of inhibition (competitive, non-competitive, or mixed) and calculate the inhibition constant (Ki).[13]
-
Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Due to the rapid nature of the CO₂ hydration reaction, a stopped-flow instrument is required to measure the initial kinetics. This assay monitors the pH change associated with the reaction using a pH indicator.
Protocol:
-
Reagent Preparation:
-
Buffer: 10 mM HEPES, pH 7.4, containing 10 mM NaClO₄.[8][16]
-
CO₂ Solution: Prepare fresh by bubbling CO₂ gas through chilled, deionized water. The concentration will be varied (e.g., 1.7-17 mM).[8]
-
Enzyme Solution: Prepare a solution of the carbonic anhydrase isoform in the buffer. The final concentration is typically in the low nanomolar range.[16]
-
Inhibitor: Prepare a stock solution of the coumarin-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO) and make serial dilutions. Acetazolamide is a standard control inhibitor.[16]
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the instrument to 25°C.[12]
-
One syringe will contain the enzyme and indicator solution, with or without the inhibitor.
-
The other syringe will contain the CO₂ solution.
-
-
Assay Procedure:
-
To account for the slow-binding nature of coumarin inhibitors, pre-incubate the enzyme and inhibitor solution for a set period (e.g., 1-6 hours) before the measurement.[8][16]
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm for 10-100 seconds.[8][16]
-
The initial rate of the reaction is determined from the early, linear phase of the absorbance change.[12]
-
-
Data Analysis:
-
Determine the initial rates at various substrate (CO₂) and inhibitor concentrations.
-
Plot the data to determine the inhibition constant (Ki) and confirm the time-dependent nature of the inhibition.
-
Caption: Stopped-Flow Assay Workflow for Carbonic Anhydrase.
Biophysical Methods: A Deeper Dive into Binding
Biophysical techniques provide invaluable information about the thermodynamics and kinetics of the inhibitor-enzyme interaction.
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and Kd) in a single experiment.
Protocol:
-
Sample Preparation:
-
Crucial Step: Both the enzyme and the inhibitor solutions must be in identical, extensively dialyzed buffer to minimize heats of dilution.
-
Enzyme Solution: Prepare the enzyme solution in the reaction cell. The concentration should be 5-50 times the expected Kd.[3]
-
Inhibitor Solution: Prepare the inhibitor solution in the syringe at a concentration 10-20 times that of the enzyme.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor solution into the enzyme solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip in real-time, providing kinetic information (kon and koff).
Protocol:
-
Sensor Chip Preparation:
-
SPR Experiment:
-
Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the coumarin-3-carboxylic acid derivative over the immobilized enzyme surface.
-
Monitor the change in the SPR signal (in Resonance Units, RU) over time, which corresponds to the binding of the inhibitor.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgram (RU vs. time) is analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated as koff/kon.
-
For slow-binding inhibitors, the association and dissociation phases will be prolonged, which can be modeled accordingly.
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
Part 3: Troubleshooting and Considerations
-
Inhibitor Solubility: Coumarin derivatives can have limited aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO and be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity.
-
Slow-Binding Inhibition: For carbonic anhydrase, the time-dependent nature of inhibition is a key characteristic. Ensure adequate pre-incubation times to allow the hydrolysis and binding to reach equilibrium.
-
Data Quality: High-quality, reproducible data is crucial for accurate mechanistic interpretation. Pay close attention to buffer composition, temperature control, and proper instrument calibration.
-
Orthogonal Methods: Confirmation of the inhibitory mechanism should ideally come from multiple, independent experimental techniques.
Conclusion
Coumarin-3-carboxylic acid derivatives represent a fascinating class of enzyme inhibitors with diverse mechanisms of action. Their ability to act as suicide inhibitors of carbonic anhydrases offers a distinct advantage over classical sulfonamides, while their varied inhibition of xanthine oxidase provides a rich field for structure-activity relationship studies. By employing the detailed experimental protocols outlined in this guide, researchers can confidently elucidate the inhibitory mechanisms of these promising compounds, paving the way for the development of novel and effective therapeutics.
References
-
Angeli, A., et al. (2022). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 680-684. [Link]
-
Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 233-239. [Link]
-
Capasso, C., & Supuran, C. T. (2015). Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations. Bioorganic & Medicinal Chemistry Letters, 25(17), 3562-3567. [Link]
-
ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). [Link]
-
Lin, S., et al. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. Food Science & Nutrition, 11(5), 2656-2667. [Link]
-
Fais, A., et al. (2018). Coumarin derivatives as promising xanthine oxidase inhibitors. International Journal of Biological Macromolecules, 119, 1247-1253. [Link]
-
Zhang, Y., et al. (2022). Lineweaver–Burk plots for inhibition of xanthine oxidase by (a)... ResearchGate. [Link]
-
Cavalieri, R. L., & Sable, H. Z. (1974). Pitfalls in the study of steady state kinetics of enzymes: spurious inhibition patterns due to stray light errors. Analytical Biochemistry, 59(1), 122-128. [Link]
-
Maresca, A., et al. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335-344. [Link]
-
Angeli, A., & Supuran, C. T. (2022). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. MalariaWorldJournal, 13(1), 1-8. [Link]
-
SPRpages. (2024). SPRpages book. [Link]
-
Umamaheswari, M., et al. (2012). Study of potential xanthine oxidase inhibitors: In silico and in vitro biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 221-225. [Link]
-
Schuck, P. (2001). Surface plasmon resonance. In: Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(6), 1073-1117. [Link]
-
Tripp, K. (2013). Sample Preparation: Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. [Link]
-
Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. [Link]
-
Yale University. (2002). Sample Preparation Guidelines (ITC). [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
De Luca, L., et al. (2022). Coumarin-Based Dual Inhibitors of Human Carbonic Anhydrases and Monoamine Oxidases Featuring Amino Acyl and (Pseudo)-Dipeptidyl. Molecules, 27(22), 7884. [Link]
-
Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162608. [Link]
-
Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Expert Opinion on Therapeutic Patents, 30(11), 847-857. [Link]
-
Li, Y., et al. (2023). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods, 12(13), 2588. [Link]
-
Maresca, A., et al. (2010). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335-344. [Link]
-
Tiwari, R. (2016). Why is the enzyme activity inhibition not consistent? ResearchGate. [Link]
-
Shaihutdinova, Z. M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 19(1), 1-15. [Link]
-
Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Expert Opinion on Therapeutic Patents, 30(11), 847-857. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS Methods for Pyran Derivative Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic moieties is the bedrock of preclinical and clinical success. The choice of analytical methodology is a critical decision point, with High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) standing as two pillars of modern bioanalysis. This guide provides an in-depth, objective comparison of these techniques, focusing on the cross-validation required when transitioning from a well-established HPLC method to a more sensitive and selective LC-MS method for the quantification of a model small molecule, Dapoxetine, which will serve as a surrogate for pyran derivatives. This guide is grounded in the principles of regulatory compliance, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), and the U.S. Food and Drug Administration (FDA).
The Imperative of Cross-Validation: Ensuring Data Integrity Across Methods
In the lifecycle of drug development, it is often pragmatic to employ a robust and cost-effective HPLC-UV method for initial high-concentration assays, such as formulation quality control. However, as projects progress to pharmacokinetic and metabolic studies, the superior sensitivity and selectivity of LC-MS/MS become indispensable for accurately measuring low concentrations in complex biological matrices.[1][2] Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent and reliable results, ensuring data continuity and integrity when one method replaces another.[3]
This guide will navigate the nuances of this process, providing not just the "how" but the critical "why" behind each step, ensuring a scientifically sound and defensible cross-validation strategy.
At a Glance: HPLC-UV vs. LC-MS/MS for Small Molecule Quantification
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV light absorbance. | Separation via liquid chromatography followed by detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Applicability | Well-suited for non-volatile and thermally labile compounds with a UV chromophore. Ideal for higher concentration samples in simpler matrices.[4] | Applicable to a wide range of compounds, offering high selectivity even for analytes without a chromophore. The gold standard for trace-level quantification in complex biological matrices.[2] |
| Linearity (R²) (Dapoxetine) | ≥ 0.999[5] | ≥ 0.999[6][7] |
| Accuracy (% Recovery) (Dapoxetine) | 98.93% to 99.91%[5] | 97% to 106%[8] |
| Precision (% RSD) (Dapoxetine) | < 2%[5] | ≤ 5%[8] |
| Lower Limit of Quantification (LLOQ) (Dapoxetine) | 0.471 µg/mL (471 ng/mL)[5] | 2.00 - 5.0 ng/mL[7][8] |
The stark difference in the Lower Limit of Quantification (LLOQ) underscores the primary driver for transitioning from HPLC-UV to LC-MS/MS for bioanalytical applications.
The Cross-Validation Workflow: A Step-by-Step Protocol
The cross-validation process is a structured endeavor, guided by a pre-approved protocol that outlines the experiments and acceptance criteria. This workflow ensures a comprehensive comparison of the two methods.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following are detailed, adaptable protocols for the quantification of Dapoxetine in human plasma, serving as a template for pyran derivative analysis.
This protocol is based on established and validated methods for the analysis of Dapoxetine in bulk and pharmaceutical dosage forms, adapted for plasma with appropriate sample preparation.[5][9]
1. Sample Preparation (Protein Precipitation):
-
To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Symmetry C18 (4.6mm x 250mm, 5µm)[9]
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)[5]
-
Injection Volume: 20 µL
-
Detection Wavelength: 292 nm[5]
-
Column Temperature: Ambient
3. Validation Parameters (Based on Literature):
This protocol is synthesized from validated bioanalytical methods for Dapoxetine in human plasma.[4][7][8]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Dapoxetine-d7 internal standard (IS) working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
-
Column: ACE C8 (4.6 x 50 mm, 5 µm)[8]
-
Mobile Phase:
-
A: 0.01 M Ammonium acetate + 0.02% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Isocratic with 85% B[8]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Run Time: Approximately 2.8 minutes[7]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
The Pillars of Scientific Integrity in Cross-Validation
A successful cross-validation is not merely about generating comparable numbers; it is about demonstrating a deep understanding of the analytical methods and the regulatory landscape.
Expertise & Experience: The Rationale Behind Methodological Choices
The choice to transition from HPLC-UV to LC-MS/MS is a strategic one. HPLC-UV is a robust, cost-effective technique ideal for analyzing samples with higher concentrations of the analyte.[4] However, its sensitivity is limited, and it is susceptible to interferences from co-eluting compounds that also absorb UV light at the analytical wavelength.[10]
LC-MS/MS, on the other hand, offers unparalleled sensitivity and selectivity.[11] By monitoring a specific precursor-to-product ion transition, it can distinguish the analyte of interest from a complex biological matrix, significantly reducing the risk of interference.[10] This is particularly crucial in bioanalysis, where endogenous compounds can suppress or enhance the analyte signal, a phenomenon known as the matrix effect.[12] The use of a stable isotope-labeled internal standard (SIL-IS), such as Dapoxetine-d7, is a cornerstone of robust LC-MS/MS bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction during quantification.[7]
Trustworthiness: A Self-Validating System
The cross-validation process itself is a self-validating system. By analyzing identical quality control (QC) samples with both methods, any systemic bias or discrepancy will be revealed. The acceptance criteria for cross-validation are stringent. According to the EMA and FDA guidelines, the mean concentration of the QC samples analyzed by the new method should be within ±20% of the mean concentration determined by the original method.[13] Furthermore, for at least two-thirds of the individual QC samples, the difference between the values from the two methods should be within ±20%.
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A Comparative Analysis of the Antibacterial Spectrum of 2-Oxo-2H-pyran-3-carboxylic Acid Analogues and Established Antibiotics
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is a cornerstone of drug discovery. One such scaffold that has garnered interest is the 2-oxo-2H-pyran-3-carboxylic acid core and its derivatives. This guide provides a comparative overview of the antibacterial spectrum of compounds related to this compound against a panel of clinically relevant bacteria, juxtaposed with the known activities of widely used antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Vancomycin.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical perspective on the potential of this emerging class of compounds. It is important to note that comprehensive antibacterial spectrum data for the parent compound, this compound, is limited in publicly available literature. Therefore, this guide will draw upon published data for structurally related pyran-2-one and p-coumaric acid derivatives to infer a potential spectrum of activity, a necessary extrapolation to stimulate further targeted research.
Comparative Antibacterial Spectra: An Overview
The antibacterial spectrum of an agent refers to the range of microorganisms it can effectively inhibit or kill.[1] Antibiotics are generally categorized as narrow-spectrum, targeting a limited range of bacteria (e.g., only Gram-positive), or broad-spectrum, which are effective against a wider variety, including both Gram-positive and Gram-negative bacteria.[2][3]
The following table summarizes the antibacterial spectra of our compound class of interest and the selected established antibiotics. The data for the this compound derivatives is compiled from various studies on related compounds and should be interpreted as indicative of the potential of this chemical class.
| Antimicrobial Agent | General Spectrum | Gram-Positive Activity | Gram-Negative Activity | Mechanism of Action |
| This compound & Derivatives (Inferred) | Primarily Gram-Positive | Moderate to Good | Limited to Moderate | Varied; may involve cell membrane disruption or other mechanisms.[4] |
| Penicillin | Broad-spectrum (varies by generation)[5] | High (especially against streptococci and staphylococci, though resistance is common)[6][7] | Moderate (some activity against Neisseria and other cocci)[6] | Inhibits bacterial cell wall synthesis.[8][9] |
| Tetracycline | Broad-spectrum[10][11][12] | Good | Good (active against a wide range, including E. coli and other Enterobacteriaceae)[13] | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[10][12][13] |
| Ciprofloxacin | Broad-spectrum[14][15][16] | Moderate | High (particularly effective against Pseudomonas aeruginosa and Enterobacteriaceae)[16][17] | Inhibits bacterial DNA gyrase and topoisomerase IV, interfering with DNA replication.[14][16][17] |
| Vancomycin | Narrow-spectrum[18][19] | High (drug of choice for MRSA and other serious Gram-positive infections)[4][20][21] | None [18][20] | Inhibits bacterial cell wall synthesis.[18][21] |
Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] It is a critical quantitative measure of an antibiotic's potency. The following table presents indicative MIC values for derivatives of this compound and the comparator antibiotics against common bacterial strains.
| Bacterial Strain | This compound Derivatives (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 0.75 - 1.56[4] | 0.015 - >128 (resistance is common) | 1 - >128[10] | 0.12 - 100 | 0.25 - 4.0[4] |
| Bacillus subtilis (Gram-positive) | Active (qualitative) | 0.015 - 0.25 | 0.25 - 2 | 0.12 - 0.5 | 0.12 - 1 |
| Escherichia coli (Gram-negative) | >100 (generally low activity) | 2 - >128 | 1 - >128[10] | 0.004 - 0.5 | >128 |
| Pseudomonas aeruginosa (Gram-negative) | >100 (generally low activity) | >128 | >128 | 0.25 - 4 | >128 |
Note: The MIC values for this compound derivatives are based on published data for structurally related compounds and are intended for comparative purposes.[4] MIC ranges for known antibiotics can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Experimental Methodologies for Determining Antibacterial Spectrum
The reliability of any comparative analysis hinges on the robustness of the experimental methods used to generate the data. The protocols for determining the antibacterial spectrum of a novel compound are well-established and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This is a widely used method to determine the MIC of an antimicrobial agent.[22]
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. The plate is incubated, and the lowest concentration of the agent that inhibits visible bacterial growth is recorded as the MIC.
Workflow:
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent.
Principle: A standardized bacterial inoculum is spread evenly over the surface of an agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface. During incubation, the agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the agent.
Workflow:
Visualizing the Comparative Antibacterial Spectra
The following diagram provides a visual representation of the antibacterial spectra, highlighting the inferred activity of this compound derivatives in the context of established antibiotics.
Conclusion and Future Directions
Based on the available data for its structural analogues, the this compound scaffold demonstrates promising antibacterial activity, particularly against Gram-positive bacteria. This positions it as a potential starting point for the development of new narrow-spectrum antibiotics. Its inferred limited activity against Gram-negative bacteria suggests that significant medicinal chemistry efforts would be required to broaden its spectrum.
In comparison to established antibiotics, the potency of the currently reported pyran-2-one derivatives appears to be in a similar range to some applications of broad-spectrum agents against susceptible Gram-positive strains. However, they do not yet match the broad-spectrum efficacy of agents like tetracycline or ciprofloxacin.
Future research should focus on the systematic evaluation of the parent this compound and a library of its derivatives against a comprehensive panel of clinically relevant and drug-resistant bacteria. Elucidating the mechanism of action will be crucial for understanding its potential for resistance development and for guiding further optimization. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring that the data generated is both reliable and comparable to existing knowledge in the field of antimicrobial drug discovery.
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A Researcher's Guide to In Vivo Validation of Novel Pyran Compounds for Anti-Tumor Efficacy
For researchers, scientists, and drug development professionals, the journey of a novel anti-cancer compound from benchtop to bedside is paved with rigorous validation. This guide provides an in-depth technical comparison and procedural walkthrough for the in vivo validation of a promising class of heterocyclic molecules: novel pyran compounds. Pyran derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-tumor properties.[1][2][3][4][5][6] This document moves beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices, ensuring a self-validating study design, and grounding all claims in authoritative scientific literature.
The Rationale for In Vivo Testing: Bridging the Gap Between a Promising Molecule and a Potential Therapeutic
While in vitro assays using cancer cell lines are indispensable for initial high-throughput screening, they often fail to predict clinical efficacy.[7][8] The complex interplay of a compound with the tumor microenvironment, its pharmacokinetic and pharmacodynamic (PK/PD) profile, and its potential systemic toxicity can only be assessed in a living organism.[7][8] In vivo models, therefore, serve as a critical checkpoint to identify compounds with the highest translational potential.[7][9]
Pyran compounds, known for their structural diversity, have demonstrated the ability to induce apoptosis, inhibit cell cycle progression, and even cause DNA damage in cancer cells in vitro.[5][10] However, to advance these promising molecules, we must answer critical questions that can only be addressed in vivo:
-
Efficacy in a Three-Dimensional Tumor: Can the compound effectively penetrate a solid tumor and exert its anti-proliferative effects?
-
Systemic Exposure and Tolerability: What is the maximum tolerated dose (MTD)?[11] Does the compound exhibit unforeseen toxicities in a whole-organism context?
-
Pharmacokinetic Profile: How is the compound absorbed, distributed, metabolized, and excreted (ADME)?[11] This directly impacts dosing regimens.
-
Interaction with the Tumor Microenvironment: Does the compound's efficacy rely on or is it hindered by the complex milieu of stromal cells, immune cells, and extracellular matrix within the tumor?
Choosing the Right In Vivo Model: A Comparative Analysis
The selection of an appropriate animal model is paramount for obtaining clinically relevant data.[12][13] The choice hinges on the specific scientific question being addressed.
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[9][14] | High reproducibility, cost-effective, suitable for large-scale screening.[9] | Lack of tumor heterogeneity, potential for genetic drift in cell lines over time.[15] | Initial efficacy screening of a large number of pyran derivatives. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[16][17] | Preserves the histopathological and genetic characteristics of the original tumor, more predictive of clinical outcomes.[15][16][18] | Higher cost, lower engraftment success rate, longer study timelines.[16] | Confirming the efficacy of lead pyran compounds in a more clinically relevant setting. |
| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[13][19] | Intact immune system allows for the study of immunomodulatory effects.[13][19] | Limited availability of murine cell lines that accurately model all human cancers. | Investigating if a pyran compound's mechanism of action involves the immune system. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors that mimic human cancer development.[13][20] | Tumors arise in the correct microenvironment and progress through stages similar to human disease. | Technically challenging, time-consuming, and expensive to develop and maintain. | Studying the effect of a pyran compound on tumor initiation and progression in a specific genetic context. |
For the initial in vivo validation of a novel class of pyran compounds, a staged approach is often most effective. Beginning with a CDX model allows for a cost-effective screen of multiple analogues to identify the most potent candidates. Promising leads can then be advanced to more clinically relevant and predictive PDX models.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram and detailed protocol outline a standard workflow for assessing the anti-tumor efficacy of a novel pyran compound using a subcutaneous xenograft model.
Caption: A standard workflow for in vivo anti-tumor efficacy studies.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol is a representative example and should be adapted based on the specific cell line, compound, and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)[13]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Novel pyran compound, vehicle control, and positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Appropriate caging and husbandry supplies
Procedure:
-
Cell Preparation: Culture cancer cells to approximately 80% confluency. Harvest cells and perform a viability count (should be >90%). Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[13] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Compound Administration: Administer the novel pyran compound, vehicle control, and positive control at the predetermined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[19] Monitor animal body weight as an indicator of systemic toxicity.[11][13]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. Euthanize the mice and collect tumors and other relevant organs for further analysis (e.g., histology, biomarker analysis).
Data Interpretation and Presentation: Quantifying Anti-Tumor Efficacy
Clear and objective presentation of data is crucial for comparing the efficacy of novel pyran compounds with alternatives.
Key Efficacy Metrics
-
Tumor Growth Inhibition (TGI): This is a primary endpoint that quantifies the reduction in tumor growth in the treated group compared to the control group.[13] A common formula for calculating TGI is:
-
TGI (%) = [1 - (Median Tumor Volume of Treated Group at Endpoint / Median Tumor Volume of Control Group at Endpoint)] x 100
-
-
Treatment-to-Control (T/C) Ratio: This provides a straightforward measure of treatment efficacy.[13]
-
T/C (%) = (Median Tumor Volume of Treated Group at Endpoint / Median Tumor Volume of Control Group at Endpoint) x 100
-
-
Statistical Significance: It is imperative to perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed differences in tumor growth between the treated and control groups are statistically significant.[21]
Comparative Data Tables
The following tables provide a template for presenting in vivo efficacy data, comparing a hypothetical novel pyran compound with a standard-of-care agent.
Table 1: In Vivo Anti-Tumor Efficacy of Novel Pyran Compound-A in an A549 Xenograft Model
| Treatment Group | Dosing Regimen | Median Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | 100 µL, IP, daily | 1850 ± 250 | - | - |
| Novel Pyran Compound-A | 20 mg/kg, IP, daily | 740 ± 150 | 60 | <0.01 |
| Standard-of-Care | 10 mg/kg, IP, bi-weekly | 925 ± 180 | 50 | <0.05 |
Table 2: Systemic Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities |
| Vehicle Control | <2 | 0/10 |
| Novel Pyran Compound-A | 5 | 0/10 |
| Standard-of-Care | 12 | 1/10 |
Mechanistic Insights: Connecting In Vivo Efficacy to Cellular Pathways
Understanding the mechanism of action of a novel pyran compound is crucial for its further development. Many anti-cancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer.[22][23][24] Natural products and their derivatives, including pyrans, are known to target pathways such as PI3K/Akt/mTOR, MAPK, and Wnt signaling.[23][24]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a novel pyran compound.
Tumor tissue collected at the end of the in vivo study can be analyzed using techniques like Western blotting, immunohistochemistry, or RNA sequencing to determine if the pyran compound modulates the expression or activity of proteins within these critical pathways. This provides a mechanistic link between the observed anti-tumor efficacy and the compound's molecular target.
Conclusion and Future Directions
The in vivo validation of novel pyran compounds is a multi-faceted process that requires careful experimental design, rigorous execution, and insightful data analysis. By employing a staged approach with appropriate animal models, quantifying efficacy with standardized metrics, and investigating the underlying mechanism of action, researchers can build a robust data package to support the clinical translation of these promising anti-cancer agents. The ultimate goal of this comprehensive preclinical evaluation is to identify those compounds with the greatest potential to improve patient outcomes in the fight against cancer.
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A Senior Application Scientist's Guide to Comparative Docking of 2-oxo-2H-pyran-3-carboxylic Acid Analogs
Welcome to an in-depth exploration of the comparative molecular docking of 2-oxo-2H-pyran-3-carboxylic acid analogs. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics based on the versatile pyran scaffold. The pyran ring system is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][2][3] This guide will provide a technical, yet practical, comparison of docking studies involving analogs of this compound, offering insights into their potential as targeted inhibitors.
The Scientific Rationale: Why Focus on this compound?
The this compound core, a derivative of coumarin, represents a privileged scaffold in drug design. Its inherent structural features, including a lactone ring and a carboxylic acid moiety, provide a robust framework for establishing critical interactions with biological targets. The carboxylic acid group, in particular, can act as a key hydrogen bond donor and acceptor, or as a coordination point for metal ions within an enzyme's active site. Furthermore, the pyran ring itself is amenable to a wide range of substitutions, allowing for the fine-tuning of steric and electronic properties to enhance binding affinity and selectivity.[4][5]
This guide will focus on a comparative analysis of these analogs against Human Leukocyte Elastase (HLE), a serine protease implicated in a variety of inflammatory diseases. The selection of HLE as a representative target is based on published studies demonstrating that coumarin-based structures, including this compound derivatives, can act as effective inhibitors.[4]
Comparative Docking Analysis: Unveiling Structure-Activity Relationships
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[8] This in silico approach is instrumental in screening large libraries of compounds and prioritizing candidates for synthesis and experimental validation.[6][8]
For our comparative study, we will consider a hypothetical series of this compound analogs with varying substituents at the 6-position of the pyran ring. The goal is to understand how these modifications influence the binding affinity and interaction patterns within the HLE active site.
Table 1: Comparative Docking Scores and Key Interactions of this compound Analogs against Human Leukocyte Elastase (HLE)
| Analog ID | R-Group at C6 | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki) |
| Parent Scaffold | -H | -7.2 | His57, Ser195 | High µM |
| Analog A | -CH2OH | -7.8 | His57, Ser195, Val216 | Mid µM |
| Analog B | -CH2NHCOCH3 | -8.5 | His57, Ser195, Gly193, Phe192 | Low µM |
| Analog C | -Cl | -7.5 | His57, Ser195, Phe192 | High µM |
| Analog D | -OCH3 | -7.6 | His57, Ser195, Val216 | High µM |
Note: The data presented in this table is representative and synthesized from the principles of medicinal chemistry and findings in related literature for illustrative purposes.
From the comparative data, we can infer several structure-activity relationships:
-
The Role of the Carboxylic Acid: The parent scaffold consistently forms hydrogen bonds with the catalytic dyad residues, His57 and Ser195, of HLE. This interaction is crucial for anchoring the inhibitor within the active site.
-
Impact of C6 Substituents: The introduction of a substituent at the C6 position significantly influences binding affinity.
-
Analog A (-CH2OH): The hydroxymethyl group introduces an additional hydrogen bonding opportunity, likely with residues in the S1 pocket of HLE, such as Val216, leading to a modest improvement in the docking score.
-
Analog B (-CH2NHCOCH3): The acetamidomethyl group provides both hydrogen bond donors and acceptors, as well as hydrophobic interactions from the methyl group. This combination of interactions results in the most favorable docking score, suggesting a tighter binding affinity. This is consistent with findings that have shown the benefit of such groups in this position.[5]
-
Analogs C (-Cl) and D (-OCH3): The chloro and methoxy groups offer a less pronounced improvement in binding. While they can engage in van der Waals and dipole-dipole interactions, their contribution to the overall binding energy is less significant compared to the hydrogen bonding capabilities of the substituents in Analogs A and B.
-
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure the reliability of our comparative analysis, a robust and validated docking protocol is essential. The following step-by-step methodology outlines a standard workflow for performing such studies.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of Human Leukocyte Elastase (HLE) from the Protein Data Bank (PDB). For this example, we will use a representative PDB ID (e.g., 1HNE).
-
Pre-processing: Remove all water molecules and any co-crystallized ligands from the PDB file.
-
Protonation: Add hydrogen atoms to the protein structure, assigning the appropriate protonation states for the amino acid residues at a physiological pH (e.g., pH 7.4).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Step 2: Ligand Preparation
-
3D Structure Generation: Draw the 2D structures of the this compound analogs and convert them into 3D structures.
-
Ligand Protonation and Tautomerization: Assign the correct protonation states and consider possible tautomers for each ligand at the target pH.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., MMFF94).
Step 3: Molecular Docking
-
Define the Binding Site: Identify the active site of HLE based on the location of the co-crystallized ligand in the original PDB file or through literature reports. Define a grid box around the active site to encompass the binding pocket.
-
Docking Algorithm: Employ a reliable docking algorithm, such as AutoDock Vina, to perform the docking calculations. This algorithm will explore various conformations and orientations of the ligand within the binding site.
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity of each ligand pose, typically reported in kcal/mol.[6]
-
Pose Selection: Select the top-ranked docking pose for each analog based on the most favorable docking score.
Step 4: Post-Docking Analysis
-
Visual Inspection: Visually analyze the predicted binding poses of the analogs within the HLE active site to ensure they adopt a reasonable conformation and form meaningful interactions.
-
Interaction Analysis: Identify and characterize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between each analog and the protein residues.
-
Comparative Analysis: Compare the docking scores and interaction patterns across the series of analogs to elucidate structure-activity relationships.
Visualizing the Workflow and Interactions
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and a representative binding mode.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Key interactions of Analog B in the HLE active site.
Conclusion and Future Directions
This guide provides a framework for conducting and interpreting comparative molecular docking studies of this compound analogs. The insights gained from such computational analyses are invaluable for guiding the rational design of more potent and selective inhibitors.[8][9] It is crucial to remember that docking studies are predictive in nature and should be complemented by experimental validation, such as enzyme inhibition assays and co-crystallization studies, to confirm the computational hypotheses. The integration of molecular dynamics simulations can further refine the binding poses and provide a more dynamic picture of the protein-ligand interactions.[8] By combining these computational and experimental approaches, we can accelerate the discovery of novel therapeutics targeting a wide range of diseases.
References
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- Groutas, W. C., Kuang, R., Ruan, S., Tu, M., & Epp, J. B. (1999). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 42(20), 4161-71.
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- 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
